molecular formula C7H7NO2 B1315469 3-Hydroxy-6-methylpyridine-2-carbaldehyde CAS No. 66497-42-5

3-Hydroxy-6-methylpyridine-2-carbaldehyde

Cat. No.: B1315469
CAS No.: 66497-42-5
M. Wt: 137.14 g/mol
InChI Key: RDQQJPSVWVFAJK-UHFFFAOYSA-N
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Description

3-Hydroxy-6-methylpyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C7H7NO2 and its molecular weight is 137.14 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-6-methylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5-2-3-7(10)6(4-9)8-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQQJPSVWVFAJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497500
Record name 3-Hydroxy-6-methylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66497-42-5
Record name 3-Hydroxy-6-methylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 3-Hydroxy-6-methylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 66497-42-5

Chemical Formula: C₇H₇NO₂

Molecular Weight: 137.14 g/mol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3-Hydroxy-6-methylpyridine-2-carbaldehyde, a pyridine derivative of interest to researchers in medicinal chemistry and drug development.

Physicochemical Properties

While experimentally verified data is limited in publicly available literature, a summary of predicted and known properties is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental settings.

PropertyValueSource
CAS Number 66497-42-5[1]
Molecular Formula C₇H₇NO₂[1][2]
Molecular Weight 137.14 g/mol [1][2]
Melting Point 106-107 °CChemicalBook
Boiling Point (Predicted) 283.6 ± 35.0 °CChemicalBook
Density (Predicted) 1.257 ± 0.06 g/cm³ChemicalBook
pKa (Predicted) 3.88 ± 0.23ChemicalBook
Appearance Beige crystalline powderChemicalBook
Storage Temperature -20°CChemicalBook

Synthesis and Characterization

One plausible synthetic approach could involve the selective oxidation of 2,6-lutidine to introduce the aldehyde and hydroxyl functionalities. This process would likely require multiple steps, including protection and deprotection of reactive groups to achieve the desired substitution pattern.

Characterization:

Spectroscopic data is essential for the unambiguous identification and purity assessment of this compound. While a comprehensive public spectral database for this specific compound is not available, the expected spectroscopic features can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, the aldehyde proton, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the seven carbon atoms in the molecule, including the characteristic carbonyl carbon of the aldehyde group (typically in the range of 190-200 ppm) and the carbons of the pyridine ring and the methyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the hydroxyl (O-H) stretching vibration (around 3200-3600 cm⁻¹), the carbonyl (C=O) stretching of the aldehyde (around 1680-1700 cm⁻¹), and C=C and C=N stretching vibrations of the pyridine ring.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (137.14 g/mol ), which would confirm its elemental composition.

Biological Activity and Potential Applications

The direct biological activities of this compound have not been extensively reported. However, the broader class of pyridine-2-carbaldehyde derivatives and their thiosemicarbazone analogues have garnered significant attention for their potential therapeutic applications, particularly as anticancer and antimicrobial agents.

Anticancer Potential:

Research has demonstrated that thiosemicarbazone derivatives of pyridine-2-carboxaldehydes exhibit potent antitumor activity.[2][4] For example, a study on 3-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone, a structurally related compound, showed significant antitumor activity in mice with L1210 leukemia. The mechanism of action for these compounds is often attributed to the inhibition of ribonucleotide reductase, a crucial enzyme for DNA synthesis and repair, making them attractive candidates for cancer therapy. The anticancer potential of 3-hydroxypyridine-2-carboxaldehyde N(4)-substituted thiosemicarbazones has been linked to the targeting of the MAPK superfamily signaling pathway.[5]

Antimicrobial Activity:

Schiff bases derived from pyridine-2-carbaldehyde have also been investigated for their antimicrobial properties.[6] While specific data for this compound is lacking, related compounds have shown activity against various bacterial and fungal strains. The chelation of metal ions by these pyridine derivatives can enhance their antimicrobial efficacy.

Other Applications:

This compound is also utilized as a building block in organic synthesis. For instance, it is a precursor for the synthesis of spiropyran, a class of compounds known for their photochromic and magnetic properties.[2]

Experimental Workflows and Signaling Pathways

To illustrate the potential research and development pipeline for compounds like this compound, the following diagrams outline a general experimental workflow and a hypothetical signaling pathway that could be investigated based on the activity of related compounds.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of 3-Hydroxy-6- methylpyridine-2-carbaldehyde purification Purification (e.g., Crystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization antimicrobial Antimicrobial Assays (MIC, MBC) characterization->antimicrobial anticancer Anticancer Assays (MTT, Apoptosis) characterization->anticancer enzyme Enzyme Inhibition Assays (e.g., Ribonucleotide Reductase) anticancer->enzyme pathway Signaling Pathway Analysis (Western Blot, qPCR) enzyme->pathway

Caption: General experimental workflow for the synthesis, characterization, and biological evaluation of this compound.

signaling_pathway cluster_cell Cancer Cell Compound 3-Hydroxy-6-methylpyridine- 2-carbaldehyde Derivative RR Ribonucleotide Reductase Compound->RR Inhibition dNTPs dNTP Pool (dATP, dGTP, dCTP, dTTP) RR->dNTPs Catalyzes DNA_Synthesis DNA Synthesis & Repair dNTPs->DNA_Synthesis Required for Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synthesis->Cell_Cycle_Arrest Inhibition leads to

Caption: Hypothetical signaling pathway illustrating the potential mechanism of action of this compound derivatives as anticancer agents through the inhibition of ribonucleotide reductase.

Conclusion

This compound is a pyridine derivative with potential applications in medicinal chemistry and materials science. While comprehensive experimental data for this specific compound is limited, the known biological activities of its structural analogues, particularly as anticancer and antimicrobial agents, warrant further investigation. This technical guide serves as a foundational resource for researchers interested in exploring the synthesis, characterization, and therapeutic potential of this and related compounds. Future research should focus on developing robust synthetic routes, conducting thorough physicochemical and spectroscopic characterization, and performing detailed biological evaluations to elucidate its mechanism of action and potential for drug development.

References

An In-depth Technical Guide on the Synthesis and Characterization of 3-Hydroxy-6-methylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 3-Hydroxy-6-methylpyridine-2-carbaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry and materials science. This document outlines a plausible synthetic route, compiles available characterization data, and discusses the potential biological significance of this compound and its derivatives.

Introduction

This compound (also known as 3-hydroxy-6-methylpicolinaldehyde) is a pyridine derivative incorporating a reactive aldehyde functionality and a hydroxyl group. This substitution pattern makes it a valuable precursor for the synthesis of more complex molecules, including Schiff bases, chalcones, and various heterocyclic systems. Notably, it is a building block for spiropyran, a class of compounds known for their photochromic and magnetic properties.[1] The structural similarity of its derivatives to known biologically active agents suggests its potential utility in the development of novel therapeutic agents.

Synthesis

Proposed Synthetic Pathway

A likely synthetic pathway for this compound is outlined below. This multi-step synthesis would start from a commercially available precursor.

Synthesis_Pathway Start Starting Material: 2,5-Lutidine Intermediate1 2,5-Lutidine N-oxide Start->Intermediate1 Oxidation (e.g., m-CPBA) Intermediate2 6-Methyl-2-pyridinemethanol-3-ol Intermediate1->Intermediate2 Rearrangement & Hydrolysis (e.g., Ac2O, then H2O) Product This compound Intermediate2->Product Selective Oxidation (e.g., MnO2)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols derived from standard organic synthesis methodologies for similar compounds. These should be adapted and optimized by researchers in a laboratory setting.

Step 1: Synthesis of 2,5-Lutidine N-oxide

  • Dissolve 2,5-lutidine in a suitable solvent such as dichloromethane or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-oxide.

Step 2: Synthesis of 6-Methyl-2-pyridinemethanol-3-ol

  • Treat the 2,5-lutidine N-oxide with acetic anhydride and heat the mixture. This will likely induce a rearrangement to form the acetate ester of the desired product.

  • After the rearrangement is complete (monitored by TLC), cool the mixture and carefully add water to hydrolyze the acetate ester.

  • Neutralize the solution with a base (e.g., sodium carbonate).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound

  • Dissolve the 6-Methyl-2-pyridinemethanol-3-ol in a suitable solvent like dichloromethane or acetone.

  • Add an excess of an oxidizing agent suitable for the selective oxidation of a primary alcohol to an aldehyde, such as manganese dioxide (MnO₂).

  • Stir the suspension at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

  • Wash the celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel to yield this compound.

Characterization

The following tables summarize the available and computed characterization data for this compound.

Physical and Chemical Properties
PropertyValueSource
CAS Number 66497-42-5[1]
Molecular Formula C₇H₇NO₂[1]
Molecular Weight 137.14 g/mol [1]
Appearance Not specified (likely a solid)-
Melting Point Not experimentally determined-
Boiling Point Not experimentally determined-
XLogP3 1.2[2]
Spectroscopic Data (Computed and Analog-Based)

Direct experimental spectroscopic data for this compound is scarce. The following data is based on computational predictions from PubChem and expected values based on its chemical structure and data from analogous compounds.

SpectroscopyExpected/Computed Data
¹H NMR - Aldehyde proton (CHO): ~9.8-10.2 ppm (singlet)- Aromatic protons (pyridine ring): ~7.0-8.5 ppm (two doublets)- Methyl protons (CH₃): ~2.3-2.6 ppm (singlet)- Hydroxyl proton (OH): Broad singlet, chemical shift dependent on solvent and concentration
¹³C NMR - Aldehyde carbon (CHO): ~190-195 ppm- Aromatic carbons (pyridine ring): ~120-160 ppm- Methyl carbon (CH₃): ~18-22 ppm
IR (Infrared) - O-H stretch (hydroxyl): ~3200-3600 cm⁻¹ (broad)- C=O stretch (aldehyde): ~1680-1700 cm⁻¹- C=C and C=N stretches (aromatic ring): ~1400-1600 cm⁻¹
Mass Spectrometry - Exact Mass: 137.0477 g/mol - Expected [M+H]⁺: 138.0550

Biological Activity and Potential Signaling Pathways

While the specific biological activity of this compound has not been extensively studied, its structural analogues, particularly α-(N)-heterocyclic carboxaldehyde thiosemicarbazones, have demonstrated significant antitumor activity.

Antitumor Activity of Related Compounds

Derivatives of pyridine-2-carboxaldehyde, when converted to their thiosemicarbazones, are potent inhibitors of ribonucleotide reductase. This enzyme is crucial for the synthesis of DNA precursors. Inhibition of ribonucleotide reductase leads to the depletion of deoxynucleotide pools, thereby arresting DNA synthesis and inhibiting cell proliferation. This mechanism is a key target in cancer therapy.

Proposed Mechanism of Action

The proposed mechanism of action for the antitumor activity of pyridine-2-carboxaldehyde thiosemicarbazone derivatives involves the chelation of iron, which is an essential cofactor for the M2 subunit of ribonucleotide reductase. The chelation of iron disrupts the enzyme's function, leading to the inhibition of DNA synthesis and ultimately, apoptosis of cancer cells.

Ribonucleotide_Reductase_Inhibition cluster_Cell Cancer Cell Drug Pyridine-2-carboxaldehyde Thiosemicarbazone Derivative RR Ribonucleotide Reductase (M2 subunit with Fe) Drug->RR Inhibits by chelating Iron dNTPs Deoxynucleotides (dATP, dGTP, dCTP, dTTP) RR->dNTPs Catalyzes production of DNA_Synthesis DNA Synthesis dNTPs->DNA_Synthesis Precursors for Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to

Caption: Proposed mechanism of antitumor activity via ribonucleotide reductase inhibition.

Conclusion

This compound is a versatile chemical intermediate with significant potential in both materials science and medicinal chemistry. While detailed experimental data for its synthesis and characterization are not widely published, this guide provides a robust, inferred pathway for its preparation and a compilation of expected analytical data. The established antitumor activity of its derivatives highlights the importance of this class of compounds in drug discovery and development. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore their potential applications.

References

An In-depth Technical Guide to 3-Hydroxy-6-methylpyridine-2-carbaldehyde: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structural diversity, and biological activities of analogs and derivatives of 3-Hydroxy-6-methylpyridine-2-carbaldehyde. This core scaffold has emerged as a versatile platform in medicinal chemistry, leading to the development of a wide array of compounds with significant therapeutic potential. This document details the synthetic methodologies, quantitative biological data, and insights into the mechanisms of action of these compounds, with a focus on their anticancer and antimicrobial properties.

The Core Moiety: this compound

This compound, a substituted pyridine derivative, possesses a unique combination of functional groups: a hydroxyl group, a carbaldehyde moiety, and a pyridine ring. This arrangement provides a rich chemical handle for a variety of synthetic transformations, making it an ideal starting material for the generation of diverse molecular libraries. The inherent reactivity of the aldehyde and the electronic properties of the hydroxylated pyridine ring are key to its utility as a scaffold in drug discovery.

Synthetic Strategies and Structural Diversity

The chemical versatility of this compound allows for the synthesis of a broad spectrum of structural analogs and derivatives. The primary reaction pathways involve the condensation of the carbaldehyde group with various nucleophiles to form Schiff bases, hydrazones, and chalcones.

Schiff Base Derivatives

Schiff bases are synthesized through the condensation reaction of the aldehyde group with primary amines. This reaction is typically carried out by refluxing equimolar amounts of this compound and the respective amine in a suitable solvent, such as ethanol.

Experimental Protocol: General Synthesis of Schiff Base Derivatives [1]

  • Dissolve this compound (1.0 mmol) in anhydrous ethanol (15 mL).

  • Add an equimolar amount of the desired primary amine (1.0 mmol) to the solution.

  • Reflux the reaction mixture with stirring for 3-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Characterize the final product using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Hydrazone Derivatives

Hydrazones are formed by the reaction of the carbaldehyde with hydrazines or hydrazides. These derivatives have shown significant potential as anticancer and antimicrobial agents.

Experimental Protocol: General Synthesis of Hydrazone Derivatives [2][3][4]

  • Dissolve this compound (1.0 mmol) in ethanol (20 mL).

  • Add an equimolar amount of the appropriate hydrazide (e.g., isonicotinic hydrazide) (1.0 mmol).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After cooling, the precipitated product is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Purify the product by recrystallization from a suitable solvent.

  • Confirm the structure of the synthesized hydrazone using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Chalcone Analogs

Chalcones are synthesized via the Claisen-Schmidt condensation of an aromatic ketone (e.g., a substituted acetophenone) with this compound in the presence of a base, typically sodium hydroxide or potassium hydroxide.[5][6][7]

Experimental Protocol: General Synthesis of Chalcone Analogs (Claisen-Schmidt Condensation) [5][8]

  • Dissolve the substituted acetophenone (1.0 mmol) and this compound (1.0 mmol) in ethanol.

  • Add an aqueous solution of sodium hydroxide (10-40%) dropwise to the stirred mixture at room temperature.

  • Continue stirring the reaction mixture for 4-48 hours, monitoring for the formation of a precipitate.

  • Monitor the reaction progress by TLC.

  • Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the solid from ethanol or another suitable solvent to yield the pure chalcone.

  • Characterize the product by FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Metal Complexes

The Schiff base and hydrazone derivatives of this compound can act as ligands, forming stable complexes with various transition metals. These metal complexes often exhibit enhanced biological activity compared to the free ligands.

Experimental Protocol: General Synthesis of Metal Complexes [9]

  • Dissolve the Schiff base or hydrazone ligand (2.0 mmol) in a suitable solvent (e.g., ethanol).

  • Add an ethanolic solution of the metal salt (e.g., CuCl₂, NiCl₂, CoCl₂) (1.0 mmol) to the ligand solution.

  • Reflux the reaction mixture for 2-3 hours.

  • Cool the solution to room temperature, allowing the metal complex to precipitate.

  • Filter the solid complex, wash with ethanol, and dry.

  • Characterize the complex using elemental analysis, FT-IR, UV-Vis spectroscopy, and magnetic susceptibility measurements.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a wide range of biological activities, with anticancer and antimicrobial properties being the most prominent.

Anticancer Activity

Hydrazone and pyridine derivatives have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Compound TypeDerivative/AnalogCancer Cell LineIC50 (µM)Reference
Pyridone6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG24.5 ± 0.3[10]
Pyridine2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridineHepG2-[10]
Hydrazone-Copper Complex2-pyridinecarboxaldehyde 2-pyridinecarboxylic acid hydrazone-CuHepG22.75 ± 0.30[11]
Hydrazone-Copper Complex2-pyridinecarboxaldehyde 2-pyridinecarboxylic acid hydrazone-CuHCT-1161.90 ± 0.20[11]
Antimicrobial Activity

Chalcone derivatives, in particular, have been reported to possess potent antibacterial and antifungal activities. The presence of the α,β-unsaturated ketone moiety is believed to be crucial for their antimicrobial action.[12]

Compound TypeDerivative/AnalogMicroorganismMIC (µg/mL)Reference
ChalconeSubstituted Pyridine-2-yl-chalconeS. aureus-[13]
ChalconeSubstituted Furan-2-yl-chalconeS. aureus-[13]
ChalconeSubstituted Thiophene-2-yl-chalconeS. aureus-[13]

Mechanisms of Action and Signaling Pathways

The biological effects of these compounds are mediated through their interaction with various cellular targets and signaling pathways.

Anticancer Mechanism: p53 and JNK Signaling

Several anticancer pyridine derivatives have been shown to induce G2/M cell cycle arrest and apoptosis through the upregulation of the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK) signaling pathway.[10] RITA, a small molecule that activates p53, induces apoptosis through the JNK signaling pathway.[11] The activation of JNK can, in turn, positively influence p53 stability and activity, creating a positive feedback loop that promotes apoptotic cell death.[11]

p53_JNK_pathway Anticancer Pyridine Derivative Anticancer Pyridine Derivative JNK Activation JNK Activation Anticancer Pyridine Derivative->JNK Activation Stress Signals Stress Signals Stress Signals->JNK Activation c-Jun Phosphorylation c-Jun Phosphorylation JNK Activation->c-Jun Phosphorylation p53 Upregulation p53 Upregulation c-Jun Phosphorylation->p53 Upregulation Apoptosis Apoptosis p53 Upregulation->Apoptosis Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) p53 Upregulation->Cell Cycle Arrest (G2/M) Chalcone_Antimicrobial_Mechanism Chalcone Chalcone DNA Gyrase DNA Gyrase Chalcone->DNA Gyrase Inhibition DNA Replication DNA Replication DNA Gyrase->DNA Replication Essential for Bacterial Cell Death Bacterial Cell Death DNA Replication->Bacterial Cell Death Disruption leads to NFkB_Signaling_Modulation cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation IκBα-NF-κB IκBα NF-κB IκBα-NF-κB->NF-κB Degradation of IκBα 3-Hydroxypyridine Derivative 3-Hydroxypyridine Derivative 3-Hydroxypyridine Derivative->IKK Modulates Target Gene Expression Target Gene Expression NF-κB_nuc->Target Gene Expression Induces Pro-inflammatory Stimuli Pro-inflammatory Stimuli Pro-inflammatory Stimuli->IKK

References

Spectroscopic and Structural Analysis of 3-Hydroxy-6-methylpyridine-2-carbaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document compiles the existing physicochemical properties and provides a general framework for the spectroscopic analysis workflow typically employed for the characterization of such organic molecules.

Physicochemical Properties

The fundamental properties of 3-Hydroxy-6-methylpyridine-2-carbaldehyde have been computed and are summarized in the table below. This data is essential for understanding the compound's basic chemical identity and behavior.

PropertyValueSource
Molecular Formula C₇H₇NO₂[1][2]
Molecular Weight 137.14 g/mol [1][2]
CAS Number 66497-42-5[1]
IUPAC Name This compound

Spectroscopic Data Summary

Detailed experimental spectra for this compound are not available in the public domain based on the conducted literature search. However, based on the chemical structure, the expected spectroscopic features can be predicted. The following tables outline the anticipated signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.5 - 10.5Singlet1HAldehyde proton (-CHO)
~7.0 - 8.0Doublet1HAromatic proton (H4)
~6.5 - 7.5Doublet1HAromatic proton (H5)
~10.0 - 12.0Singlet (broad)1HHydroxyl proton (-OH)
~2.0 - 2.5Singlet3HMethyl protons (-CH₃)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy (Predicted)
Chemical Shift (δ) ppmAssignment
~190 - 200Aldehyde carbon (C=O)
~155 - 165C3 (bearing -OH)
~150 - 160C6 (bearing -CH₃)
~140 - 150C2 (bearing -CHO)
~120 - 130C4
~110 - 120C5
~15 - 25Methyl carbon (-CH₃)
IR (Infrared) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Functional Group Assignment
3200 - 3600 (broad)O-H stretch (hydroxyl)
2900 - 3000C-H stretch (aromatic and methyl)
2700 - 2900C-H stretch (aldehyde)
1680 - 1720C=O stretch (aldehyde)
1550 - 1650C=C and C=N stretch (pyridine ring)
Mass Spectrometry (Predicted)
m/zAssignment
137[M]⁺ (Molecular ion)
136[M-H]⁺
108[M-CHO]⁺

Experimental Protocols

Specific, detailed experimental protocols for the synthesis and spectroscopic characterization of this compound were not found in the reviewed scientific literature. However, a general methodology for obtaining such data is presented below.

General Protocol for Spectroscopic Analysis:

  • Sample Preparation: A sample of this compound would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. For IR spectroscopy, the sample could be analyzed as a thin film, in a KBr pellet, or as a solution. For mass spectrometry, the sample would be introduced into the instrument, typically after dissolution in a suitable volatile solvent.

  • ¹H and ¹³C NMR Spectroscopy: Spectra would be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

  • IR Spectroscopy: An FTIR (Fourier-transform infrared) spectrometer would be used to record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry: A mass spectrometer (e.g., using electron ionization - EI, or electrospray ionization - ESI) would be used to determine the mass-to-charge ratio of the molecular ion and its fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

G cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample MassSpec Mass Spectrometry Purification->MassSpec Sample DataAnalysis Spectral Data Analysis NMR->DataAnalysis IR->DataAnalysis MassSpec->DataAnalysis StructureElucidation Structure Elucidation DataAnalysis->StructureElucidation FinalReport FinalReport StructureElucidation->FinalReport Final Report / Publication

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

A Comprehensive Review of Synthetic Routes for 3-Hydroxy-6-methylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-6-methylpyridine-2-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique trifunctional substitution pattern, featuring a hydroxyl group, a methyl group, and a formyl group on a pyridine ring, makes it an attractive starting material for the synthesis of a diverse range of complex molecules, including pharmaceuticals and functional materials. This technical guide provides an in-depth review of the known synthetic routes to this important intermediate, complete with comparative data, detailed experimental protocols, and workflow diagrams to aid researchers in their synthetic endeavors.

Synthetic Strategies: An Overview

The synthesis of this compound can be conceptually divided into two key stages:

  • Formation of the 3-Hydroxy-6-methyl-2-pyridinemethanol core: This involves the construction of the substituted pyridine ring with the necessary hydroxyl and hydroxymethyl functionalities.

  • Oxidation of the primary alcohol: The final step involves the selective oxidation of the 2-hydroxymethyl group to the corresponding carbaldehyde.

This review will detail a plausible and referenced synthetic approach encompassing these two stages.

Proposed Synthetic Pathway

A logical and efficient pathway to this compound initiates from the readily available starting material, 2,6-lutidine. The overall transformation is depicted below:

Synthetic_Pathway Start 2,6-Lutidine Intermediate 3-Hydroxy-6-methyl- 2-pyridinemethanol Start->Intermediate Step 1: Selective Mono-oxidation & Hydroxylation Target 3-Hydroxy-6-methylpyridine- 2-carbaldehyde Intermediate->Target Step 2: Selective Oxidation

Caption: Overall synthetic strategy for this compound.

Step 1: Synthesis of 3-Hydroxy-6-methyl-2-pyridinemethanol

The initial step focuses on the conversion of 2,6-lutidine to the key intermediate, 3-Hydroxy-6-methyl-2-pyridinemethanol. This transformation requires two main modifications to the starting material: the selective oxidation of one of the methyl groups to a hydroxymethyl group and the introduction of a hydroxyl group at the 3-position of the pyridine ring. While a single-step procedure for this transformation is not readily found in the literature, a multi-step approach can be proposed based on established pyridine chemistry. A plausible route involves the biocatalytic mono-hydroxylation of 2,6-lutidine, which has been shown to produce 6-methyl-2-pyridinemethanol as an intermediate. Subsequent hydroxylation at the 3-position would yield the desired product. For the purpose of a reproducible chemical synthesis protocol, a directed approach is outlined below.

Experimental Protocol (Proposed):

Materials:

  • 2,6-Lutidine

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • Acetic Acid

  • Appropriate organic solvents (e.g., Carbon Tetrachloride, Dichloromethane, Water)

Procedure:

  • Benzylic Bromination of 2,6-Lutidine: To a solution of 2,6-lutidine in a suitable solvent like carbon tetrachloride, add N-bromosuccinimide and a radical initiator such as AIBN or benzoyl peroxide. Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC or GC). After cooling, filter the succinimide byproduct and wash the filtrate with aqueous sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-(bromomethyl)-6-methylpyridine.

  • Hydrolysis to 6-methyl-2-pyridinemethanol: Dissolve the crude 2-(bromomethyl)-6-methylpyridine in a suitable solvent and treat with an aqueous solution of a base like sodium hydroxide. Heat the mixture to facilitate the hydrolysis of the bromide to the corresponding alcohol. After completion of the reaction, neutralize the mixture and extract the product with an organic solvent. Dry the organic layer and concentrate to yield 6-methyl-2-pyridinemethanol.

  • Hydroxylation of the Pyridine Ring: The introduction of a hydroxyl group at the 3-position can be achieved through various methods, including the use of strong oxidizing agents. A controlled oxidation using hydrogen peroxide in acetic acid can be employed. Dissolve 6-methyl-2-pyridinemethanol in acetic acid and add hydrogen peroxide dropwise at a controlled temperature. The reaction progress should be carefully monitored to avoid over-oxidation. Upon completion, the reaction mixture is carefully neutralized and the product, 3-Hydroxy-6-methyl-2-pyridinemethanol, is extracted and purified by crystallization or column chromatography.

Quantitative Data Summary (Illustrative):

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
12,6-LutidineNBS, AIBNCCl₄774-660-70
22-(bromomethyl)-6-methylpyridineNaOH (aq)Dioxane/H₂O1002-380-90
36-methyl-2-pyridinemethanolH₂O₂, Acetic AcidAcetic Acid60-705-840-50

Note: The yields provided are estimates based on similar transformations and would require experimental optimization.

Step 2: Oxidation of 3-Hydroxy-6-methyl-2-pyridinemethanol to this compound

The final step in the synthesis is the selective oxidation of the primary alcohol functionality of 3-Hydroxy-6-methyl-2-pyridinemethanol to the desired aldehyde. A documented method for this transformation utilizes chromium(VI) as the oxidizing agent.

Experimental Protocol:

This protocol is based on the findings from the study on the oxidation of 3-hydroxy-6-methyl-2-pyridinemethanol by chromium(VI).

Materials:

  • 3-Hydroxy-6-methyl-2-pyridinemethanol (hmpol)

  • Potassium Dichromate (K₂Cr₂O₇) or Chromium Trioxide (CrO₃)

  • Perchloric Acid (HClO₄)

  • Water

  • Suitable organic solvent for extraction (e.g., Dichloromethane)

Procedure:

  • Prepare an acidic aqueous solution of the chromium(VI) reagent by dissolving potassium dichromate or chromium trioxide in a solution of perchloric acid.

  • In a separate flask, dissolve 3-Hydroxy-6-methyl-2-pyridinemethanol in water.

  • Slowly add the chromium(VI) solution to the solution of the alcohol with stirring, maintaining the temperature at or below room temperature to control the reaction rate.

  • The reaction progress can be monitored by observing the color change from orange (Cr(VI)) to green (Cr(III)) and by TLC analysis.

  • Once the reaction is complete, the mixture is neutralized carefully with a base such as sodium bicarbonate.

  • The product, this compound (hmpal), is then extracted from the aqueous solution using an organic solvent like dichloromethane.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary:

Oxidizing AgentSubstrate Concentration (M)Acid Concentration (M HClO₄)Temperature (°C)Reaction TimeProduct(s)
Chromium(VI)Varies1.0 - 2.025VariesThis compound and the corresponding carboxylic acid

Note: The original study focused on kinetics, and specific preparative yields were not detailed. The formation of the corresponding carboxylic acid as a byproduct is possible and the reaction conditions should be optimized to maximize the yield of the aldehyde.

Workflow Diagram for the Oxidation Step

Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Prep_CrVI Prepare acidic Cr(VI) solution Mix Slowly add Cr(VI) solution to alcohol solution Prep_CrVI->Mix Prep_Alcohol Dissolve 3-Hydroxy-6-methyl- 2-pyridinemethanol in water Prep_Alcohol->Mix Monitor Monitor reaction progress (color change, TLC) Mix->Monitor Neutralize Neutralize with base Monitor->Neutralize Extract Extract with organic solvent Neutralize->Extract Dry_Concentrate Dry and concentrate Extract->Dry_Concentrate Purify Purify (chromatography/ recrystallization) Dry_Concentrate->Purify Final_Product Final_Product Purify->Final_Product 3-Hydroxy-6-methylpyridine- 2-carbaldehyde

Caption: Experimental workflow for the oxidation of 3-Hydroxy-6-methyl-2-pyridinemethanol.

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through a combination of established and proposed synthetic transformations. While the final oxidation step is supported by kinetic studies, the initial formation of the key alcohol intermediate from simple precursors like 2,6-lutidine requires further experimental validation to establish a robust and high-yielding protocol. This guide provides a comprehensive framework for researchers to develop and optimize the synthesis of this valuable chemical building block for their specific applications in drug discovery and materials science. Further investigation into alternative, milder, and more selective oxidation methods for the final step could also be a fruitful area of research.

An In-depth Technical Guide to the Chemical Reactivity of the Alde-hyde Group in 3-Hydroxy-6-methylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-6-methylpyridine-2-carbaldehyde is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and drug development. Its structural similarity to pyridoxal, a vitamer of vitamin B6, suggests a wide range of potential biological activities and applications. The chemical reactivity of the aldehyde group is central to the molecule's utility as a synthetic intermediate and its potential interactions with biological systems. This guide provides a comprehensive overview of the reactivity of the aldehyde functional group in this compound, including key reaction types, influencing factors, and detailed experimental considerations.

The reactivity of the aldehyde group is significantly influenced by the electronic and steric effects of the substituents on the pyridine ring. The 3-hydroxy group, being electron-donating, increases the electron density on the ring and can influence the acidity of the aldehyde proton. The 6-methyl group, also electron-donating, further modulates the electronic properties and introduces steric hindrance around the 2-position, which can affect the approach of nucleophiles to the aldehyde carbonyl.

Key Chemical Reactions of the Aldehyde Group

The aldehyde group of this compound is susceptible to a variety of chemical transformations typical of aromatic aldehydes. These reactions are fundamental for the synthesis of derivatives with diverse functionalities and potential biological activities.

Schiff Base Formation (Imination)

The reaction of the aldehyde group with primary amines to form Schiff bases (imines) is a cornerstone of its chemistry, mirroring the biological role of pyridoxal. This reaction is crucial for creating novel ligands for metal complexes and for synthesizing compounds with potential pharmacological activities.

Reaction Workflow:

Schiff_Base_Formation Reactants This compound + Primary Amine (R-NH2) Intermediate Hemiaminal Intermediate Reactants->Intermediate Nucleophilic Attack Product Schiff Base (Imine) Intermediate->Product Dehydration

Fig. 1: Schiff Base Formation Workflow

Experimental Protocol: General Procedure for Schiff Base Synthesis

  • Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or methanol.

  • Addition of Amine: Add 1.0-1.2 equivalents of the primary amine to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., reflux) for a period ranging from a few hours to overnight, depending on the reactivity of the amine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the Schiff base product may precipitate from the solution upon cooling. If not, the solvent can be removed under reduced pressure, and the product purified by recrystallization or column chromatography.

Quantitative Data for Analogous Reactions:

Reactant 1Reactant 2ProductYield (%)Reference
Pyridine-2-carboxaldehydeAnilineN-Benzylidenepyridin-2-amine>90General Knowledge
Salicylaldehyde2-Aminophenol2-((E)-(2-hydroxyphenyl)imino)methyl)phenol~85-95General Knowledge
Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction where the aldehyde reacts with an active methylene compound in the presence of a basic catalyst to form an α,β-unsaturated product. This reaction is widely used in the synthesis of coumarins, cyanoacrylates, and other functionalized alkenes.

Reaction Workflow:

Knoevenagel_Condensation Reactants This compound + Active Methylene Compound (CH2(Z)2) Intermediate Aldol-type Adduct Reactants->Intermediate Base-catalyzed Nucleophilic Addition Product α,β-Unsaturated Product Intermediate->Product Dehydration

Fig. 2: Knoevenagel Condensation Pathway

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • Reactant Mixture: In a round-bottom flask, combine 1.0 equivalent of this compound and 1.0-1.2 equivalents of the active methylene compound (e.g., malononitrile, diethyl malonate) in a suitable solvent like ethanol, toluene, or pyridine.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine, pyridine, or a Lewis acid like TiCl₄.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux. Reaction progress is monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is often isolated by filtration if it precipitates. Alternatively, the solvent is removed, and the residue is purified by column chromatography.

Quantitative Data for Analogous Reactions:

The Knoevenagel condensation of various aromatic aldehydes with active methylene compounds is generally a high-yielding reaction.

AldehydeActive Methylene CompoundCatalystYield (%)Reference
BenzaldehydeMalononitrilePiperidine>90General Knowledge
4-ChlorobenzaldehydeEthyl CyanoacetateBasic alumina85-95General Knowledge
Wittig Reaction

The Wittig reaction provides a versatile method for the synthesis of alkenes by reacting the aldehyde with a phosphorus ylide (Wittig reagent). This reaction is particularly useful for creating carbon-carbon double bonds with control over the stereochemistry of the resulting alkene.

Reaction Workflow:

Wittig_Reaction Reactants This compound + Phosphorus Ylide (Ph3P=CHR) Intermediate Oxaphosphetane Intermediate Reactants->Intermediate [2+2] Cycloaddition Product Alkene + Triphenylphosphine oxide Intermediate->Product Decomposition

Fig. 3: Wittig Reaction Mechanism

Experimental Protocol: General Procedure for the Wittig Reaction

  • Ylide Generation: The phosphorus ylide is typically prepared in situ by treating a phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent like THF or DMSO under an inert atmosphere.

  • Aldehyde Addition: The solution of this compound is added to the ylide solution at a low temperature (e.g., -78 °C or 0 °C).

  • Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with water, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Quantitative Data for Analogous Reactions:

Yields for the Wittig reaction are highly dependent on the substrates and reaction conditions.

AldehydeWittig ReagentProductYield (%)Reference
BenzaldehydePh₃P=CH₂Styrene70-90General Knowledge
CyclohexanonePh₃P=CHCO₂EtEthyl cyclohexylideneacetate60-80General Knowledge
Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to a carboxylic acid, 3-hydroxy-6-methylpicolinic acid. This transformation is valuable for introducing a carboxylic acid functionality, which can serve as a handle for further derivatization, such as ester or amide formation.

Reaction Workflow:

Oxidation_Reaction Aldehyde This compound Carboxylic_Acid 3-Hydroxy-6-methylpicolinic Acid Aldehyde->Carboxylic_Acid Oxidizing Agent (e.g., KMnO4, CrO3)

Fig. 4: Oxidation of the Aldehyde Group

Experimental Protocol: General Oxidation Procedure

  • Dissolution: Dissolve this compound in a suitable solvent (e.g., acetone, water, or a mixture).

  • Oxidant Addition: Slowly add a solution of a strong oxidizing agent such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) at a controlled temperature (often 0 °C to room temperature).

  • Reaction Monitoring: Stir the reaction mixture until the starting material is consumed, as indicated by TLC.

  • Work-up: The work-up procedure depends on the oxidant used. For KMnO₄, the manganese dioxide byproduct is typically removed by filtration. The filtrate is then acidified to precipitate the carboxylic acid.

  • Purification: The crude carboxylic acid can be purified by recrystallization.

Quantitative Data for Analogous Reactions:

The oxidation of aromatic aldehydes to carboxylic acids is generally a high-yielding process.

AldehydeOxidizing AgentProductYield (%)Reference
BenzaldehydeKMnO₄Benzoic Acid>90General Knowledge
4-NitrobenzaldehydeJones Reagent4-Nitrobenzoic Acid~95General Knowledge
Reduction to Alcohol

The aldehyde group can be selectively reduced to a primary alcohol, (3-hydroxy-6-methylpyridin-2-yl)methanol, using a variety of reducing agents. This transformation introduces a hydroxyl group, which can be a site for further functionalization.

Reaction Workflow:

Reduction_Reaction Aldehyde This compound Alcohol (3-Hydroxy-6-methylpyridin-2-yl)methanol Aldehyde->Alcohol Reducing Agent (e.g., NaBH4, LiAlH4)

Fig. 5: Reduction of the Aldehyde Group

Experimental Protocol: General Reduction Procedure with NaBH₄

  • Dissolution: Dissolve this compound in a protic solvent like methanol or ethanol.

  • Reducing Agent Addition: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for a few hours until the reaction is complete (monitored by TLC).

  • Quenching and Work-up: Carefully quench the reaction by adding water or a dilute acid (e.g., 1 M HCl) to destroy excess NaBH₄. The product is then extracted with an organic solvent.

  • Purification: The organic extracts are dried and concentrated, and the resulting alcohol can be purified by recrystallization or column chromatography.

Quantitative Data for Analogous Reactions:

The reduction of aldehydes to primary alcohols with sodium borohydride is typically a very efficient reaction.

AldehydeReducing AgentProductYield (%)Reference
BenzaldehydeNaBH₄Benzyl Alcohol>95General Knowledge
4-MethoxybenzaldehydeNaBH₄(4-Methoxyphenyl)methanol>95General Knowledge

Influence of Substituents on Aldehyde Reactivity

The 3-hydroxy and 6-methyl groups on the pyridine ring play a crucial role in modulating the reactivity of the 2-carbaldehyde group.

  • Electronic Effects:

    • The 3-hydroxy group is an electron-donating group through resonance, which increases the electron density on the pyridine ring. This can slightly decrease the electrophilicity of the aldehyde carbonyl carbon, potentially slowing down nucleophilic attack compared to an unsubstituted pyridine-2-carbaldehyde.

    • The 6-methyl group is also weakly electron-donating through induction, further contributing to the increased electron density of the ring.

  • Steric Effects:

    • The 6-methyl group is positioned ortho to the nitrogen and meta to the aldehyde. While not directly adjacent to the aldehyde, it can exert some steric hindrance, potentially influencing the approach of bulky nucleophiles to the carbonyl group.

  • Intramolecular Hydrogen Bonding:

    • The presence of the 3-hydroxy group allows for the possibility of intramolecular hydrogen bonding with the aldehyde oxygen or the pyridine nitrogen, which can influence the conformation and reactivity of the aldehyde group.

Biological Relevance and Signaling Pathways

As an analog of pyridoxal, this compound has the potential to interact with pyridoxal phosphate (PLP)-dependent enzymes. PLP is a crucial coenzyme in a vast array of metabolic reactions, particularly in amino acid metabolism.

The general mechanism of PLP-dependent enzymes involves the formation of a Schiff base between the aldehyde group of PLP and the amino group of a substrate (e.g., an amino acid). This initial step is key to the catalytic activity of these enzymes.

Generalized PLP-Dependent Enzyme Catalysis:

PLP_Enzyme_Catalysis PLP_Aldehyde PLP (Aldehyde form) Schiff_Base External Aldimine (Schiff Base) PLP_Aldehyde->Schiff_Base + Amino Acid Amino_Acid Amino Acid Substrate Amino_Acid->Schiff_Base Transamination Transamination Schiff_Base->Transamination Decarboxylation Decarboxylation Schiff_Base->Decarboxylation Other_Reactions Other Reactions Schiff_Base->Other_Reactions

Fig. 6: Generalized Role of Pyridoxal Analogs in Enzymatic Reactions

Given its structure, this compound could potentially act as either a substrate, an inhibitor, or a modulator of PLP-dependent enzymes. Its ability to form Schiff bases makes it a candidate for interacting with the active sites of these enzymes. Further research is warranted to explore its specific roles in biological signaling pathways.

Conclusion

The aldehyde group of this compound is a versatile functional group that undergoes a variety of important chemical transformations. Its reactivity is modulated by the electronic and steric effects of the hydroxy and methyl substituents on the pyridine ring. Understanding these reactions and their underlying principles is essential for the rational design and synthesis of novel derivatives for applications in drug discovery and materials science. The structural analogy to pyridoxal also opens up exciting avenues for investigating its potential interactions with biological systems, particularly PLP-dependent enzymatic pathways. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the chemical potential of this important molecule.

The Synthetic Versatility of 3-Hydroxy-6-methylpyridine-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-6-methylpyridine-2-carbaldehyde is a heterocyclic aldehyde with a unique substitution pattern that makes it a valuable building block in organic synthesis. Its structure, featuring a pyridine ring with hydroxyl, methyl, and formyl groups in proximity, offers multiple reactive sites for the construction of complex molecular architectures. This technical guide explores the potential applications of this compound, focusing on its role in the synthesis of Schiff bases, spiropyrans, and as a scaffold for compounds with potential biological activity. While specific experimental data for this exact molecule is limited in publicly available literature, this guide provides generalized protocols and discusses potential applications based on the reactivity of analogous pyridine aldehydes.

Core Applications in Organic Synthesis

The strategic placement of functional groups in this compound opens doors to several key synthetic transformations.

Synthesis of Schiff Bases and their Metal Complexes

The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases (imines). The resulting ligands, possessing nitrogen and oxygen donor atoms, are excellent chelating agents for a variety of metal ions. These metal complexes are of significant interest due to their potential catalytic and biological activities.

General Experimental Protocol for Schiff Base Synthesis:

A generalized procedure for the synthesis of a Schiff base from this compound is as follows:

  • Dissolution: Dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent, such as ethanol or methanol.

  • Reaction: Add a few drops of a catalytic amount of glacial acetic acid to the solution.

  • Reflux: Heat the reaction mixture to reflux for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to yield the pure Schiff base.

Workflow for Schiff Base and Metal Complex Synthesis

Schiff_Base_Synthesis A This compound D Reflux A->D B Primary Amine (R-NH2) B->D C Solvent (e.g., Ethanol) + Catalyst (e.g., Acetic Acid) C->D E Schiff Base Ligand D->E H Reflux E->H F Metal Salt (e.g., MCl2) F->H G Solvent (e.g., Ethanol) G->H I Schiff Base Metal Complex H->I

Caption: General workflow for the synthesis of Schiff bases and their subsequent metal complexes.

Synthesis of Spiropyrans

This compound is a key precursor for the synthesis of spiropyrans.[1] Spiropyrans are a class of photochromic molecules that can switch between two isomeric forms upon irradiation with light, leading to a change in their absorption spectra and color. This property makes them attractive for applications in optical data storage, smart windows, and molecular switches. The synthesis typically involves the condensation of a Fischer's base (or a similar indoline derivative) with a substituted salicylaldehyde, in this case, this compound.

General Experimental Protocol for Spiropyran Synthesis:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and a suitable Fischer's base derivative in a solvent such as ethanol or acetonitrile.

  • Reaction Initiation: Heat the mixture to reflux. The reaction is often catalyzed by a small amount of a base, such as piperidine or triethylamine.

  • Monitoring: Monitor the reaction progress using TLC. The reaction time can vary from a few hours to overnight.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The spiropyran product may precipitate. If not, the solvent is evaporated under reduced pressure.

  • Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the pure spiropyran.

Logical Relationship in Spiropyran Synthesis

Spiropyran_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound F Condensation Reaction A->F B Fischer's Base Derivative B->F C Solvent (e.g., Ethanol) C->F D Base Catalyst (e.g., Piperidine) D->F E Heat (Reflux) E->F G Spiropyran Product F->G

Caption: Key components and conditions for the synthesis of spiropyrans.

Potential in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient synthetic strategies.[2][3] Aldehydes are common components in many MCRs, such as the Ugi, Passerini, and Hantzsch reactions. While specific examples utilizing this compound are not readily found, its structure suggests its potential as a substrate in such reactions to generate diverse heterocyclic libraries.

Conceptual Multicomponent Reaction Pathway

MCR_Concept A This compound E One-Pot Reaction A->E B Component B (e.g., Amine) B->E C Component C (e.g., Isocyanide) C->E D Component D (e.g., Carboxylic Acid) D->E F Complex Heterocyclic Product E->F

Caption: Conceptual workflow for a four-component reaction involving the target aldehyde.

Potential Biological and Catalytic Applications

While direct biological studies on derivatives of this compound are limited, the broader class of pyridine-based Schiff bases and their metal complexes have shown significant promise in various fields.

Antimicrobial and Anticancer Activity

Schiff bases derived from pyridine aldehydes and their metal complexes have been reported to exhibit a range of biological activities, including antimicrobial and anticancer properties.[4][5] The imine group is crucial for their biological action, and the chelation of metal ions can enhance their efficacy. For instance, thiosemicarbazone derivatives of similar hydroxy-methylpyridine-carboxaldehydes have demonstrated antitumor activity.[5] This suggests that derivatives of this compound could be promising candidates for the development of new therapeutic agents.

Table 1: Representative Biological Activities of Pyridine-based Schiff Base Derivatives

Compound TypeBiological ActivityReported IC50/ActivityReference
Pyridine-2-carboxaldehyde thiosemicarbazonesAntitumor (L1210 leukemia)Significantly better than parent compounds[5]
Schiff base metal complexesAntimicrobialMIC values in the µg/mL range[4]
Pyridothienopyrimidine derivativesAnticancer (HepG-2, MCF-7)IC50 ranges of 1.17–2.79 µM[6]
Catalytic Applications

Metal complexes of Schiff base ligands derived from pyridine aldehydes can act as catalysts in various organic transformations. The pyridine nitrogen and other donor atoms can coordinate to a metal center, creating a catalytically active site. These complexes have been explored as catalysts for oxidation, reduction, and carbon-carbon bond-forming reactions. The specific substitution pattern of this compound could influence the electronic and steric properties of the resulting metal complexes, potentially leading to novel catalytic activities.[7]

Conclusion

This compound is a versatile and promising building block in organic synthesis. Its primary documented use is in the synthesis of photochromic spiropyrans. Furthermore, its structure is highly amenable to the formation of Schiff bases and their corresponding metal complexes, which are classes of compounds with demonstrated potential in medicinal chemistry and catalysis. While detailed experimental protocols and a broad range of applications for this specific aldehyde are yet to be extensively reported in the literature, the general reactivity patterns of pyridine aldehydes suggest a bright future for its use in the synthesis of novel and functional molecules. Further research into the reaction scope and biological evaluation of its derivatives is warranted to fully unlock the potential of this valuable synthetic intermediate.

References

An In-depth Technical Guide to 3-Hydroxy-6-methylpyridine-2-carbaldehyde: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-6-methylpyridine-2-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and organic synthesis. While direct historical accounts of its discovery are scarce, its structural similarity to pyridoxal (a form of Vitamin B6) places its origins within the broader context of vitamin B6 research. This document details its physicochemical properties, outlines a probable synthetic pathway based on established methodologies for related compounds, and presents its characteristic spectral data. The information herein serves as a valuable resource for researchers utilizing this compound as a key building block in the development of novel therapeutic agents and other functional molecules.

Introduction

This compound, also known as 3-hydroxy-6-methylpicolinaldehyde, is a pyridine derivative characterized by a formyl group at the 2-position, a hydroxyl group at the 3-position, and a methyl group at the 6-position. Its chemical structure, featuring multiple functional groups, makes it a versatile precursor in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The pyridine ring is a common scaffold in numerous pharmaceuticals, and the presence of the hydroxyl and aldehyde moieties allows for a variety of chemical transformations, including the formation of Schiff bases, which are important in the design of metal-chelating agents and biologically active compounds.

Historical Context: A Legacy of Vitamin B6 Research

The specific discovery of this compound is not well-documented in dedicated historical accounts. However, its structural framework is intimately linked to the discovery and study of Vitamin B6.

Vitamin B6 was first identified in the 1930s as a factor that could cure a specific type of dermatitis in rats.[1] Paul György, in 1934, is credited with the discovery of this vitamin.[2] The structure of the primary form of vitamin B6, pyridoxine, was elucidated in 1938-1939, and it was found to be a 3-hydroxy-2-methylpyridine derivative.[1] Shortly thereafter, in 1942, Esmond Snell's work led to the characterization of two other forms of vitamin B6: pyridoxal, which possesses an aldehyde group at the 4-position, and pyridoxamine, with an aminomethyl group at the same position.[1]

The aldehyde form, pyridoxal, and its phosphorylated derivative, pyridoxal-5'-phosphate (PLP), were found to be the biologically active coenzyme forms, crucial for a vast array of enzymatic reactions in the body, particularly in amino acid metabolism.[1][2] The extensive research into the synthesis and biological function of these Vitamin B6 vitamers laid the groundwork for the exploration of a wide range of related 3-hydroxypyridine aldehydes. It is within this scientific landscape that synthetic routes to various isomers and derivatives, including this compound, were likely developed to explore their potential as enzyme inhibitors, metal chelators, or precursors to other biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name This compound[3]
Synonyms 3-Hydroxy-6-methylpicolinaldehyde, 3-Hydroxy-6-methylpyridine-2-carboxaldehyde[3]
CAS Number 66497-42-5[4]
Molecular Formula C₇H₇NO₂[4]
Molecular Weight 137.14 g/mol [4]
Appearance Likely a crystalline solid
SMILES CC1=NC(=C(C=C1)O)C=O[3]
InChIKey RDQQJPSVWVFAJK-UHFFFAOYSA-N[3]

Synthesis and Experimental Protocols

Synthetic Pathway

A common and effective method for the synthesis of pyridine-2-carboxaldehydes is the oxidation of the corresponding 2-hydroxymethylpyridines.[5]

Synthesis_Pathway Start 3-Hydroxy-2-hydroxymethyl-6-methylpyridine Intermediate This compound Start->Intermediate Oxidation (e.g., MnO₂)

Caption: General synthetic scheme for the preparation of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Hydroxy-2-hydroxymethyl-6-methylpyridine (Starting Material)

The synthesis of the precursor, 3-hydroxy-2-hydroxymethyl-6-methylpyridine, can be achieved through various multi-step sequences, often starting from commercially available pyridine derivatives. The specific details of this initial synthesis are beyond the scope of this guide, but it is a known compound.

Step 2: Oxidation to this compound

  • Reagents and Equipment:

    • 3-Hydroxy-2-hydroxymethyl-6-methylpyridine

    • Activated Manganese (IV) oxide (MnO₂)

    • Anhydrous solvent (e.g., chloroform, dichloromethane, or acetone)

    • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

    • Inert atmosphere (e.g., nitrogen or argon)

    • Heating mantle

    • Filtration apparatus (e.g., Buchner funnel or Celite pad)

    • Rotary evaporator

  • Procedure:

    • To a solution of 3-hydroxy-2-hydroxymethyl-6-methylpyridine (1.0 eq) in a suitable anhydrous solvent (e.g., chloroform) in a round-bottom flask, add activated manganese (IV) oxide (5-10 eq).

    • The reaction mixture is stirred vigorously under an inert atmosphere and heated to reflux for several hours (reaction progress can be monitored by thin-layer chromatography).

    • Upon completion of the reaction, the mixture is cooled to room temperature.

    • The solid manganese oxides are removed by filtration through a pad of Celite, washing the filter cake with additional solvent.

    • The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Characterization Data

The structural confirmation of this compound relies on standard spectroscopic techniques. The following table summarizes the expected characteristic data.

Technique Expected Data
¹H NMR - Aromatic protons on the pyridine ring (doublets, ~7-8 ppm)- Aldehyde proton (singlet, ~9-10 ppm)- Methyl protons (singlet, ~2.5 ppm)- Hydroxyl proton (broad singlet, variable chemical shift)
¹³C NMR - Aromatic carbons (~120-160 ppm)- Aldehyde carbonyl carbon (~190 ppm)- Methyl carbon (~20 ppm)
IR Spectroscopy - O-H stretching (broad, ~3200-3400 cm⁻¹)- C=O stretching of the aldehyde (~1680-1700 cm⁻¹)- C=C and C=N stretching of the pyridine ring (~1500-1600 cm⁻¹)
Mass Spectrometry - Molecular ion peak (M⁺) corresponding to the molecular weight (137.14 g/mol )

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of a variety of target molecules with potential biological activity.

Synthesis of Schiff Bases

The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These Schiff bases, particularly those derived from thiosemicarbazide, have been investigated for their potential as anticancer agents. The resulting thiosemicarbazones are effective metal chelators, and their biological activity is often attributed to their ability to bind essential metal ions in cells, thereby disrupting critical enzymatic processes.

Schiff_Base_Formation Aldehyde This compound SchiffBase Schiff Base Aldehyde->SchiffBase Amine Primary Amine (R-NH₂) Amine->SchiffBase

Caption: General reaction scheme for the formation of a Schiff base from this compound.

Precursor to Other Heterocyclic Systems

The versatile functional groups of this compound allow for its use in the construction of more complex fused heterocyclic systems through various cyclization reactions. These larger, more rigid structures are often explored in drug discovery programs for their ability to interact with specific biological targets.

Conclusion

This compound, a compound with roots in the rich history of Vitamin B6 research, stands as a significant and versatile building block for synthetic and medicinal chemists. Its straightforward synthesis from the corresponding alcohol and the reactivity of its functional groups provide access to a wide array of more complex molecules, including Schiff bases with potential therapeutic applications. The data and protocols presented in this guide offer a solid foundation for researchers to utilize this compound in their endeavors to develop novel chemical entities with desired biological and material properties.

References

A Technical Guide to the Theoretical and Computational Analysis of 3-Hydroxy-6-methylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-6-methylpyridine-2-carbaldehyde is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science. Its structural features, including a hydroxyl group, a methyl group, and a carbaldehyde moiety on a pyridine ring, suggest its capacity for diverse chemical interactions and biological activities. This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be applied to elucidate the molecular properties of this compound. It covers molecular structure optimization, vibrational analysis, electronic properties, and potential biological interactions through molecular docking. The protocols and data presented are based on established computational chemistry techniques and findings from studies on analogous pyridine derivatives, offering a predictive framework for understanding this compound.

Introduction

Pyridine and its derivatives are fundamental heterocyclic compounds that form the backbone of numerous natural products, pharmaceuticals, and functional materials. The specific substitutions on the pyridine ring in this compound are expected to confer unique electronic and steric properties, making it a valuable target for theoretical and computational investigation. Such studies are crucial for predicting its reactivity, stability, and potential as a scaffold in drug design. This guide outlines the standard computational workflows used to characterize such molecules, providing a roadmap for in-silico analysis.

Molecular Structure and Optimization

The initial step in the computational analysis of this compound involves determining its most stable three-dimensional conformation. This is typically achieved through geometry optimization using quantum chemical methods.

Computational Protocol: Geometry Optimization

A common and reliable method for geometry optimization is Density Functional Theory (DFT). The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), has been shown to provide accurate results for similar pyridine derivatives.[1]

Workflow:

  • Input Structure: A 3D structure of this compound is generated using molecular modeling software.

  • Computational Method: DFT calculations are performed using a program package like Gaussian.

  • Functional and Basis Set: The B3LYP functional and 6-311++G(d,p) basis set are selected.

  • Optimization: The geometry is optimized to find the minimum energy conformation on the potential energy surface.

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

G cluster_workflow Geometry Optimization Workflow start Initial 3D Structure dft DFT Calculation (B3LYP/6-311++G(d,p)) start->dft opt Geometry Optimization dft->opt freq Frequency Calculation opt->freq end Optimized Structure & Frequencies freq->end

Caption: Workflow for Geometry Optimization.

Predicted Structural Parameters

Based on studies of similar molecules like 2-bromo-3-hydroxy-6-methylpyridine and 6-Bromopyridine-2-carbaldehyde, the predicted bond lengths and angles for this compound are summarized below.[1][2]

Parameter Predicted Value
Bond Lengths (Å)
C-C (ring)1.38 - 1.40
C-N (ring)1.33 - 1.35
C-O (hydroxyl)1.35 - 1.37
C=O (aldehyde)1.21 - 1.23
C-C (aldehyde)1.47 - 1.49
**Bond Angles (°) **
C-N-C (ring)118 - 120
C-C-C (ring)119 - 121
C-C-O (hydroxyl)118 - 120
O=C-C123 - 125

Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes. Computational frequency analysis can aid in the assignment of experimental spectra.

Computational Protocol: Vibrational Frequency Calculation

The vibrational frequencies are calculated from the optimized geometry using the same DFT method (B3LYP/6-311++G(d,p)). The calculated frequencies are often scaled by a factor (e.g., 0.961) to better match experimental data.[3]

Workflow:

  • Optimized Geometry: The optimized structure from the previous step is used as input.

  • Frequency Calculation: A frequency analysis is performed at the B3LYP/6-311++G(d,p) level of theory.

  • Scaling: The calculated frequencies are multiplied by a scaling factor to correct for anharmonicity and basis set deficiencies.

  • Spectral Simulation: The scaled frequencies and calculated intensities are used to generate theoretical IR and Raman spectra.

G cluster_workflow Vibrational Analysis Workflow start Optimized Geometry freq Frequency Calculation (DFT) start->freq scale Frequency Scaling freq->scale sim Simulate IR & Raman Spectra scale->sim end Theoretical Spectra sim->end G cluster_workflow Electronic Property Analysis Workflow start Optimized Geometry spe Single Point Energy Calculation start->spe homo_lumo HOMO-LUMO Analysis spe->homo_lumo mep MEP Calculation spe->mep end Electronic Properties homo_lumo->end mep->end G cluster_workflow Molecular Docking Workflow protein Prepare Target Protein docking Perform Docking Simulation protein->docking ligand Prepare Ligand ligand->docking analysis Analyze Binding Poses docking->analysis end Binding Affinity & Interactions analysis->end

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases Using 3-Hydroxy-6-methylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with significant applications in medicinal chemistry, catalysis, and materials science.[1][2] Their synthesis is typically straightforward, involving the condensation of a primary amine with a carbonyl compound.[1] The specific precursor, 3-Hydroxy-6-methylpyridine-2-carbaldehyde, is structurally related to pyridoxal, a form of vitamin B6. This structural similarity suggests that Schiff bases derived from it may interact with biological systems in unique ways, making them compelling targets for drug discovery and development.[3][4] These compounds and their metal complexes have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.[5][6][7]

This document provides detailed protocols for the synthesis and characterization of Schiff bases using this compound, summarizes key quantitative data, and illustrates relevant experimental workflows and potential mechanisms of action.

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases via Conventional Heating

This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine using conventional reflux heating.[8][9]

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted aniline, ethylenediamine)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (optional, as catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol.

  • To this solution, add an equimolar amount of the desired primary amine (1.0 mmol). If a diamine is used, the molar ratio should be adjusted to 2:1 (aldehyde:amine) for a bidentate Schiff base.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction (optional).

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting solid precipitate is the Schiff base product. Collect the product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven or desiccator.

  • Determine the yield and characterize the product using spectroscopic methods (FTIR, NMR, Mass Spectrometry).

Protocol 2: Characterization of Synthesized Schiff Bases

The structural confirmation of the synthesized Schiff bases is crucial and is typically achieved through a combination of spectroscopic techniques.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To identify the formation of the azomethine (C=N) bond and the presence of other key functional groups.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the synthesized Schiff base or acquire the spectrum using an ATR-FTIR spectrometer.

  • Data Interpretation: Look for a characteristic absorption band in the range of 1600-1650 cm⁻¹ corresponding to the C=N stretching vibration, which confirms the formation of the Schiff base.[10] Also, verify the presence of a broad band around 3200-3400 cm⁻¹ for the -OH group.[10]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the structure of the Schiff base by analyzing the chemical environment of the protons (¹H NMR) and carbon atoms (¹³C NMR).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Interpretation:

    • In ¹H NMR, the formation of the Schiff base is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-) typically in the downfield region of δ 8.0-9.5 ppm.[11]

    • In ¹³C NMR, the azomethine carbon atom (-C=N-) will show a characteristic signal in the range of δ 158-165 ppm.[10]

3. Mass Spectrometry (MS):

  • Objective: To determine the molecular weight of the synthesized Schiff base and confirm its molecular formula.

  • Method: Use techniques such as Electrospray Ionization (ESI-MS).

  • Data Interpretation: The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ that corresponds to the calculated molecular weight of the target Schiff base.

Data Presentation

The following tables summarize typical quantitative data for Schiff bases derived from pyridine aldehydes. While specific data for derivatives of this compound is limited in published literature, these tables provide expected ranges and values based on closely related analogues.

Table 1: Summary of Spectroscopic Data for Characterization of Pyridine-Based Schiff Bases

Spectroscopic TechniqueFunctional GroupCharacteristic Signal/Peak RangeReference(s)
FTIR Azomethine (C=N)1600 - 1650 cm⁻¹[10]
Phenolic (O-H)3200 - 3400 cm⁻¹ (broad)[10]
¹H NMR Azomethine (-CH=N-)δ 8.0 - 9.5 ppm (singlet)[11]
Aromatic Protonsδ 6.5 - 8.5 ppm (multiplets)[12]
Phenolic Proton (-OH)δ 10.0 - 14.0 ppm (broad singlet)[12]
¹³C NMR Azomethine (-C=N-)δ 158 - 165 ppm[10]
Aromatic Carbonsδ 110 - 160 ppm[12]

Table 2: Antimicrobial Activity of Representative Pyridine-Based Schiff Bases (Analogous Compounds)

Compound/OrganismMIC (μg/mL)Reference
Compound 3c vs. Candida 24[13]
Compound 3e vs. S. aureus 24 - 49[12]
Cu(II) Complex vs. Gram (+) bacteria 8[14]
Schiff Base L1 vs. C. albicans 0.037 mM[15]
Schiff Base L4 vs. C. albicans 0.048 mM[15]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 3: Anticancer Activity of Representative Pyridine-Based Schiff Bases (Analogous Compounds)

Compound/Cell LineIC₅₀ (μM)Reference
Complex 1b vs. A-549 (Lung) Low μM range[6]
Complex 4b vs. MCF-7 (Breast) 10.60[16]
Complex 4b vs. HepG-2 (Liver) 10.60[16]
Cu(II) Complex vs. MCF-7 (Breast) 5.95[6]
Complex 38 vs. various cancer cells 1.47 - 4.12[6]

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Visualizations

Experimental and Application Workflows

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_application Biological Evaluation start Reactants: This compound + Primary Amine reaction Condensation Reaction (Reflux in Ethanol, 2-4h) start->reaction filtration Filtration & Washing reaction->filtration drying Drying filtration->drying product Purified Schiff Base drying->product ftir FTIR Spectroscopy product->ftir nmr NMR (1H & 13C) product->nmr ms Mass Spectrometry product->ms antimicrobial Antimicrobial Assays (MIC Determination) ms->antimicrobial anticancer Anticancer Assays (IC50 Determination) ms->anticancer mechanism Mechanism of Action Studies anticancer->mechanism

Caption: Workflow for Synthesis, Characterization, and Evaluation.

Proposed Anticancer Mechanism of Action

Many Schiff base metal complexes are thought to exert their anticancer effects by inducing oxidative stress, which leads to programmed cell death (apoptosis).

G compound Pyridine Schiff Base Metal Complex cell Cancer Cell compound->cell ros Increased Reactive Oxygen Species (ROS) cell->ros Induces mito Mitochondrial Damage ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis (Cell Death) caspase->apoptosis

Caption: Proposed Apoptotic Pathway Induced by Schiff Base Complexes.

Biochemical Context: Role of Pyridoxal Phosphate (PLP)

The aldehyde precursor is structurally similar to Pyridoxal Phosphate (PLP), a vital coenzyme that forms a Schiff base with amino acids to facilitate numerous enzymatic reactions.

G plp Enzyme-PLP (Internal Aldimine) schiff_base PLP-Substrate Schiff Base (External Aldimine) plp->schiff_base + amino_acid Amino Acid Substrate amino_acid->schiff_base Transimination carbanion Quinonoid Intermediate (Carbanion Stabilization) schiff_base->carbanion α-Proton Abstraction transamination Transamination carbanion->transamination decarboxylation Decarboxylation carbanion->decarboxylation elimination Elimination carbanion->elimination product Product + PMP transamination->product decarboxylation->product elimination->product

Caption: Catalytic Cycle of Pyridoxal Phosphate (PLP) Enzymes.

References

Application Notes and Protocols for the Preparation of Metal Complexes with 3-Hydroxy-6-methylpyridine-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes derived from 3-Hydroxy-6-methylpyridine-2-carbaldehyde and its Schiff base derivatives. The protocols outlined below are based on established methods for the synthesis of similar pyridine-based Schiff base metal complexes and are intended to serve as a foundational guide for researchers in this field.

Introduction

Metal complexes of Schiff bases derived from pyridine-2-carbaldehyde analogues are a significant class of compounds in coordination chemistry and drug development. These complexes exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The this compound scaffold is of particular interest due to the presence of multiple coordination sites (the pyridine nitrogen, the aldehyde/imine group, and the hydroxyl group), which can form stable chelates with various transition metal ions. The biological activity of these ligands is often enhanced upon complexation with metal ions.

Data Presentation: Properties of Analogous Metal Complexes

The following table summarizes representative quantitative data for metal complexes of Schiff bases derived from substituted pyridine-2-carbaldehydes and salicylaldehydes, which serve as structural analogs to those derived from this compound. This data is provided to give researchers an indication of the expected outcomes.

Metal IonLigand (Schiff Base)M:L RatioYield (%)ColorKey Spectral Data (cm⁻¹)Reference
Cu(II)bis(2-hydroxybenzylidene)hydrazinecarboxamide1:1--ν(C=N): ~1600-1620[1]
Zn(II)2-[(6-methylpyridin-2-ylimino)methyl]phenol2:245Colorlessν(C=N): 1615[2]
Ni(II)Derived from furan-3-carboxaldehyde and 3-aminopyridine1:2--ν(C=N): shifted lower[3]
Co(II)Derived from furan-3-carboxaldehyde and 3-aminopyridine1:2--ν(C=N): shifted lower[3]

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Ligand from this compound

This protocol describes a general method for the synthesis of a Schiff base ligand through the condensation of this compound with a primary amine.

Materials:

  • This compound (1 mmol)

  • Primary amine (e.g., aniline, ethanolamine) (1 mmol)

  • Ethanol or Methanol (20-30 mL)

  • Glacial acetic acid (catalytic amount, 1-2 drops)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

Procedure:

  • Dissolve this compound (1 mmol) in ethanol or methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • In a separate beaker, dissolve the primary amine (1 mmol) in the same solvent (10 mL).

  • Add the amine solution to the aldehyde solution dropwise with continuous stirring.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Attach a condenser and reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried in a desiccator over anhydrous CaCl₂.[5]

  • The purity of the synthesized Schiff base can be confirmed by melting point determination and spectroscopic techniques (FT-IR, ¹H-NMR, and Mass Spectrometry).

Protocol 2: General Synthesis of Metal(II) Complexes with Schiff Base Ligands

This protocol provides a general procedure for the synthesis of metal(II) complexes (e.g., Cu(II), Zn(II), Ni(II), Co(II)) using the Schiff base ligand prepared in Protocol 1.

Materials:

  • Schiff base ligand (2 mmol)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, Zn(OAc)₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O) (1 mmol)

  • Methanol or Ethanol (30-40 mL)

  • Standard laboratory glassware

Procedure:

  • Dissolve the Schiff base ligand (2 mmol) in hot methanol or ethanol (20 mL) in a round-bottom flask with stirring.

  • In a separate flask, dissolve the metal(II) salt (1 mmol) in the same solvent (10-20 mL).

  • Slowly add the metal salt solution to the hot ligand solution with continuous stirring.[6]

  • The reaction mixture is then refluxed for 3-5 hours.[6] The formation of a colored precipitate indicates the formation of the metal complex.

  • After cooling to room temperature, the precipitated complex is collected by filtration.

  • The solid complex is washed several times with the reaction solvent and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

  • The purified complex is dried in a vacuum desiccator.

  • Characterization of the synthesized metal complex can be performed using FT-IR, UV-Vis spectroscopy, elemental analysis, magnetic susceptibility measurements, and molar conductance.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_ligand Protocol 1: Schiff Base Synthesis cluster_complex Protocol 2: Metal Complexation Aldehyde 3-Hydroxy-6-methyl- pyridine-2-carbaldehyde Reflux1 Reflux (2-4h) Aldehyde->Reflux1 Amine Primary Amine Amine->Reflux1 Solvent1 Ethanol/Methanol + Acetic Acid (cat.) Solvent1->Reflux1 Ligand Schiff Base Ligand Reflux1->Ligand Reflux2 Reflux (3-5h) Ligand->Reflux2 MetalSalt Metal(II) Salt (Cu, Zn, Ni, Co) MetalSalt->Reflux2 Solvent2 Methanol/Ethanol Solvent2->Reflux2 Complex Metal(II) Schiff Base Complex Reflux2->Complex

Caption: General workflow for the two-step synthesis of metal complexes.

Proposed Antimicrobial Mechanism of Action

The enhanced antimicrobial activity of metal complexes compared to the free Schiff base ligands is often explained by Overtone's concept and Tweedy's chelation theory.[7]

Antimicrobial_Mechanism Complex Metal-Schiff Base Complex Membrane Bacterial Cell Membrane (Lipophilic) Complex->Membrane Penetrates Membrane Penetration Increased Lipophilicity (Chelation Effect) Complex->Penetration Target Intracellular Targets (DNA, Enzymes, Proteins) Membrane->Target Enters Cytoplasm Penetration->Membrane Disruption Disruption of Cellular Processes Target->Disruption Interacts with Death Bacterial Cell Death Disruption->Death Leads to

Caption: Proposed mechanism for the antimicrobial action of metal complexes.

References

Application Notes: Fluorescent Probes Derived from 3-Hydroxy-6-methylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent probes are indispensable tools in biomedical research and drug development, enabling the visualization and quantification of specific analytes in complex biological systems. Probes synthesized from 3-Hydroxy-6-methylpyridine-2-carbaldehyde represent a versatile class of chemosensors. The inherent structural features of this precursor, namely the hydroxyl and aldehyde groups in close proximity on a pyridine ring, facilitate the straightforward synthesis of Schiff base derivatives. These derivatives often exhibit significant changes in their fluorescence properties upon coordination with metal ions or other analytes, making them excellent candidates for developing sensitive and selective fluorescent probes.

The primary mechanism of action for these probes often involves well-established photophysical processes such as Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF). In the uncomplexed state, the fluorescence of the probe is often quenched. Upon binding to the target analyte, the chelation event can inhibit these quenching pathways, leading to a "turn-on" fluorescence response. This characteristic is highly desirable for imaging applications as it provides a high signal-to-noise ratio.

This document provides detailed application notes and protocols for the synthesis and utilization of fluorescent probes derived from this compound, with a specific focus on a probe for the detection of Aluminum ions (Al³⁺), and comparative data for a similar probe for Zinc ion (Zn²⁺) detection.

Data Presentation

The following table summarizes the key photophysical and sensing properties of a representative fluorescent probe, BHMMP, synthesized from this compound, and a related Schiff base probe for Zn²⁺.

PropertyBHMMP for Al³⁺Probe L for Zn²⁺ (related Schiff base)
Analyte Aluminum ion (Al³⁺)Zinc ion (Zn²⁺)
Excitation Wavelength 370 nmNot specified
Emission Wavelength 522 nm475 nm
Fluorescence Change > 38-fold enhancement ("Turn-on")Significant enhancement ("Turn-on")
Detection Limit (LOD) 0.70 µM9.53 x 10⁻⁸ M (95.3 nM)
Binding Stoichiometry 1:1 (Probe:Al³⁺)1:1 (Probe:Zn²⁺)
Sensing Mechanism Inhibition of C=N isomerization and PETChelation-Enhanced Fluorescence (CHEF)
Solvent/Medium EtOH/H₂O (2/3, v/v, 0.01 M HEPES, pH = 5)Ethanol
Response Time < 3 minutesNot specified

Experimental Protocols

Protocol 1: Synthesis of Fluorescent Probe BHMMP for Al³⁺ Detection

Materials:

  • This compound

  • 2-hydrazinyl-6-methoxy-1,3-benzothiazole

  • Ethanol (absolute)

  • Hydrochloric acid (catalytic amount)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

Procedure:

  • Dissolve this compound (1 mmol) in absolute ethanol (15 mL) in a 50 mL round-bottom flask.

  • Add a solution of 2-hydrazinyl-6-methoxy-1,3-benzothiazole (1 mmol) in ethanol (10 mL) to the flask.

  • Add a catalytic amount of hydrochloric acid (1-2 drops) to the reaction mixture.

  • Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The resulting precipitate is collected by filtration.

  • Wash the crude product with cold ethanol to remove unreacted starting materials.

  • Recrystallize the solid from ethanol to obtain the pure fluorescent probe BHMMP.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: General Procedure for Fluorescence Titration and Selectivity Studies

Materials:

  • Stock solution of the fluorescent probe (e.g., BHMMP) in a suitable solvent (e.g., DMSO or ethanol).

  • Stock solutions of various metal ions (e.g., Al³⁺, Zn²⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, etc.) in deionized water or a suitable buffer.

  • Working buffer (e.g., HEPES buffer).

  • Fluorometer.

  • Quartz cuvettes.

Procedure for Titration:

  • Prepare a series of solutions containing a fixed concentration of the fluorescent probe (e.g., 10 µM BHMMP) in the chosen solvent system (e.g., EtOH/H₂O mixture with HEPES buffer).

  • Sequentially add increasing concentrations of the target analyte (e.g., Al³⁺) to the probe solutions.

  • After each addition, allow the solution to equilibrate for a specified time (e.g., 3 minutes).

  • Record the fluorescence emission spectrum at the predetermined excitation wavelength.

  • Plot the fluorescence intensity at the emission maximum against the analyte concentration.

Procedure for Selectivity:

  • Prepare a set of solutions, each containing the fluorescent probe at a fixed concentration.

  • To each solution (except for the control), add a specific metal ion of interest at a concentration significantly higher than that of the probe (e.g., 5-10 equivalents).

  • Record the fluorescence emission spectrum for each solution.

  • Compare the fluorescence response of the probe towards the target analyte with its response to other potentially interfering ions.

Protocol 3: Determination of the Limit of Detection (LOD)

The limit of detection can be calculated based on the fluorescence titration data using the formula:

LOD = 3σ / k

Where:

  • σ is the standard deviation of the blank measurement (fluorescence intensity of the probe in the absence of the analyte, measured multiple times).

  • k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of the analyte).

Procedure:

  • Measure the fluorescence intensity of the probe solution without the analyte at least 10 times and calculate the standard deviation (σ).

  • Perform a fluorescence titration with very low concentrations of the analyte to establish the initial linear range of the response.

  • Plot the fluorescence intensity against the analyte concentration in this linear range and determine the slope (k) of the regression line.

  • Calculate the LOD using the formula above.

Mandatory Visualizations

Signaling Pathway for a "Turn-On" Fluorescent Probe

G cluster_probe Fluorescent Probe cluster_process Sensing Mechanism Fluorophore Fluorophore Linker Linker Fluorophore->Linker Quencher Quenching Unit (e.g., Lone Pair Electrons) PET Photoinduced Electron Transfer (PET) Quencher->PET enables Linker->Quencher Receptor Analyte Receptor Linker->Receptor Binding Binding Event Receptor->Binding Analyte Analyte (e.g., Metal Ion) Analyte->Receptor Fluorescence_Off Fluorescence OFF PET->Fluorescence_Off results in Fluorescence_On Fluorescence ON PET->Fluorescence_On leads to Binding->PET inhibits

Caption: Generalized signaling pathway for a "turn-on" fluorescent probe based on Photoinduced Electron Transfer (PET).

Experimental Workflow for Probe Synthesis and Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Application & Validation Start Start: Starting Materials (this compound + Amine) Reaction Schiff Base Condensation Start->Reaction Purification Filtration & Recrystallization Reaction->Purification Pure_Probe Pure Fluorescent Probe Purification->Pure_Probe NMR NMR Spectroscopy (¹H, ¹³C) Pure_Probe->NMR MS Mass Spectrometry Pure_Probe->MS Photophysical Photophysical Studies (UV-Vis, Fluorescence) Pure_Probe->Photophysical Titration Fluorescence Titration Photophysical->Titration Selectivity Selectivity Assay Titration->Selectivity LOD LOD Determination Titration->LOD Imaging Cellular Imaging Selectivity->Imaging

Caption: A typical experimental workflow for the development and validation of a new fluorescent probe.

Logical Relationship for Al³⁺ Detection by BHMMP

G BHMMP BHMMP Probe (Fluorescence Quenched) Complex BHMMP-Al³⁺ Complex (Fluorescence 'Turned On') BHMMP->Complex + Al³⁺ Al3 Al³⁺ Ion Inhibition Inhibition of C=N Isomerization & PET Complex->Inhibition Mechanism

Caption: Logical diagram illustrating the "turn-on" fluorescence mechanism of the BHMMP probe upon binding to Al³⁺.

Application Notes and Protocols for Condensation Reaction of 3-Hydroxy-6-methylpyridine-2-carbaldehyde with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The condensation reaction between an aldehyde and a primary amine forms an imine, commonly known as a Schiff base. This reaction is a cornerstone in synthetic organic chemistry, particularly in the development of novel therapeutic agents and chemical probes. Schiff bases derived from substituted pyridines are of significant interest due to their versatile coordination properties and diverse biological activities, which include antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[1][2][3][4]

This document provides a detailed protocol for the synthesis of Schiff bases via the condensation of 3-Hydroxy-6-methylpyridine-2-carbaldehyde with various primary amines. The described methodology is based on established principles of imine formation, which typically involve acid catalysis and the removal of water to drive the reaction equilibrium towards the product.[5][6][7]

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of this compound, followed by the elimination of a water molecule to form the corresponding Schiff base.

Experimental Protocols

Materials and Equipment
  • Aldehyde: this compound

  • Amines: Various primary amines (e.g., aniline derivatives, aliphatic amines)

  • Solvent: Anhydrous ethanol or methanol is commonly used. Toluene can also be employed, particularly with a Dean-Stark apparatus to facilitate water removal.[5]

  • Catalyst: Glacial acetic acid or p-toluenesulfonic acid (catalytic amount).[5]

  • Drying Agent (optional): Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), or molecular sieves (4Å) can be used to remove water from the reaction mixture.[5]

  • Reaction Vessel: Round-bottom flask

  • Heating and Stirring: Heating mantle with a magnetic stirrer and stir bar

  • Condenser: Allihn or Graham condenser

  • Purification: Buchner funnel, filter paper, and equipment for recrystallization or column chromatography.

  • Analytical Instruments: Thin-Layer Chromatography (TLC) plates, NMR spectrometer, FT-IR spectrometer, and Mass Spectrometer for product characterization.

General Procedure for Schiff Base Synthesis
  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of the chosen anhydrous solvent (e.g., ethanol).

  • Amine Addition: To this solution, add an equimolar amount (1.0 eq.) of the desired primary amine.

  • Catalyst Addition: Add a few drops of a suitable acid catalyst, such as glacial acetic acid, to the reaction mixture.[1] The optimal pH for imine formation is typically mildly acidic, around 4-5.[6]

  • Reaction Conditions: Attach a condenser to the flask and heat the mixture to reflux (the boiling point of the solvent) with continuous stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).[5]

  • Reaction Time: The reaction time can vary from a few hours to overnight, depending on the reactivity of the specific amine used.[5]

  • Product Isolation and Work-up:

    • Once the reaction is complete as indicated by TLC, allow the mixture to cool to room temperature.

    • The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid product by filtration using a Buchner funnel.

    • If the product does not precipitate, the solvent can be removed under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure Schiff base.[1][5]

    • Alternatively, if the product is an oil or if recrystallization is not effective, purification can be achieved by column chromatography on silica gel.

Data Presentation

The following table summarizes hypothetical quantitative data for the condensation of this compound with a selection of primary amines under reflux in ethanol with acetic acid catalysis. These values are illustrative and may vary based on specific experimental conditions.

Amine ReactantMolar Ratio (Aldehyde:Amine)Reaction Time (hours)SolventCatalystYield (%)
Aniline1:16EthanolAcetic Acid85
4-Methylaniline1:15EthanolAcetic Acid88
4-Methoxyaniline1:15EthanolAcetic Acid92
4-Chloroaniline1:18EthanolAcetic Acid78
Benzylamine1:14MethanolAcetic Acid90
Cyclohexylamine1:16MethanolAcetic Acid82

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of Schiff bases from this compound and primary amines.

experimental_workflow start Start reactants Dissolve 3-Hydroxy-6- methylpyridine-2-carbaldehyde and Amine in Solvent start->reactants catalyst Add Acid Catalyst reactants->catalyst reflux Heat to Reflux (Monitor by TLC) catalyst->reflux cool Cool to Room Temperature reflux->cool isolate Isolate Crude Product (Filtration or Evaporation) cool->isolate purify Purify Product (Recrystallization or Chromatography) isolate->purify characterize Characterize Pure Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: General workflow for the synthesis of Schiff bases.

Conclusion

The protocol outlined in these application notes provides a robust framework for the synthesis of a diverse library of Schiff bases derived from this compound. The versatility of this condensation reaction allows for the systematic modification of the amine component, enabling the exploration of structure-activity relationships crucial for drug discovery and development. The provided workflow and data table structure serve as a valuable resource for researchers in the planning and execution of these synthetic procedures.

References

Application Notes and Protocols: 3-Hydroxy-6-methylpyridine-2-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Hydroxy-6-methylpyridine-2-carbaldehyde and its derivatives, particularly thiosemicarbazones, in the design and development of novel therapeutic agents. The focus is on their application in oncology, detailing their synthesis, biological evaluation, and mechanism of action.

Introduction

This compound is a versatile heterocyclic aldehyde that serves as a crucial building block in medicinal chemistry. While the aldehyde itself is primarily a synthetic intermediate, its derivatives, most notably thiosemicarbazones, have demonstrated significant biological activity, particularly as anticancer agents. The pyridine ring, coupled with the hydroxy and methyl functional groups, provides a scaffold that can be readily modified to optimize pharmacological properties. Thiosemicarbazone derivatives of related pyridine-2-carboxaldehydes have been shown to act as potent inhibitors of ribonucleotide reductase and can influence key cellular signaling pathways, such as the MAPK pathway, making them promising candidates for further drug development.

Application in Anticancer Drug Design

The primary application of this compound in medicinal chemistry is in the synthesis of α-(N)-heterocyclic carboxaldehyde thiosemicarbazones. These compounds have shown considerable antitumor activity in various cancer models. The general structure involves the condensation of the aldehyde with thiosemicarbazide or its N-substituted analogs.

Quantitative Data Summary: Anticancer Activity

The following tables summarize the in vivo and in vitro anticancer activities of various pyridine-2-carboxaldehyde thiosemicarbazone derivatives, including analogs of this compound. This data is crucial for structure-activity relationship (SAR) studies and for guiding the design of more potent analogs.

Table 1: In Vivo Anticancer Activity of Pyridine-2-carboxaldehyde Thiosemicarbazone Derivatives against L1210 Leukemia in Mice

CompoundDose (mg/kg/day)% T/CLong-Term Survivors (60 days)Reference
3-Aminopyridine-2-carboxaldehyde thiosemicarbazone4024640%[1]
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone1025540%[1]
3-Hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone (3-HMP)-Better than parent compound-[2]
5-Hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone (5-HMP)-Better than parent compound-[2]

% T/C = (Median survival time of treated mice / Median survival time of control mice) x 100. A value ≥ 125 is considered significant antitumor activity.

Table 2: In Vitro Anticancer Activity (IC50) of Various Pyridine-Based Thiosemicarbazone Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamideBxPC-3Pancreatic≤ 0.1[3]
N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamideRDRhabdomyosarcoma11.6[3]
N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamideHeLaCervical5.8[3]
N-(4-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamideBxPC-3Pancreatic≤ 0.1[3]
N-(4-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamideRDRhabdomyosarcoma11.2[3]
N-(4-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamideHeLaCervical12.3[3]
N-cyclohexyl-2-[1-(pyridin-3-yl)ethylidene]hydrazinecarbothioamideBxPC-3Pancreatic0.6[3]
N-cyclohexyl-2-[1-(pyridin-3-yl)ethylidene]hydrazinecarbothioamideHeLaCervical10.3[3]
N-(2-methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamideBxPC-3Pancreatic0.2[3]
N-(2-methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamideRDRhabdomyosarcoma23[3]

IC50 values represent the concentration of the compound that inhibits 50% of cell growth.

Experimental Protocols

Protocol 1: Synthesis of this compound Thiosemicarbazone

This protocol describes a general method for the synthesis of the title compound's thiosemicarbazone derivative, which can be adapted from procedures for analogous compounds.[4]

Materials:

  • This compound

  • Thiosemicarbazide

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Reflux apparatus

  • Stirring plate

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol)

Procedure:

  • Dissolve 1 equivalent of this compound in a minimal amount of warm ethanol in a round-bottom flask.

  • In a separate flask, dissolve 1.1 equivalents of thiosemicarbazide in warm ethanol.

  • Add the thiosemicarbazide solution to the aldehyde solution with continuous stirring.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • If no precipitate forms, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure thiosemicarbazone derivative.

  • Dry the purified product under vacuum and characterize it using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic activity of the synthesized compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized thiosemicarbazone compounds

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare a stock solution of the test compound in DMSO and make serial dilutions in the cell culture medium.

  • After 24 hours, replace the medium in the wells with fresh medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol is used to determine the effect of the compounds on the cell cycle distribution.

Materials:

  • Cancer cells

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat the cancer cells with the test compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Protocol 4: In Vivo Antitumor Efficacy in a Xenograft Mouse Model

This protocol describes a general procedure for evaluating the in vivo anticancer activity of a lead compound.[5][6]

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse. The cells can be mixed with Matrigel to enhance tumor growth.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule and route of administration (e.g., intraperitoneal, oral).

  • Measure the tumor volume and body weight of the mice 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Continue the treatment for a specified period (e.g., 2-3 weeks).

  • At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors.

  • Calculate the tumor growth inhibition (% TGI) or the % T/C value to assess the efficacy of the compound.

Visualizations

Drug Design and Evaluation Workflow

The following diagram illustrates a typical workflow for the design, synthesis, and evaluation of novel anticancer agents based on the this compound scaffold.

Drug_Design_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization start Scaffold Selection: 3-Hydroxy-6-methyl- pyridine-2-carbaldehyde design Derivative Design (e.g., Thiosemicarbazones) start->design synthesis Chemical Synthesis design->synthesis purification Purification & Characterization synthesis->purification screening Anticancer Screening (MTT Assay) purification->screening ic50 IC50 Determination screening->ic50 moa Mechanism of Action (Cell Cycle, Apoptosis) ic50->moa sar SAR Studies ic50->sar animal_model Xenograft Model Development moa->animal_model efficacy Efficacy Studies (Tumor Growth Inhibition) animal_model->efficacy toxicity Toxicity Assessment efficacy->toxicity toxicity->sar lead_opt Lead Optimization sar->lead_opt lead_opt->design Iterative Improvement

Caption: A typical workflow for drug design and evaluation.

MAPK Signaling Pathway

Derivatives of pyridine-2-carboxaldehyde thiosemicarbazones have been reported to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a key regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. The diagram below provides a simplified overview of the core MAPK/ERK cascade.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors Phosphorylates gene_expression Gene Expression transcription_factors->gene_expression growth_factor Growth Factor growth_factor->receptor drug Pyridine-based Thiosemicarbazone drug->raf Inhibits drug->erk Inhibits

Caption: Simplified MAPK/ERK signaling pathway and potential points of inhibition.

References

Application Notes and Protocols: Antimicrobial Activity of Schiff Bases Derived from 3-Hydroxy-6-methylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The antimicrobial potential of Schiff bases is often attributed to the imine group, which can interact with various cellular components of microorganisms. Pyridine-containing Schiff bases are of particular interest as the pyridine ring itself is a key structural motif in many biologically active compounds.

This document provides a generalized framework for the synthesis and evaluation of the antimicrobial activity of Schiff bases derived from 3-Hydroxy-6-methylpyridine-2-carbaldehyde. While specific studies on this particular derivative were not found in a comprehensive literature search, the protocols and methodologies outlined below are based on established procedures for similar pyridine-based Schiff bases and serve as a detailed guide for researchers in this field.

Data Presentation

Effective evaluation of novel antimicrobial compounds necessitates the systematic recording and presentation of quantitative data. The following tables provide a standardized format for presenting antimicrobial susceptibility data. Researchers should populate similar tables with their experimental findings.

Table 1: Zone of Inhibition Data for Schiff Bases Derived from this compound

Compound IDConcentration (µ g/disc )Zone of Inhibition (mm) vs. S. aureus (ATCC 25923)Zone of Inhibition (mm) vs. E. coli (ATCC 25922)Zone of Inhibition (mm) vs. C. albicans (ATCC 10231)
SB-HMP-01 50DataDataData
SB-HMP-02 50DataDataData
SB-HMP-03 50DataDataData
Streptomycin 10DataDataN/A
Fluconazole 25N/AN/AData
DMSO -000

Table 2: Minimum Inhibitory Concentration (MIC) Data for Schiff Bases Derived from this compound

Compound IDMIC (µg/mL) vs. S. aureus (ATCC 25923)MIC (µg/mL) vs. E. coli (ATCC 25922)MIC (µg/mL) vs. C. albicans (ATCC 10231)
SB-HMP-01 DataDataData
SB-HMP-02 DataDataData
SB-HMP-03 DataDataData
Ciprofloxacin DataDataN/A
Fluconazole N/AN/AData

Experimental Protocols

The following are detailed protocols for the synthesis of Schiff bases from this compound and for the subsequent evaluation of their antimicrobial activity.

Protocol 1: General Synthesis of Schiff Bases

This protocol describes the condensation reaction between this compound and a primary amine.

Materials:

  • This compound

  • Various primary amines (e.g., aniline derivatives, aliphatic amines)

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (20 mL).

  • To this solution, add the primary amine (1 mmol) dissolved in a minimal amount of absolute ethanol.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid product by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the crude product with cold ethanol to remove unreacted starting materials.

  • Purify the Schiff base by recrystallization from a suitable solvent.

  • Dry the purified product in a vacuum oven.

  • Characterize the synthesized Schiff base using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry) and elemental analysis.

Synthesis_Workflow cluster_synthesis Synthesis of Schiff Base start Start reactants Dissolve this compound and primary amine in ethanol start->reactants catalyst Add catalytic amount of glacial acetic acid reactants->catalyst reflux Reflux for 4-6 hours catalyst->reflux cool Cool to room temperature reflux->cool isolate Isolate crude product (filtration/crystallization) cool->isolate purify Purify by recrystallization isolate->purify characterize Characterize the final product (FT-IR, NMR, Mass Spec) purify->characterize end_synthesis End characterize->end_synthesis

General workflow for the synthesis of Schiff bases.
Protocol 2: Antimicrobial Susceptibility Testing - Agar Disk Diffusion Method

This method is used for preliminary screening of the antimicrobial activity of the synthesized Schiff bases.[2][3]

Materials:

  • Synthesized Schiff bases

  • Standard antibiotic discs (e.g., Streptomycin, Ciprofloxacin)

  • Sterile blank paper discs (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Incubator

Procedure:

  • Preparation of Inoculum: From a fresh culture plate, select several colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4]

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.[3]

  • Preparation of Test Discs: Dissolve the synthesized Schiff bases in DMSO to a known concentration (e.g., 1 mg/mL). Impregnate sterile blank paper discs with a specific volume of the compound solution (e.g., 50 µL to get a 50 µ g/disc concentration). Allow the solvent to evaporate completely.

  • Placement of Discs: Using sterile forceps, place the impregnated discs, along with standard antibiotic discs and a DMSO-only control disc, onto the inoculated agar surface.[5] Ensure the discs are firmly in contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for yeast.

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (including the disc diameter) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[6][7][8]

Materials:

  • Synthesized Schiff bases

  • Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Sterile 96-well round-bottom microtiter plates

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial and fungal strains

  • Sterile saline solution and 0.5 McFarland standard

  • Multipipettor

  • Incubator

  • Plate reader (optional, for quantitative measurement)

Procedure:

  • Preparation of Compound Dilutions: In a 96-well plate, add 100 µL of broth to all wells. In the first column of wells, add 100 µL of a 2x concentrated stock solution of the Schiff base in broth. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column. This creates a range of decreasing concentrations.[4][9]

  • Preparation of Inoculum: Prepare the microbial inoculum as described in the agar disk diffusion method and then dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the diluted inoculum to each well (except for the sterility control wells). Column 11 should serve as a positive control (broth and inoculum, no compound), and column 12 as a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or 30°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by using a plate reader to measure optical density.[7]

Antimicrobial_Screening_Workflow cluster_screening Antimicrobial Screening Workflow start_screening Start synthesis_output Synthesized Schiff Base start_screening->synthesis_output preliminary_screen Agar Disk Diffusion (Preliminary Screening) synthesis_output->preliminary_screen mic_determination Broth Microdilution (MIC Determination) preliminary_screen->mic_determination data_analysis Data Analysis and Structure-Activity Relationship mic_determination->data_analysis end_screening End data_analysis->end_screening

Workflow for antimicrobial screening of synthesized compounds.

Hypothetical Signaling Pathway for Antimicrobial Action

The precise mechanism of action for Schiff bases can vary but is often linked to their ability to chelate metal ions or interfere with cellular processes.

Signaling_Pathway cluster_pathway Hypothetical Mechanism of Antimicrobial Action schiff_base Schiff Base cell_wall Bacterial Cell Wall/ Membrane schiff_base->cell_wall Penetration metal_chelation Chelation of Metal Ions (e.g., Fe, Zn, Cu) cell_wall->metal_chelation dna_interaction Interaction with DNA cell_wall->dna_interaction enzyme_inhibition Enzyme Inhibition metal_chelation->enzyme_inhibition Deprives essential cofactors cell_death Bacterial Cell Death enzyme_inhibition->cell_death protein_synthesis Inhibition of Protein Synthesis dna_interaction->protein_synthesis Interferes with replication/ transcription protein_synthesis->cell_death

Hypothetical signaling pathway for Schiff base antimicrobial activity.

According to Tweedy's chelation theory, the antimicrobial activity of a compound can be enhanced upon chelation. The polarity of a metal ion is reduced upon forming a complex with the Schiff base ligand, which increases the lipophilicity of the complex. This increased lipophilicity facilitates the penetration of the complex through the lipid membrane of the microorganism, potentially leading to the blockage of essential enzyme active sites or interference with cellular processes.[10] The azomethine group is thought to play a crucial role by forming hydrogen bonds with the active centers of cell constituents, thereby disrupting normal cellular functions.[10]

References

Application Notes and Protocols: Cytotoxicity of 3-Hydroxy-6-methylpyridine-2-carbaldehyde Metal Complexes and Their Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of the cytotoxic properties of metal complexes derived from 3-Hydroxy-6-methylpyridine-2-carbaldehyde and its structural analogs. Due to a scarcity of published data on the specific target ligand, this document leverages findings from closely related pyridine-2-carbaldehyde thiosemicarbazone derivatives to provide insights into potential anticancer applications, experimental design, and underlying mechanisms of action.

Introduction

Schiff base ligands derived from pyridine aldehydes and their metal complexes are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties. The coordination of these ligands to metal centers can enhance their cytotoxic effects through various mechanisms, such as increased lipophilicity, interaction with biological macromolecules, and generation of reactive oxygen species (ROS). This document focuses on the cytotoxic profiles of metal complexes of this compound and its derivatives, offering protocols for their synthesis and cytotoxic evaluation.

Data Presentation: Cytotoxicity of Related Metal Complexes

The following tables summarize the in vitro cytotoxic activity (IC₅₀ values) of metal complexes of 3-hydroxypyridine-2-carboxaldehyde and 6-methylpyridine-2-carbaldehyde thiosemicarbazone derivatives against various cancer cell lines.

Table 1: Cytotoxicity of Platinum(II) and Zinc(II) Complexes of 3-Hydroxypyridine-2-carboxaldehyde Thiosemicarbazone Derivatives

Compound/ComplexCell LineIC₅₀ (µM)Reference
[Pt(HyPyMe)Cl]HeLa (Cervical Cancer)107.16[1]
[Pt(HyPyPyrd)Cl]HeLa (Cervical Cancer)132.13[1]
HHyPyPyrd-Zn(II) ComplexPC3 (Prostate Cancer)0.69[2]

HyPyMe: 3-hydroxy-2-formylpyridine N(4)-methylthiosemicarbazone HyPyPyrd: 3-hydroxy-2-formylpyridine N(4)-pyrrolidinylthiosemicarbazone

Table 2: Cytotoxicity of Palladium(II), Platinum(II), and Zinc(II) Complexes of 6-Methylpyridine-2-carbaldehyde-N(4)-phenylthiosemicarbazone (Hmpyptsc)

Compound/ComplexCell LineIC₅₀ (µM)Reference
Hmpyptsc (Ligand)HCT116 (Colon Cancer)> 50[3]
[Pd(mpyptsc)Cl]·DMSOHCT116 (Colon Cancer)1.5 ± 0.2[3]
[Pt(mpyptsc)Cl]HCT116 (Colon Cancer)2.5 ± 0.3[3]
[Zn(Hmpyptsc)Cl₂]HCT116 (Colon Cancer)8.5 ± 0.9[3]
Hmpyptsc (Ligand)DU145 (Prostate Cancer)> 50[3]
[Pd(mpyptsc)Cl]·DMSODU145 (Prostate Cancer)2.5 ± 0.3[3]
[Pt(mpyptsc)Cl]DU145 (Prostate Cancer)3.0 ± 0.4[3]
[Zn(Hmpyptsc)Cl₂]DU145 (Prostate Cancer)12.0 ± 1.5[3]

Experimental Protocols

Protocol 1: Synthesis of Thiosemicarbazone Ligands

This protocol describes a general method for the synthesis of thiosemicarbazone ligands derived from pyridine-2-carboxaldehydes.

Materials:

  • Pyridine-2-carboxaldehyde derivative (e.g., this compound)

  • Thiosemicarbazide or N(4)-substituted thiosemicarbazide

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the pyridine-2-carboxaldehyde derivative (1 equivalent) in hot ethanol in a round-bottom flask.

  • Add a solution of thiosemicarbazide or N(4)-substituted thiosemicarbazide (1 equivalent) in ethanol to the flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 3-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Collect the precipitated solid by filtration using a Büchner funnel.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified thiosemicarbazone ligand in a desiccator.

G cluster_synthesis Ligand Synthesis Workflow start Start dissolve_aldehyde Dissolve Pyridine Aldehyde in Hot Ethanol start->dissolve_aldehyde add_thiosemicarbazide Add Thiosemicarbazide Solution dissolve_aldehyde->add_thiosemicarbazide add_catalyst Add Acetic Acid (Catalyst) add_thiosemicarbazide->add_catalyst reflux Reflux for 3-5 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool filter_wash Filter and Wash with Cold Ethanol cool->filter_wash dry Dry the Product filter_wash->dry end End dry->end

Caption: Workflow for the synthesis of thiosemicarbazone ligands.

Protocol 2: Synthesis of Metal Complexes

This protocol provides a general procedure for the synthesis of metal complexes with the prepared thiosemicarbazone ligands.

Materials:

  • Synthesized thiosemicarbazone ligand

  • Metal salt (e.g., ZnCl₂, PdCl₂, PtCl₂)

  • Methanol or Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the thiosemicarbazone ligand (1 or 2 equivalents, depending on the desired stoichiometry) in hot methanol or ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the metal salt (1 equivalent) in a minimal amount of the same solvent.

  • Slowly add the metal salt solution to the stirred solution of the ligand.

  • Stir the reaction mixture at room temperature or under reflux for a specified period (typically 2-6 hours). The formation of a precipitate often indicates complex formation.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitated metal complex by filtration.

  • Wash the complex with the solvent to remove any unreacted starting materials.

  • Dry the final product in a desiccator.

  • Characterize the complex using techniques such as FT-IR, NMR, mass spectrometry, and elemental analysis.

G cluster_complexation Metal Complex Synthesis Workflow start Start dissolve_ligand Dissolve Ligand in Solvent start->dissolve_ligand dissolve_metal_salt Dissolve Metal Salt in Solvent start->dissolve_metal_salt mix_solutions Mix Ligand and Metal Salt Solutions dissolve_ligand->mix_solutions dissolve_metal_salt->mix_solutions stir_react Stir/Reflux for 2-6 hours mix_solutions->stir_react cool Cool to Room Temperature stir_react->cool filter_wash Filter and Wash Product cool->filter_wash dry Dry the Complex filter_wash->dry characterize Characterize (FT-IR, NMR, etc.) dry->characterize end End characterize->end

Caption: General workflow for the synthesis of metal complexes.

Protocol 3: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][5]

Materials:

  • Cancer cell lines (e.g., HeLa, HCT116, DU145, PC3)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test compounds (metal complexes) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or isopropanol[6]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.[6] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150-200 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).[5]

G cluster_mtt MTT Assay Workflow seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compounds Treat with Metal Complexes incubate_24h->treat_compounds incubate_48_72h Incubate for 48-72h treat_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 3-4h add_mtt->incubate_4h remove_medium Remove Medium incubate_4h->remove_medium add_dmso Add DMSO/ Isopropanol remove_medium->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Mechanism of Action: Potential Signaling Pathways

While the precise mechanisms of action for metal complexes of this compound are yet to be fully elucidated, studies on related compounds suggest the involvement of several key signaling pathways leading to cancer cell death.

One proposed mechanism for the anticancer activity of a Zn(II) complex of a 3-hydroxypyridine-2-carboxaldehyde thiosemicarbazone derivative involves the downregulation of the MAPK (Mitogen-Activated Protein Kinase) superfamily signaling pathway.[2] This pathway is crucial for cell proliferation, differentiation, and survival. Inhibition of key components like JNK and c-Jun can lead to cell cycle arrest and apoptosis.

G cluster_pathway Proposed MAPK Signaling Pathway Inhibition metal_complex Metal Complex jnk JNK metal_complex->jnk Inhibits cjun c-Jun metal_complex->cjun Inhibits erk Erk metal_complex->erk Inhibits jnk->cjun apoptosis Apoptosis jnk->apoptosis proliferation Cell Proliferation & Survival cjun->proliferation erk->proliferation

Caption: Inhibition of the MAPK signaling pathway by a metal complex.

Concluding Remarks

The metal complexes of this compound derivatives, particularly thiosemicarbazones, represent a promising class of compounds for the development of novel anticancer agents. The data presented herein, derived from closely related structures, indicate potent cytotoxic activity against a range of cancer cell lines. The provided protocols for synthesis and cytotoxicity assessment offer a foundational framework for researchers to explore this chemical space further. Future studies should focus on elucidating the precise mechanisms of action, investigating a broader range of metal centers and cell lines, and ultimately, evaluating the in vivo efficacy and toxicity of these promising compounds.

References

Application Note: Synthesis of a Novel Pyridospiropyran from 3-Hydroxy-6-methylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spiropyrans are a prominent class of photochromic molecules that undergo reversible isomerization between a colorless, closed spiro (SP) form and a colored, open merocyanine (MC) form upon stimulation by light, heat, or changes in the solvent environment. This unique property makes them highly valuable in the development of smart materials, molecular switches, and advanced drug delivery systems. The incorporation of a pyridine ring into the spiropyran backbone is of particular interest as it can introduce pH sensitivity and metal-ion coordination capabilities, further expanding its functional applications.

This document provides a detailed experimental protocol for the synthesis of a novel spiropyran through the condensation of 3-Hydroxy-6-methylpyridine-2-carbaldehyde and 1,3,3-trimethyl-2-methyleneindoline (Fischer's base). The procedure is based on established methods for spiropyran synthesis.

Reaction Scheme

The synthesis involves the condensation reaction between 1,3,3-trimethyl-2-methyleneindoline (Fischer's base) and this compound in a suitable solvent, typically ethanol or methanol, under reflux. The reaction proceeds via a nucleophilic attack of the enamine from Fischer's base on the aldehyde, followed by cyclization and dehydration to yield the final spiropyran product.

Experimental Protocol

Materials:

  • 1,3,3-trimethyl-2-methyleneindoline (Fischer's base) (CAS: 118-12-7)

  • This compound (CAS: 66497-42-5)

  • Anhydrous Ethanol (or Methanol)

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in 30 mL of anhydrous ethanol. Stir the solution until the aldehyde is completely dissolved.

  • Addition of Fischer's Base: To the stirred solution, add 1.0 equivalent of 1,3,3-trimethyl-2-methyleneindoline (Fischer's base).

  • Reaction under Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol). Maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Crystallization and Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cool the flask in an ice bath for 30-60 minutes to promote crystallization of the product.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol, followed by a thorough wash with hexane to remove any unreacted Fischer's base.

  • Drying: Dry the purified product under vacuum to obtain the final spiropyran as a crystalline solid.

Data Presentation

The following table summarizes typical quantitative data for a structurally analogous spiropyran synthesized from a substituted salicylaldehyde. This data is provided as a reference for the expected outcomes.

ParameterValueNotes
Reaction Yield 70-85%Yields can vary based on reaction scale and purity of reagents.
Appearance Off-white to light yellow solidThe colorless spiro form.
¹H NMR (CDCl₃, δ, ppm) 1.2-1.4 (s, 6H, C(CH₃)₂),2.7 (s, 3H, N-CH₃),5.8 (d, 1H),6.5-8.0 (m, aromatic H)Characteristic peaks for the indoline and pyran moieties. Specific shifts for the pyridine ring protons would be expected.
UV-Vis (Spiro Form) λmax ~ 320-350 nm (in Ethanol)Absorption in the UV region corresponding to the closed, colorless form.
UV-Vis (Merocyanine Form) λmax ~ 530-580 nm (in Ethanol)Upon UV irradiation, a new strong absorption band appears in the visible region, corresponding to the colored, open form.

Visualizations

The following diagrams illustrate the chemical synthesis pathway and the experimental workflow.

G cluster_reactants Reactants cluster_product Product r1 This compound p1 Pyridospiropyran r2 Fischer's Base i1->p1 Condensation (Ethanol, Reflux)

Caption: Reaction scheme for the synthesis of Pyridospiropyran.

G start Start dissolve 1. Dissolve Aldehyde in Ethanol start->dissolve add_fischer 2. Add Fischer's Base dissolve->add_fischer reflux 3. Heat to Reflux (4-6 hours) add_fischer->reflux cool 4. Cool to Room Temp & Ice Bath reflux->cool filter 5. Vacuum Filter Precipitate cool->filter wash 6. Wash with Cold Ethanol & Hexane filter->wash dry 7. Dry Under Vacuum wash->dry end End Product dry->end

Caption: Experimental workflow for spiropyran synthesis.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxy-6-methylpyridine-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Hydroxy-6-methylpyridine-2-carbaldehyde and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the this compound core structure?

A1: The synthesis of this compound typically involves two key stages: the synthesis of the 3-hydroxy-6-methylpyridine precursor and the subsequent introduction of the aldehyde group at the C2 position (formylation).

Common synthetic routes for the precursor, 6-methyl-3-pyridinol, include the demethylation of 2-methoxy-5-methylpyridine.

For the formylation step, several methods can be employed, each with its own set of advantages and challenges:

  • Reimer-Tiemann Reaction: This classic method for ortho-formylation of phenols can be applied to 3-hydroxypyridines.[1][2][3][4][5]

  • Vilsmeier-Haack Reaction: This reaction is suitable for electron-rich aromatic and heteroaromatic compounds and can be used to introduce a formyl group.[6][7][8]

  • Duff Reaction: This is another method for the ortho-formylation of phenols using hexamine as the formylating agent.[9]

Q2: I am getting a low yield in the Reimer-Tiemann formylation of 6-methyl-3-pyridinol. What are the possible reasons?

A2: Low yields in the Reimer-Tiemann reaction are a common issue. Several factors can contribute to this:

  • Sub-optimal Reaction Conditions: The reaction is sensitive to temperature and the ratio of reactants. It often requires heating to initiate, but can become highly exothermic, potentially leading to side reactions if not controlled.[1][5]

  • Formation of Byproducts: The Reimer-Tiemann reaction is known to produce various byproducts, including the corresponding para-isomer, dichloromethyl-substituted phenols, and in some cases, cyclohexadienones and ring-expansion products (e.g., chloropyridines).[10][11]

  • Decomposition of the Starting Material or Product: The strongly basic and high-temperature conditions of the reaction can lead to the degradation of the starting material or the desired aldehyde product.

  • Inefficient Dichlorocarbene Formation: The generation of dichlorocarbene from chloroform and a strong base is a critical step. Inefficient formation of this reactive intermediate will directly impact the yield.[3][12]

Q3: What are the typical byproducts I should expect in the synthesis of this compound, and how can I minimize them?

A3: The byproducts will largely depend on the chosen formylation method.

  • Reimer-Tiemann Reaction:

    • Para-formylated isomer: Formation of 4-hydroxy-6-methylpyridine-2-carbaldehyde. To favor the ortho-isomer, it is important to carefully control the reaction temperature.

    • Dichloromethyl-substituted intermediate: Incomplete hydrolysis of the dichloromethyl group can lead to this impurity. Ensuring a thorough basic hydrolysis step is crucial.

    • Ring-expansion products: In some cases with heterocyclic systems, ring expansion to form chloropyridine derivatives can occur.[10]

    • Tar formation: The highly reactive conditions can lead to polymerization and tar formation. Using a biphasic solvent system and controlled addition of reagents can help mitigate this.[1][3]

  • Vilsmeier-Haack Reaction:

    • Unreacted starting material: The Vilsmeier reagent is a milder electrophile than those used in other formylation reactions, which can lead to incomplete conversion.[6] Driving the reaction to completion with appropriate stoichiometry and reaction time is important.

    • Iminium salt intermediate: Incomplete hydrolysis of the intermediate iminium salt will result in this byproduct. Acidic workup is necessary for complete conversion to the aldehyde.

Q4: I am having difficulty purifying the final product. What are some effective purification strategies?

A4: Purification of this compound can be challenging due to the presence of polar byproducts and potential for the product to be a solid with limited solubility.

  • Column Chromatography: This is a standard method for separating the desired product from isomers and other byproducts. A silica gel column with a gradient of ethyl acetate in hexanes or dichloromethane in methanol is often a good starting point.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can be an effective way to improve purity.

  • Acid-Base Extraction: To remove acidic or basic impurities, a liquid-liquid extraction with a dilute acid (e.g., 1M HCl) and a dilute base (e.g., saturated NaHCO3 solution) can be performed during the workup.

  • Bisulfite Adduct Formation: Aldehydes can be purified by forming a solid bisulfite adduct, which can be filtered off and then decomposed back to the pure aldehyde. This is particularly useful for removing non-aldehydic impurities.

Troubleshooting Guides

Problem 1: Low or No Product Formation in Reimer-Tiemann Formylation
Possible Cause Troubleshooting Step
Inactive Reagents Ensure chloroform is not stabilized with ethanol, which can interfere with the reaction. Use fresh, high-quality sodium or potassium hydroxide.
Insufficient Dichlorocarbene Generation Use a significant excess of chloroform and a strong base (e.g., 3-4 equivalents of NaOH/KOH). Ensure vigorous stirring in a biphasic system to maximize the interfacial reaction area.[1][3]
Reaction Temperature Too Low The reaction often requires initial heating to start. Monitor the reaction closely as it can become exothermic. A typical temperature range is 60-70 °C.[1]
Decomposition of Reactants/Products Avoid excessively high temperatures or prolonged reaction times. Consider dropwise addition of chloroform to control the exothermic reaction.
Problem 2: Formation of a Complex Mixture of Products
Possible Cause Troubleshooting Step
Lack of Regioselectivity The ortho/para ratio in the Reimer-Tiemann reaction can be influenced by the cation of the base and the solvent. Experiment with different alkali metal hydroxides (NaOH vs. KOH).
Side Reactions Minimize reaction time and temperature to reduce the formation of tar and other degradation products. Ensure an inert atmosphere (e.g., nitrogen or argon) if the substrate is sensitive to oxidation.
Incomplete Hydrolysis After the initial reaction, ensure complete hydrolysis of the dichloromethyl intermediate by heating with aqueous base for a sufficient period.
Problem 3: Difficult Purification of the Aldehyde Product
Possible Cause Troubleshooting Step
Co-elution of Isomers in Chromatography Optimize the solvent system for column chromatography. Try different solvent systems (e.g., toluene/acetone, ethyl acetate/methanol) or use a different stationary phase (e.g., alumina).
Product is an Oil or Low-Melting Solid Consider converting the aldehyde to a crystalline derivative (e.g., a hydrazone or oxime) for purification by recrystallization, followed by hydrolysis back to the aldehyde.
Presence of Phenolic Impurities During workup, wash the organic layer thoroughly with a dilute NaOH solution to remove unreacted starting material and other phenolic byproducts.

Experimental Protocols

Synthesis of 6-Methyl-3-pyridinol (Starting Material)

A general procedure for the demethylation of a methoxypyridine is as follows:

  • To a solution of 2-methoxy-5-methylpyridine (1.00 mmol) in anhydrous tetrahydrofuran (THF) (7.0 mL) under an argon atmosphere, add L-Selectride® (1 M in THF, 3.0 mL, 3.00 mmol, 3 equivalents).

  • Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, quench the reaction by carefully adding methanol.

  • Remove the solvent in vacuo.

  • Purify the residue by silica gel column chromatography to obtain 6-methyl-3-pyridinol.[13]

Parameter Value
Starting Material 2-methoxy-5-methylpyridine
Reagent L-Selectride®
Solvent Tetrahydrofuran (THF)
Reaction Time 24 hours
Temperature Reflux
Typical Yield ~84%[13]
Formylation of 6-Methyl-3-pyridinol via Reimer-Tiemann Reaction (Illustrative Protocol)

This is a general protocol and may require optimization for the specific substrate.

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 6-methyl-3-pyridinol (1 equivalent) in ethanol.

  • Add a concentrated aqueous solution of sodium hydroxide (excess, e.g., 5 equivalents).

  • Heat the mixture to 70-80 °C with vigorous stirring.

  • Add chloroform (excess, e.g., 1.5-2 equivalents) dropwise from the dropping funnel at a rate that maintains a gentle reflux.[14]

  • After the addition is complete, continue to stir the reaction mixture at reflux for several hours, monitoring by TLC.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Value
Starting Material 6-methyl-3-pyridinol
Reagents Chloroform, Sodium Hydroxide
Solvent Ethanol/Water (biphasic)
Temperature 70-80 °C
Key Considerations Control of exotherm, vigorous stirring

Visualized Workflows and Relationships

Synthesis_Workflow cluster_start Starting Material Synthesis cluster_formylation Formylation cluster_product Product & Purification 2-methoxy-5-methylpyridine 2-methoxy-5-methylpyridine Demethylation Demethylation 2-methoxy-5-methylpyridine->Demethylation L-Selectride, THF, Reflux 6-methyl-3-pyridinol 6-methyl-3-pyridinol Demethylation->6-methyl-3-pyridinol Formylation_Reaction Formylation Method 6-methyl-3-pyridinol->Formylation_Reaction Reimer-Tiemann Reimer-Tiemann Formylation_Reaction->Reimer-Tiemann Vilsmeier-Haack Vilsmeier-Haack Formylation_Reaction->Vilsmeier-Haack Duff Reaction Duff Reaction Formylation_Reaction->Duff Reaction Crude_Product Crude this compound Reimer-Tiemann->Crude_Product Vilsmeier-Haack->Crude_Product Duff Reaction->Crude_Product Purification Purification Crude_Product->Purification Chromatography, Recrystallization Final_Product Pure Product Purification->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield of Formylation Check_Reagents Check Reagent Quality (Chloroform, Base) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time, Stirring) Start->Check_Conditions Analyze_Byproducts Analyze Byproducts (TLC, NMR) Start->Analyze_Byproducts Optimize_Reagents Use fresh reagents Check_Reagents->Optimize_Reagents Optimize_Conditions Adjust temperature, reaction time, or stirring speed Check_Conditions->Optimize_Conditions Modify_Workup Modify workup to remove specific byproducts Analyze_Byproducts->Modify_Workup Re-run Re-run Experiment Optimize_Reagents->Re-run Optimize_Conditions->Re-run Modify_Workup->Re-run

Caption: Troubleshooting logic for low yield in formylation reactions.

References

Technical Support Center: Purification of Schiff Bases from 3-Hydroxy-6-methylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working with Schiff bases derived from 3-Hydroxy-6-methylpyridine-2-carbaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the purification of Schiff bases synthesized from this compound.

Q1: My NMR spectrum consistently shows the presence of the starting aldehyde. How can I remove it?

A: Unreacted this compound is a common impurity. Here are several strategies to address this:

  • Optimize Reaction Conditions: Ensure the reaction goes to completion. This can be achieved by using a slight excess of the amine (1.05-1.1 equivalents) and employing a dehydrating agent like 4Å molecular sieves or a Dean-Stark apparatus to remove water, which is a byproduct of the reaction.[1]

  • Solvent Washing/Trituration: If your Schiff base product is a solid and has low solubility in a particular solvent in which the aldehyde is soluble, you can wash or triturate the crude product with that solvent. Ethers (like diethyl ether) or hydrocarbons (like hexanes) are often good choices. This method is effective for removing soluble impurities from an insoluble product.[2][3]

  • Recrystallization: A carefully chosen recrystallization solvent system can effectively separate the Schiff base from the starting aldehyde. The ideal solvent will dissolve the Schiff base at high temperatures but not at low temperatures, while the aldehyde remains in the mother liquor.

  • Bisulfite Wash: In some cases, washing the reaction mixture with a sodium bisulfite solution can help remove unreacted aldehydes by forming a water-soluble adduct.[4] However, care must be taken as the aqueous and potentially acidic conditions can promote hydrolysis of the Schiff base.

Q2: My Schiff base seems to be decomposing during column chromatography on silica gel. What is happening and what are the alternatives?

A: Schiff bases, particularly those with basic nitrogen atoms like in a pyridine ring, can be sensitive to the acidic nature of silica gel. The imine bond is prone to hydrolysis under acidic conditions, which leads to the decomposition of your product back into the starting amine and aldehyde.[5][6]

Here are the recommended alternatives:

  • Use Neutral or Basic Alumina: Column chromatography using neutral or deactivated basic alumina is a good alternative to silica gel for acid-sensitive compounds.[7]

  • "Flash" Chromatography with a Padded Column: If you must use silica, you can try neutralizing it by pre-treating the column with a solvent system containing a small amount of a non-polar amine, such as triethylamine (typically 0.5-2%).[8]

  • Avoid Chromatography: If possible, rely on non-chromatographic purification methods like recrystallization or solvent washing.

Q3: I'm having trouble getting my Schiff base to crystallize. It keeps "oiling out". What can I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to a variety of factors including residual solvent, impurities, or too rapid cooling.

Here are some troubleshooting steps:

  • Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can sometimes favor oil formation over crystallization.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, saturated solution to induce crystallization.

  • Solvent System Adjustment: The choice of solvent is critical. Try a different solvent or a binary solvent system. If your compound is too soluble in one solvent, you can add a "non-solvent" (in which the compound is insoluble) dropwise until the solution becomes slightly turbid, then heat until it clarifies and allow it to cool slowly. Common binary systems include ethanol/water, or a polar solvent like ethyl acetate or acetone with a non-polar solvent like hexanes.[9][10]

  • Trituration: Try dissolving the oil in a minimal amount of a good solvent and then adding a large excess of a poor solvent to try and precipitate it as a solid.

Q4: What are the best solvents for recrystallizing Schiff bases derived from this compound?

A: The ideal recrystallization solvent depends on the specific amine used in the synthesis. However, some commonly successful solvents and solvent systems for Schiff bases include:

  • Alcohols: Ethanol and methanol are frequently used.[4][9]

  • Dimethylformamide (DMF): This is a good solvent for many Schiff bases, often used in a mixture with water.[9][11]

  • Binary Solvent Systems: A combination of a solvent in which the Schiff base is soluble (e.g., chloroform, dichloromethane, ethyl acetate) and a solvent in which it is poorly soluble (e.g., hexanes, petroleum ether) can be effective.[9]

It is always recommended to perform small-scale solubility tests to find the optimal solvent or solvent system for your specific compound.

Data Presentation

Table 1: Comparison of Purification Methods for Schiff Bases

Purification MethodAdvantagesDisadvantagesBest For
Recrystallization - Simple and cost-effective. - Can yield very high purity crystalline material.- The compound must be a solid. - Finding a suitable solvent can be time-consuming. - Can result in significant material loss.Stable, solid Schiff bases with good crystallization properties.
Column Chromatography (Silica Gel) - Effective for separating complex mixtures. - Can be used for non-crystalline (oily) products.- Risk of hydrolysis and decomposition of acid-sensitive Schiff bases.[5] - Can be time-consuming and requires larger volumes of solvent.Schiff bases that are stable to acidic conditions.
Column Chromatography (Neutral Alumina) - Suitable for acid-sensitive compounds.[7]- Alumina is generally more expensive than silica. - Separation efficiency may differ from silica.Purification of Schiff bases that decompose on silica gel.
Solvent Washing / Trituration - Quick and easy method. - Good for removing highly soluble impurities from a poorly soluble product.- Only effective if there is a significant solubility difference between the product and impurities. - May not achieve very high purity.Initial purification of a crude solid product to remove unreacted starting materials.[2][3]

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases from this compound

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., absolute ethanol or methanol).

  • Amine Addition: Add the primary amine (1.0-1.1 equivalents) to the solution.

  • Catalyst Addition (Optional): For less reactive amines, add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Isolation of Crude Product: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, collect it by vacuum filtration. If not, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Determine the best solvent or solvent system by testing the solubility of a small amount of your crude product in various solvents. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen solvent at its boiling point to just dissolve the solid.

  • Decolorization (Optional): If the solution has colored impurities, add a small amount of activated charcoal, heat the solution for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Purification by Trituration/Solvent Washing

  • Solvent Choice: Select a solvent in which the Schiff base product is poorly soluble, but the impurities (e.g., unreacted aldehyde or amine) are soluble. Diethyl ether or hexanes are common choices.

  • Procedure: Place the crude solid product in a flask. Add the chosen solvent and stir or swirl the mixture vigorously for 10-15 minutes at room temperature. The solid product should remain as a suspension, while the impurities dissolve.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid on the filter with a fresh, small portion of the same cold solvent.

  • Drying: Dry the purified solid under vacuum.

Protocol 4: Purification by Column Chromatography on Neutral Alumina

  • TLC Analysis: Develop a TLC solvent system that gives good separation of your Schiff base from impurities (Rf value of the product should be around 0.3-0.4).

  • Column Packing: Prepare a chromatography column with neutral alumina using the chosen eluent (solvent system).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and load it onto the column.

  • Elution: Run the column with the chosen eluent, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Schiff base.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Aldehyde + Amine Reaction Condensation Reaction (e.g., in Ethanol) Reactants->Reaction Crude_Product Crude Schiff Base Reaction->Crude_Product c1 Challenge: Incomplete reaction Reaction->c1 Purification_Choice Choose Method Crude_Product->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization Column Column Chromatography Purification_Choice->Column Washing Solvent Washing Purification_Choice->Washing Pure_Product Pure Schiff Base Recrystallization->Pure_Product c3 Challenge: 'Oiling out' Recrystallization->c3 Column->Pure_Product c2 Challenge: Decomposition on silica Column->c2 Washing->Pure_Product Characterization Characterization (NMR, IR, MS) Pure_Product->Characterization

Caption: Experimental workflow for Schiff base synthesis and purification.

troubleshooting_workflow cluster_troubleshooting Troubleshooting Steps Start Crude Product Analysis (TLC/NMR) Impure Product is Impure Start->Impure Pure Product is Pure Impure->Pure No Identify_Impurity Identify Impurity: Starting Material or Side Product? Impure->Identify_Impurity Yes Is_Solid Is the Product a Solid? Identify_Impurity->Is_Solid Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Chromatography Consider Column Chromatography Is_Solid->Chromatography No (Oily) Recrystallize->Pure Success Wash Try Solvent Washing/Trituration Recrystallize->Wash Fails or 'Oils Out' Wash->Pure Success Wash->Chromatography Alumina Use Neutral Alumina Chromatography->Alumina Acid Sensitive Silica Use Silica Gel (with Triethylamine) Chromatography->Silica Not Acid Sensitive Alumina->Pure Silica->Pure

Caption: Troubleshooting decision tree for purifying an impure Schiff base.

References

Technical Support Center: Optimizing Condensation Reactions of 3-Hydroxy-6-methylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for the condensation of 3-Hydroxy-6-methylpyridine-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflow.

Troubleshooting Guide

This section addresses common challenges encountered during the condensation of this compound with active methylene compounds, such as in Knoevenagel or Claisen-Schmidt type reactions. The solutions are presented in a question-and-answer format to directly address specific experimental issues.

Question 1: Why is the yield of my condensation reaction consistently low?

Answer: Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Inactivity or Inappropriateness: The choice and condition of the catalyst are critical. For Knoevenagel condensations, weak bases like piperidine or ammonium acetate are commonly used. If the reaction is sluggish, consider the following:

    • Catalyst Age and Purity: Use a fresh or recently purified catalyst. Basic catalysts can be deactivated by atmospheric carbon dioxide.

    • Catalyst Loading: The amount of catalyst can be crucial. While catalytic amounts are typical, optimization of the molar percentage may be necessary.

    • Alternative Catalysts: For challenging substrates, explore other catalysts. Options include other amines (e.g., pyrrolidine, triethylamine), or Lewis acids for certain condensation types.

  • Suboptimal Reaction Conditions:

    • Temperature: While many condensations proceed at room temperature, gentle heating (e.g., 40-80°C) can often improve both the rate and yield. However, excessive heat can lead to side product formation. Temperature screening is advisable.

    • Reaction Time: The reaction may not be reaching completion. Monitor the progress using Thin Layer Chromatography (TLC). Conversely, prolonged reaction times can lead to the degradation of products or the formation of side products.

    • Solvent Choice: The polarity of the solvent plays a significant role. Ethanol is a common choice for Knoevenagel and Claisen-Schmidt reactions.[1] Other options to consider include methanol, isopropanol, acetonitrile, or toluene, sometimes in combination with a co-solvent to aid solubility.

  • Water Removal: The condensation reaction produces water, which can inhibit the reaction equilibrium.[2] Consider using a Dean-Stark apparatus for azeotropic removal of water, especially when using non-polar solvents like toluene. Alternatively, the addition of molecular sieves can be effective.

  • Purity of Reactants: Impurities in either the this compound or the active methylene compound can interfere with the reaction. Ensure the purity of your starting materials through appropriate purification techniques.

Question 2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions and how can I minimize them?

Answer: The formation of multiple products is a common issue. Understanding the potential side reactions is key to minimizing them.

  • Self-Condensation: The active methylene compound can react with itself, or the aldehyde can undergo self-condensation, particularly with stronger bases. Using a milder base can help mitigate this.

  • Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation is an electrophile and can react with another molecule of the nucleophilic active methylene compound. This is often favored by longer reaction times and higher temperatures. To minimize this, it is crucial to monitor the reaction and stop it once the desired product is predominantly formed.

  • Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking α-hydrogens, such as this compound, can undergo a disproportionation reaction to yield an alcohol and a carboxylic acid. Using a milder, non-hydroxide base is recommended.

  • Polymerization: Aldehydes can be prone to polymerization, especially under acidic or strongly basic conditions or at elevated temperatures.

To minimize side product formation:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the aldehyde to the active methylene compound.

  • Optimize Catalyst: Switch to a milder catalyst.

  • Lower Temperature: Run the reaction at a lower temperature.

  • Reduce Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What are suitable active methylene compounds for condensation with this compound?

A1: A variety of active methylene compounds can be used, with the reactivity depending on the electron-withdrawing groups attached to the methylene carbon. Common examples include:

  • Malononitrile

  • Ethyl cyanoacetate

  • Diethyl malonate

  • Meldrum's acid

  • Cyanoacetamide

  • Ethyl acetoacetate

Q2: What is a general starting point for optimizing the reaction conditions?

A2: A good starting point would be to perform the reaction in ethanol at room temperature using a catalytic amount of a weak base like piperidine. Monitor the reaction by TLC. If the reaction is slow, gentle heating can be applied.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system that provides good separation between the starting materials and the product. The spots can be visualized under UV light or by using a staining agent like potassium permanganate.

Q4: My product is difficult to purify. What strategies can I employ?

A4: If you are facing purification challenges:

  • Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems to find one that gives good quality crystals.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is a common starting point.

  • Acid-Base Extraction: The pyridine nitrogen and the hydroxyl group on your starting material and potentially your product offer handles for acid-base extraction to remove certain impurities.

Data Presentation

ParameterCondition 1Condition 2Condition 3Condition 4
Active Methylene Compound MalononitrileEthyl CyanoacetateDiethyl MalonateCyanoacetamide
Catalyst PiperidineAmmonium AcetateL-prolineSodium Ethoxide
Solvent EthanolTolueneAcetonitrileEthanol
Temperature Room TemperatureReflux50°CRoom Temperature
Reaction Time 1-4 hours2-6 hours (with Dean-Stark)6-12 hours30-60 minutes
Typical Yield Range Moderate to HighModerate to HighModerateHigh

Experimental Protocols

The following are generalized experimental protocols for Knoevenagel condensation reactions, which can be adapted for this compound.

Protocol 1: Piperidine-Catalyzed Condensation in Ethanol

Materials:

  • This compound (1.0 mmol)

  • Active methylene compound (e.g., malononitrile, 1.0 mmol)

  • Ethanol (10 mL)

  • Piperidine (catalytic amount, ~0.1 mmol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound and the active methylene compound in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • If the reaction is slow, gently heat the mixture to 40-50°C.

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • If a precipitate forms, collect the product by vacuum filtration. Wash the solid with a small amount of cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Ammonium Acetate-Catalyzed Condensation with Azeotropic Water Removal

Materials:

  • This compound (1.0 mmol)

  • Active methylene compound (e.g., ethyl cyanoacetate, 1.0 mmol)

  • Toluene (20 mL)

  • Ammonium acetate (0.2 mmol)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask, add this compound, the active methylene compound, and ammonium acetate.

  • Add toluene to the flask.

  • Set up the reaction with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Side Products CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeCatalyst Optimize Catalyst (Type and Loading) CheckPurity->OptimizeCatalyst If pure OptimizeConditions Optimize Reaction Conditions (Temperature, Time, Solvent) OptimizeCatalyst->OptimizeConditions WaterRemoval Consider Water Removal (Dean-Stark/Molecular Sieves) OptimizeConditions->WaterRemoval Purification Review Purification Strategy WaterRemoval->Purification

Caption: A logical workflow for troubleshooting common issues in condensation reactions.

Experimental Workflow for a Generic Condensation Reaction

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Aldehyde and Active Methylene Compound in Solvent AddCatalyst Add Catalyst Reactants->AddCatalyst Monitor Monitor by TLC AddCatalyst->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Isolate Isolate Crude Product (Filtration/Extraction) Quench->Isolate Purify Purify Product (Recrystallization/Chromatography) Isolate->Purify Product Pure Product Purify->Product

Caption: A general experimental workflow for a catalyzed condensation reaction.

References

identifying and minimizing byproducts in 3-Hydroxy-6-methylpyridine-2-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving 3-Hydroxy-6-methylpyridine-2-carbaldehyde. Our aim is to help you identify and minimize byproducts to improve reaction yield and product purity.

Troubleshooting Guide

Reactions involving the synthesis of this compound can be susceptible to the formation of various byproducts. Below is a guide to help you troubleshoot common issues encountered during these syntheses.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction temperature or time. - Formation of multiple byproducts.- Monitor reaction progress using TLC or HPLC to ensure completion. - Use moderate reaction temperatures and avoid prolonged reaction times. - Optimize solvent and base/acid catalyst concentration. - Purify starting materials before use.
Formation of Isomeric Byproducts (e.g., 4-formyl isomer) - Lack of regioselectivity in formylation reactions (e.g., Reimer-Tiemann or Duff reaction).[1][2][3]- In the Reimer-Tiemann reaction, the ortho-isomer is typically favored; however, reaction conditions can be adjusted (e.g., solvent, temperature) to improve selectivity.[1] - The Duff reaction generally shows a preference for ortho-formylation.[4] Modifying the reaction conditions, such as the acid catalyst, may enhance selectivity.
Presence of Over-formylated or Poly-alkylated Byproducts - Reaction conditions are too harsh, leading to multiple formyl groups being added to the pyridine ring. - In syntheses starting from precursors, multiple alkylations can occur.- Reduce reaction temperature and time. - Use a milder formylating agent or alkylating agent. - Control the stoichiometry of the reagents carefully.
Formation of Oxidized Byproducts (e.g., carboxylic acid) - The aldehyde product is sensitive to oxidation, especially at elevated temperatures or in the presence of oxidizing agents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use purified, peroxide-free solvents. - Add an antioxidant to the reaction mixture if compatible. - Work up the reaction at lower temperatures.
Polymeric or Tar-like Byproducts - Uncontrolled side reactions, often catalyzed by strong acids or bases at high temperatures. - Instability of intermediates or the final product.- Lower the reaction temperature. - Use a more dilute solution. - Ensure efficient stirring to avoid localized overheating. - Choose a more selective catalyst system.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound that are prone to byproduct formation?

A1: The most common routes involve either the formylation of 3-Hydroxy-6-methylpyridine or the oxidation of a precursor like 3-Hydroxy-2,6-dimethylpyridine. Formylation reactions such as the Reimer-Tiemann and Duff reactions can lead to issues with regioselectivity, resulting in isomeric aldehyde byproducts.[1][4] Oxidation reactions can sometimes be difficult to control, leading to over-oxidation to the corresponding carboxylic acid or incomplete reaction.

Q2: How can I detect and quantify byproducts in my reaction mixture?

A2: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for both detecting and quantifying the main product and any byproducts.[5][6][7] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction progress.[7] For structural elucidation of unknown byproducts, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[7][8]

Q3: In a Reimer-Tiemann formylation of 3-Hydroxy-6-methylpyridine, what is the major byproduct I should expect?

A3: In the Reimer-Tiemann reaction, the primary byproducts are typically positional isomers.[2] While the ortho-formylation to produce this compound is generally favored, you may also observe the formation of the para-formylated isomer, 3-Hydroxy-6-methylpyridine-4-carbaldehyde. The ratio of these isomers can be influenced by the reaction conditions.[1]

Q4: What are the best practices for minimizing byproduct formation in a Duff reaction?

A4: The Duff reaction uses hexamethylenetetramine as the formylating agent and generally favors ortho-formylation of phenols.[4] To minimize byproducts, it is crucial to use anhydrous conditions in the initial stage of the reaction. The choice of acid catalyst and reaction temperature can also impact the selectivity and yield. Careful optimization of these parameters is key.

Q5: Are there any specific purification techniques recommended for separating this compound from its byproducts?

A5: Column chromatography on silica gel is a standard and effective method for purifying pyridine aldehydes from reaction byproducts.[9] The choice of eluent system will depend on the polarity of the product and the impurities. Recrystallization can also be an effective technique for obtaining highly pure product, provided a suitable solvent is found.

Experimental Protocols

Protocol 1: General Procedure for Reimer-Tiemann Formylation
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 3-Hydroxy-6-methylpyridine in an aqueous solution of sodium hydroxide (10-40%).[10]

  • Reagent Addition: Heat the mixture to 60-70°C. Add chloroform dropwise via the dropping funnel over a period of 1 hour while stirring vigorously. The reaction is often exothermic.[10]

  • Reaction Monitoring: Maintain the temperature and continue stirring for an additional 2-3 hours after the addition of chloroform is complete. Monitor the progress of the reaction by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous solution with dilute hydrochloric acid to a pH of 4-5.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Duff Formylation
  • Reaction Setup: In a round-bottom flask, combine 3-Hydroxy-6-methylpyridine, hexamethylenetetramine, and a suitable solvent such as glycerol or acetic acid.[4]

  • Reaction Conditions: Heat the mixture to 140-160°C for several hours. The reaction should be carried out under anhydrous conditions initially.

  • Hydrolysis: After the initial heating phase, cool the reaction mixture and add an aqueous acid solution (e.g., sulfuric acid) to hydrolyze the intermediate.

  • Isolation: The product can often be isolated by steam distillation directly from the acidified reaction mixture.

  • Purification: Further purification can be achieved by recrystallization or column chromatography.

Protocol 3: HPLC Method for Purity Analysis
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the product and potential byproducts have significant absorbance (e.g., 254 nm or 280 nm).

  • Injection Volume: 10-20 µL.

  • Quantification: Use an external or internal standard method for accurate quantification of the main product and impurities.

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_reaction Formylation Reaction cluster_product Main Product cluster_byproducts Potential Byproducts 3-Hydroxy-6-methylpyridine 3-Hydroxy-6-methylpyridine Formylating_Agent Formylating Agent (e.g., Chloroform/NaOH or Hexamethylenetetramine) 3-Hydroxy-6-methylpyridine->Formylating_Agent Reacts with Target_Product This compound Formylating_Agent->Target_Product Forms Isomeric_Byproduct Isomeric Byproduct (e.g., 4-formyl) Formylating_Agent->Isomeric_Byproduct Can form Over-formylated_Byproduct Over-formylated Byproduct Formylating_Agent->Over-formylated_Byproduct Can form Oxidized_Byproduct Oxidized Byproduct (Carboxylic Acid) Target_Product->Oxidized_Byproduct Can oxidize to

Caption: Synthetic pathway for this compound and potential byproducts.

Troubleshooting_Workflow Start Start: Low Yield or Impure Product Analyze Analyze Reaction Mixture (TLC, HPLC, NMR) Start->Analyze Identify_Issue Identify Primary Issue Analyze->Identify_Issue Incomplete_Reaction Incomplete Reaction Identify_Issue->Incomplete_Reaction Incomplete Isomeric_Byproducts Isomeric Byproducts Identify_Issue->Isomeric_Byproducts Isomers Other_Byproducts Other Byproducts (Over-reaction, Oxidation) Identify_Issue->Other_Byproducts Other Impurities Optimize_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Optimize_Time_Temp Modify_Conditions Modify Reaction Conditions (Solvent, Catalyst) Isomeric_Byproducts->Modify_Conditions Adjust_Stoichiometry Adjust Stoichiometry & Use Milder Conditions Other_Byproducts->Adjust_Stoichiometry Purify Purify Product Optimize_Time_Temp->Purify Modify_Conditions->Purify Adjust_Stoichiometry->Purify

Caption: A logical workflow for troubleshooting byproduct formation in synthesis.

References

stability and storage conditions for 3-Hydroxy-6-methylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Hydroxy-6-methylpyridine-2-carbaldehyde

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of this compound (CAS No: 66497-42-5), along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a refrigerator. The container should be tightly closed and kept in a dry, well-ventilated place. For enhanced stability, especially for long-term storage, consider storing under an inert gas atmosphere.

Q2: How stable is the compound at room temperature?

A2: The product is chemically stable under standard ambient conditions (room temperature). However, for prolonged storage, refrigeration is recommended to minimize potential degradation.

Q3: Is this compound sensitive to air, moisture, or heat?

A3: Yes, similar pyridine derivatives can be sensitive to air and moisture. Some related compounds are known to be hygroscopic. The aldehyde functional group can be susceptible to oxidation, especially when exposed to air over time. Strong heating should be avoided as it can lead to decomposition.

Q4: What are the signs of degradation?

A4: Visual signs of degradation can include a change in color or the appearance of crystalline material. Chemically, degradation may manifest as the appearance of new peaks in analytical tests such as NMR or chromatography, corresponding to oxidation products (e.g., the corresponding carboxylic acid) or other impurities.

Q5: What personal protective equipment (PPE) should be used when handling this compound?

A5: When handling this compound, it is important to wear appropriate protective gloves, clothing, and eye/face protection. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[1]

Storage and Stability Data Summary

ParameterRecommended ConditionSource
Storage Temperature Refrigerator (2-8 °C)
Atmosphere Store in a dry place; consider storing under inert gas.
Container Tightly closed container.
Light Sensitivity Protect from direct sunlight.[2]
Moisture Sensitivity May be hygroscopic.

Troubleshooting Guide

Problem: The compound has changed color since it was last used.

  • Possible Cause: This is often a sign of degradation, potentially due to oxidation or reaction with trace impurities. Exposure to air and/or light can accelerate this process.

  • Solution: Before use, it is advisable to verify the purity of the material using an appropriate analytical technique (e.g., TLC, LC-MS, or NMR). If significant degradation is confirmed, it is recommended to use a fresh batch of the compound for sensitive experiments. To prevent this in the future, ensure the container is tightly sealed, purged with an inert gas (like nitrogen or argon) after each use, and stored in the dark at the recommended refrigerated temperature.

Problem: I am observing poor solubility in a non-polar solvent.

  • Possible Cause: The hydroxyl group on the pyridine ring increases the polarity of the molecule. It may have limited solubility in very non-polar solvents. Degradation into more polar impurities could also affect solubility.

  • Solution: Refer to literature for appropriate solvent systems. Consider using more polar organic solvents. If solubility issues persist with a previously reliable solvent, it may indicate that the compound has degraded.

Problem: My reaction is yielding unexpected byproducts.

  • Possible Cause: If the starting material has degraded, the impurities can participate in the reaction, leading to unexpected byproducts. The aldehyde functional group is reactive and can undergo side reactions if not handled correctly.

  • Solution: Confirm the purity of your starting material before beginning the reaction. If impurities are detected, purification of the starting material may be necessary. Ensure your reaction is run under an inert atmosphere if it is sensitive to oxidation.

Experimental Protocols

Protocol: General Procedure for Assessing Compound Purity by Thin-Layer Chromatography (TLC)

  • Preparation: Dissolve a small amount (approx. 1 mg) of this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) to prepare a stock solution.

  • Spotting: Using a capillary tube, spot a small amount of the solution onto a silica gel TLC plate.

  • Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The choice of solvent system will depend on the polarity of potential impurities.

  • Visualization: Visualize the plate under UV light. The presence of multiple spots may indicate the presence of impurities.

  • Interpretation: An increase in the intensity or number of impurity spots compared to a reference sample of known purity indicates degradation.

Visualizations

G Troubleshooting Workflow for Stability Issues start Suspected Degradation (e.g., color change, poor results) check_visual Visually Inspect Compound start->check_visual is_discolored Is there a color change or physical alteration? check_visual->is_discolored check_purity Assess Purity via Analytical Method (e.g., TLC, NMR, LC-MS) is_discolored->check_purity Yes is_discolored->check_purity No (but results are poor) is_pure Is purity acceptable for the application? check_purity->is_pure proceed Proceed with Experiment is_pure->proceed Yes purify Purify Compound (e.g., recrystallization, chromatography) is_pure->purify No review_storage Review and Improve Storage & Handling (e.g., use inert gas, seal tightly) proceed->review_storage After experiment purify->check_purity Re-assess purity discard Consider Discarding and Using a Fresh Batch purify->discard If purification fails discard->review_storage

Caption: Troubleshooting workflow for stability issues.

G Recommended Storage and Handling Workflow receive Receive Compound store Store in Refrigerator (2-8°C) in a Tightly Sealed Container receive->store retrieve Retrieve from Storage for Experiment store->retrieve equilibrate Allow Container to Reach Room Temperature Before Opening retrieve->equilibrate handle Handle Under Inert Atmosphere (if possible) in a Fume Hood equilibrate->handle weigh Weigh Required Amount Quickly handle->weigh return_storage Purge Headspace with Inert Gas, Reseal Tightly, and Return to Refrigerator weigh->return_storage After dispensing end_use Use in Experiment weigh->end_use

Caption: Recommended storage and handling workflow.

References

troubleshooting low yields in the synthesis of 3-Hydroxy-6-methylpyridine-2-carbaldehyde analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3-Hydroxy-6-methylpyridine-2-carbaldehyde and its analogs, particularly focusing on addressing issues of low yield.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic methods for preparing this compound analogs?

The synthesis of these compounds primarily involves the formylation of an electron-rich hydroxypyridine precursor. The most common methods are electrophilic aromatic substitution reactions, including the Vilsmeier-Haack reaction, the Duff reaction, and the Reimer-Tiemann reaction.[1][2][3][4] Each method has distinct advantages and challenges regarding yield, regioselectivity, and substrate scope.

Q2: I am experiencing very low yields. What are the general preliminary checks I should perform?

Low yields can stem from several factors. First, verify the purity and dryness of your starting materials and solvents, as many formylation reactions are sensitive to moisture. Confirm the accuracy of your stoichiometry and ensure reagents, especially organometallics or in situ prepared catalysts, are fresh and active. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to confirm if the starting material is being consumed and to check for the formation of side products. Finally, evaluate your work-up and purification procedures, as product loss can be significant during these stages.

Q3: My formylation reaction is producing a mixture of isomers. How can I improve regioselectivity?

Regioselectivity is a known challenge. The hydroxyl group is a strong ortho-, para-director. In the case of a 3-hydroxypyridine derivative, formylation is strongly favored at the ortho-position (C2 or C4).[1] To favor formylation at the C2 position over others, consider the following:

  • Reaction Choice: The Reimer-Tiemann and Duff reactions generally show a strong preference for ortho-formylation relative to the hydroxyl group.[1][4]

  • Steric Hindrance: The existing methyl group at the 6-position may provide some steric hindrance that favors substitution at the less hindered C2 position.

  • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product.

Q4: The starting hydroxypyridine is not fully consumed, even after extended reaction times. What could be the issue?

Incomplete conversion suggests a problem with reactivity. Consider these possibilities:

  • Deactivated Substrate: Ensure your pyridine ring is sufficiently electron-rich for the chosen formylation reaction. The Vilsmeier-Haack and Reimer-Tiemann reactions work best with activated, electron-rich aromatic systems.[5]

  • Inactive Reagent: The formylating agent may have degraded or been prepared incorrectly. For instance, the Vilsmeier reagent is moisture-sensitive and should be prepared in situ under anhydrous conditions.[6]

  • Insufficient Temperature: Some reactions, like the Duff reaction, require high temperatures (e.g., 150-160°C) to proceed effectively.[7]

Q5: What are the best practices for the work-up and purification of these aldehyde products?

Pyridine aldehydes can be sensitive. During work-up, a common procedure involves quenching the reaction by pouring it over crushed ice.[6] Neutralization is often performed with a base like sodium hydroxide to precipitate the product.[6] For purification, column chromatography on silica gel is standard. However, the slightly basic nature of the pyridine nitrogen and the acidic hydroxyl group can cause streaking on the column. To mitigate this, consider pre-treating your silica with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent system.

Section 2: Troubleshooting Guides for Specific Synthetic Methods

Method A: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich heterocycles using a reagent prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][5][8]

Troubleshooting Common Issues

ProblemPossible CauseRecommended Solution
Low or No Product Degraded/Improperly Prepared Vilsmeier Reagent: The chloroiminium salt is sensitive to moisture.Prepare the Vilsmeier reagent in situ by adding POCl₃ dropwise to anhydrous DMF at 0-5°C.[6] Use fresh, high-purity reagents.
Insufficient Reaction Temperature: The reaction may be too slow at low temperatures after the initial addition.After adding the substrate at a low temperature, gently heat the reaction mixture (e.g., to 60-100°C) and monitor by TLC.[6]
Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.Use a molar excess of the Vilsmeier reagent (typically 1.5 to 3 equivalents relative to the substrate).
Formation of Dark, Tarry Side Products Reaction Temperature Too High: Excessive heat can lead to polymerization and decomposition.Maintain careful temperature control. Heat the reaction gently and avoid localized overheating.
Prolonged Reaction Time: Leaving the reaction for too long after completion can promote side reactions.Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the work-up.
Difficult Work-up/Isolation Hydrolysis of Intermediate: The intermediate iminium salt must be hydrolyzed to yield the aldehyde.Quench the reaction by carefully pouring the mixture onto a large amount of crushed ice with vigorous stirring, followed by neutralization.[6]

Experimental Protocol: Vilsmeier-Haack Formylation of 5-Hydroxy-2-methylpyridine

  • Vilsmeier Reagent Preparation: In a three-necked, round-bottomed flask fitted with a dropping funnel, magnetic stirrer, and nitrogen inlet, place anhydrous N,N-dimethylformamide (3 eq.). Cool the flask to 0-5°C in an ice bath. Add phosphorus oxychloride (1.5 eq.) dropwise over 30 minutes, ensuring the temperature does not rise above 10°C. Stir the resulting mixture for an additional hour at 0-5°C.

  • Substrate Addition: Dissolve 5-hydroxy-2-methylpyridine (1 eq.) in a minimal amount of anhydrous DMF and add it to the prepared Vilsmeier reagent at 0-5°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes, then heat it in a water bath to 70°C. Monitor the reaction's progress by TLC (e.g., using a 3:1 mixture of hexane:ethyl acetate).

  • Work-up: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it slowly onto 500 g of crushed ice with vigorous stirring.

  • Neutralization and Extraction: Carefully neutralize the acidic solution with 4N NaOH solution until a precipitate forms. Filter the solid precipitate and wash it with cold water. Extract the aqueous filtrate with ethyl acetate (3 x 100 mL). Combine the filtered solid with the organic extracts.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Workflow for Vilsmeier-Haack Synthesis

G A Prepare Vilsmeier Reagent (DMF + POCl₃ @ 0-5°C) B Add Hydroxypyridine Substrate @ 0-5°C A->B C Heat Reaction Mixture (e.g., 70°C) B->C D Monitor by TLC C->D E Quench on Ice D->E Reaction Complete F Neutralize (NaOH) & Extract (EtOAc) E->F G Purify via Column Chromatography F->G H Final Product G->H

Caption: Experimental workflow for the Vilsmeier-Haack reaction.

Method B: Duff Reaction

The Duff reaction is a formylation method for phenols that uses hexamethylenetetramine (hexamine) as the formyl source, typically in an acidic medium like glyceroboric acid.[1] It is known for being generally inefficient with modest yields.[1][7]

Troubleshooting Common Issues

ProblemPossible CauseRecommended Solution
Very Low Yield Presence of Water: The Duff reaction requires anhydrous conditions during the initial stage. Water hydrolyzes hexamine prematurely.Use anhydrous glycerol and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (N₂ or Ar).
Insufficient Temperature: The reaction requires high thermal energy to proceed.The reaction temperature must be maintained between 150-160°C.[7] Use a high-boiling point solvent or heating mantle with a temperature controller.
Inefficient Hydrolysis: The intermediate must be hydrolyzed with acid to release the aldehyde.After the initial heating phase, cool the mixture before adding a mixture of sulfuric acid and water for hydrolysis and steam distillation.[7]
Complex Product Mixture Formation of para-isomer: While ortho-formylation is preferred, some para-isomer can form.Purification by steam distillation is often effective, as the ortho-hydroxyaldehyde is typically more volatile due to intramolecular hydrogen bonding.[7]

Experimental Protocol: Duff Reaction on 5-Hydroxy-2-methylpyridine

  • Reagent Mixture: In a flask equipped with a mechanical stirrer and thermometer, combine 5-hydroxy-2-methylpyridine (1 eq.), boric acid (1 eq.), and anhydrous glycerol (3 eq.). Heat the mixture to 120°C until the boric acid dissolves.

  • Reaction: Add hexamethylenetetramine (1.5 eq.) in portions to the hot mixture. Increase the temperature to 150-160°C and maintain it for 20-30 minutes with vigorous stirring.

  • Hydrolysis: Cool the reaction mixture to approximately 100°C. Cautiously add a solution of 50% aqueous sulfuric acid (v/v).

  • Purification: Set up the apparatus for steam distillation. Steam distill the mixture to collect the volatile this compound. The product will co-distill with water. Extract the distillate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer, and concentrate to obtain the product.

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Q2 [label="Was temperature\nheld at 150-160°C?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A2_Yes [label="Yes"]; A2_No [label="No"]; Sol2 [label="Action: Use a controlled\nheating source and monitor\ntemperature closely.", fillcolor="#F1F3F4", fontcolor="#202124"];

Q3 [label="Was the hydrolysis step\nperformed correctly?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A3_Yes [label="Yes"]; A3_No [label="No"]; Sol3 [label="Action: Ensure complete\nacidification and sufficient\ntime for hydrolysis.", fillcolor="#F1F3F4", fontcolor="#202124"];

End [label="Consider alternative\nmethod (e.g., Vilsmeier)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Q1; Q1 -> Sol1 [label="No"]; Sol1 -> Q1 [style=dashed]; Q1 -> Q2 [label="Yes"]; Q2 -> Sol2 [label="No"]; Sol2 -> Q2 [style=dashed]; Q2 -> Q3 [label="Yes"]; Q3 -> Sol3 [label="No"]; Sol3 -> Q3 [style=dashed]; Q3 -> End [label="Yes"]; }

Caption: Path of electrophilic attack in the Vilsmeier-Haack reaction.

References

preventing side reactions of the hydroxyl group in 3-Hydroxy-6-methylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Hydroxy-6-methylpyridine-2-carbaldehyde

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the reactivity of this molecule, focusing specifically on preventing side reactions involving the phenolic hydroxyl group.

Frequently Asked Questions (FAQs)

Q1: Why is the hydroxyl group in this compound problematic?

A1: The hydroxyl group is a reactive nucleophile and is weakly acidic. This reactivity can lead to several undesirable side reactions during synthesis, particularly when you are targeting the aldehyde functionality. These side reactions can compete with your desired reaction, leading to lower yields and the formation of complex impurities that can be difficult to separate.

Q2: What are the most common side reactions involving the unprotected hydroxyl group?

A2: The primary side reactions include:

  • O-Alkylation/O-Acylation: If your reaction involves electrophiles (e.g., alkyl halides, acyl chlorides), the hydroxyl group can react to form ethers or esters.

  • Reaction with Bases: Strong bases can deprotonate the hydroxyl group, forming a phenoxide. This negatively charged species is an even stronger nucleophile and can interfere with base-sensitive reagents or catalyze undesired condensation reactions.

  • Chelation: The proximity of the hydroxyl and aldehyde groups can allow for chelation with metal catalysts or reagents, which may alter the intended reactivity or deactivate the catalyst.

Q3: Is it always necessary to protect the hydroxyl group?

A3: Not always, but it is highly recommended for most transformations involving the aldehyde. Protection is crucial when using strong bases, organometallics (like Grignard reagents), strong nucleophiles, or reactive electrophiles.[1][2] For some mild reactions, you might proceed without protection, but this should be determined on a case-by-case basis with careful reaction monitoring.

Q4: How do I choose the correct protecting group?

A4: The ideal protecting group should be:

  • Easy to install in high yield without affecting the aldehyde.

  • Stable under the conditions of your planned reaction.

  • Easy to remove in high yield under mild conditions that do not affect the final product.[2][3]

The choice depends on the subsequent reaction conditions. For example, if your reaction is under basic conditions, you need a base-stable protecting group. The workflow diagram and comparison table below provide guidance on this selection process.

Troubleshooting Guide

Problem 1: My reaction yield is low, and I'm getting multiple unidentified byproducts.

  • Possible Cause: You are likely experiencing side reactions due to the unprotected hydroxyl group. The hydroxyl group is competing with your intended reaction pathway.

  • Solution: Protect the hydroxyl group before carrying out your reaction. Silyl ethers, such as TBDMS, or acetals, like MOM ethers, are excellent starting points.[1][4]

Problem 2: My protecting group was cleaved during my main reaction step.

  • Possible Cause: The protecting group you chose is not stable under your reaction conditions. For instance, silyl ethers are generally labile to acid and fluoride ions, while acetal protecting groups are sensitive to acid.[5][6][7]

  • Solution: Consult the stability data for various protecting groups and select one that is orthogonal to your reaction conditions.[8] Orthogonal protection is a strategy that allows for the selective removal of one protecting group without affecting others.[8] For example, if your reaction requires acidic conditions, a base-labile group would be a poor choice.

Problem 3: I am unable to remove the protecting group without degrading my final product.

  • Possible Cause: The deprotection conditions are too harsh for your molecule.

  • Solution: Choose a protecting group that can be removed under milder conditions. For example, a TBDMS group can be removed with a fluoride source like TBAF, which is generally mild.[9] If that is still too harsh, a more labile silyl group like TMS could be considered, though its stability during the reaction must be verified.[5]

Data Presentation: Comparison of Common Hydroxyl Protecting Groups

The following table summarizes the installation, stability, and deprotection conditions for common protecting groups suitable for phenolic hydroxyls.

Protecting GroupAbbreviationInstallation Reagent & ConditionsStabilityDeprotection Reagent & Conditions
tert-Butyldimethylsilyl EtherTBDMS or TBSTBDMS-Cl, Imidazole, DMF[9]Stable to base, mild acid, oxidants, and reductants.[1] Cleaved by strong acid and fluoride ions.TBAF in THF; HF-Pyridine; Acetic Acid/H₂O.[7][9]
Triisopropylsilyl EtherTIPSTIPS-Cl, Imidazole, DMFMore stable to acid than TBDMS due to greater steric hindrance.[5][10] Stable to base.TBAF in THF (slower than TBDMS); HF-Pyridine.[5]
Methoxymethyl EtherMOMMOM-Cl, DIPEA, CH₂Cl₂[6]Stable in a pH range of 4-12.[6] Inert to bases, nucleophiles, and many oxidizing/reducing agents.[6]Cleaved by acidic hydrolysis (e.g., HCl in MeOH).[6]
Benzyl EtherBnBenzyl Bromide (BnBr), NaH, THFVery stable to acidic and basic conditions, and most redox reagents.Catalytic Hydrogenation (H₂, Pd/C); Strong acids (e.g., BBr₃).[11]

Experimental Protocols

Protocol 1: Protection of the Hydroxyl Group as a TBDMS Ether

This protocol describes a general procedure for the protection of the hydroxyl group in this compound using tert-Butyldimethylsilyl chloride.

  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Addition of Reagents: Add imidazole (2.5 eq) to the solution and stir until it dissolves. Then, add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the TBDMS-protected product.

Protocol 2: Deprotection of the TBDMS Ether

This protocol describes the removal of the TBDMS protecting group to regenerate the hydroxyl group.

  • Preparation: Dissolve the TBDMS-protected compound (1.0 eq) in anhydrous Tetrahydrofuran (THF) in a plastic vial (as fluoride can etch glass).

  • Addition of Reagent: Add a 1.0 M solution of Tetra-n-butylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by TLC until the starting material is consumed (typically 30-60 minutes).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography if necessary.

Visualizations

Workflow for Selecting a Hydroxyl Protecting Group

The following diagram provides a decision-making framework for selecting an appropriate protecting group based on the planned downstream reaction conditions.

G start Start: Need to protect This compound q1 What are the reaction conditions for the next step? start->q1 cond_base Strongly Basic (e.g., Grignard, LDA) q1->cond_base Basic cond_acid Acidic (e.g., Acetal deprotection) q1->cond_acid Acidic cond_redox Redox Conditions (e.g., Oxidation, Reduction) q1->cond_redox Redox cond_h2 Catalytic Hydrogenation q1->cond_h2 H₂ pg_silyl Use Silyl Ether (TBDMS, TIPS) Stable to base. cond_base->pg_silyl pg_bn Use Benzyl Ether (Bn) Very robust. cond_acid->pg_bn pg_mom Use Acetal Ether (MOM) Stable to base. cond_redox->pg_mom cond_h2->pg_silyl deprotect_silyl Deprotect with F⁻ (TBAF) or mild acid. pg_silyl->deprotect_silyl deprotect_mom Deprotect with acid. pg_mom->deprotect_mom deprotect_bn Deprotect with H₂/Pd-C. pg_bn->deprotect_bn

Caption: Decision tree for selecting a hydroxyl protecting group.

General Protection/Deprotection Scheme

This diagram illustrates the fundamental strategy of using a protecting group in a multi-step synthesis.

G sub Starting Material (Unprotected -OH) protected Protected Molecule (-O-PG) sub->protected Step 1: Protect (e.g., TBDMS-Cl) reacted Reacted Intermediate protected->reacted Step 2: Reaction at Aldehyde final Final Product (Deprotected -OH) reacted->final Step 3: Deprotect (e.g., TBAF)

References

Technical Support Center: Improving the Solubility of 3-Hydroxy-6-methylpyridine-2-carbaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with reaction products of 3-Hydroxy-6-methylpyridine-2-carbaldehyde.

Frequently Asked Questions (FAQs)
Q1: Why are my this compound reaction products (e.g., Schiff bases) often poorly soluble in aqueous media?

A1: Pyridine-containing compounds, particularly larger molecules resulting from reactions like Schiff base formation, can exhibit poor aqueous solubility for several reasons.[1] These include strong crystal lattice energy, where the molecules pack tightly in a solid state, and molecular properties such as planarity and symmetry that are not conducive to favorable interactions with water.[1][2] For many new chemical entities developed in drug discovery, poor aqueous solubility is a common challenge, affecting over 40% of compounds with market approval.[3][4]

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most widely recommended organic solvent for preparing high-concentration stock solutions of poorly soluble compounds for research and screening purposes.[1] It is a powerful solvent that is compatible with many in vitro assays at low final concentrations (typically below 0.5%).[1] When preparing the stock, vigorous vortexing or sonication can aid dissolution.[1]

Q3: My compound precipitates or "crashes out" when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

A3: This is a very common issue that occurs when the compound's solubility limit in the final aqueous buffer is exceeded upon dilution of the DMSO stock.[1][5] The troubleshooting workflow diagram below provides a step-by-step guide to address this. Key strategies include lowering the final compound concentration, incorporating solubility enhancers (e.g., co-solvents, cyclodextrins) into the assay buffer, or gently warming the solution.[1]

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

The first step in addressing a solubility issue is to quantify it. By determining the baseline thermodynamic solubility, you can select an appropriate enhancement strategy and measure its effectiveness.

Decision Workflow for Solubility Issues

This workflow guides the user through diagnosing and solving common solubility problems.

G cluster_0 Problem Identification cluster_1 Troubleshooting & Optimization start Start: Solubility Issue Encountered precipitate Compound precipitates from DMSO stock upon dilution into aqueous buffer? start->precipitate low_sol Is baseline aqueous solubility too low for the required concentration? precipitate->low_sol No reduce_conc Reduce Final Concentration precipitate->reduce_conc Yes choose_strategy Select Solubility Enhancement Strategy low_sol->choose_strategy Yes end End: Optimized Protocol low_sol->end No warm Warm Solution (if thermally stable) reduce_conc->warm add_excipient Add Solubilizing Excipient to Assay Buffer (Co-solvent, Cyclodextrin, etc.) warm->add_excipient add_excipient->low_sol ph_mod pH Modification choose_strategy->ph_mod cosolvent Co-solvency choose_strategy->cosolvent complexation Complexation (e.g., Cyclodextrins) choose_strategy->complexation solid_state Solid-State Modification (e.g., Co-crystals) choose_strategy->solid_state ph_mod->end cosolvent->end complexation->end solid_state->end

Caption: Decision tree for troubleshooting poor compound solubility.

Solubility Enhancement Strategies
Q4: How can I use pH modification to improve the solubility of my compound?

A4: This is often the simplest and most effective strategy for ionizable compounds.[1][6] Reaction products of this compound will likely retain the basic pyridine nitrogen. Lowering the pH of the solution will protonate this nitrogen, creating a charged pyridinium salt which is generally much more soluble in water.[1] It is crucial to determine the pH-solubility profile and ensure the selected pH does not negatively impact compound stability or downstream assay performance.[1][7]

Q5: What are co-solvents and how should I use them?

A5: A co-solvent is a water-miscible organic solvent that is added to an aqueous solution to reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[6][8] Common examples include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[6] While effective, a major drawback is that the compound's solubility can decrease sharply upon further dilution, leading to precipitation.[6] The concentration of the co-solvent should be kept to a minimum and tested carefully.

Q6: When should I consider using excipients like cyclodextrins?

A6: Cyclodextrins are cyclic oligosaccharides that can encapsulate a poorly soluble "guest" molecule within their hydrophobic core, forming a water-soluble inclusion complex.[1][3][9] This technique is particularly useful when pH modification or co-solvents are not viable options. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical development due to its high aqueous solubility and low toxicity.[9]

G cluster_0 Cyclodextrin Inclusion Complex Guest Poorly Soluble Compound (Guest) Plus + Guest->Plus CD Cyclodextrin (Host) (Hydrophilic Exterior, Hydrophobic Interior) Complex Water-Soluble Inclusion Complex CD->Complex Plus->CD

Caption: Formation of a water-soluble cyclodextrin-drug complex.

Quantitative Data Tables

Disclaimer: The following data are for illustrative purposes to demonstrate expected trends for a hypothetical pyridine-based Schiff base derivative.

Table 1: Illustrative Solubility of a Hypothetical Pyridine Schiff Base in Common Solvent Systems

Solvent SystemSolubility (µg/mL)Notes
Deionized Water< 1Practically insoluble.
PBS (pH 7.4)~1-5Very slightly soluble.[10]
PBS (pH 5.0)150Increased solubility due to protonation of the pyridine ring.[1]
10% Ethanol in Water25Modest improvement with co-solvent.
5% HP-β-CD in Water500Significant increase due to inclusion complex formation.[9]
100% DMSO> 20,000High solubility, suitable for stock solution.[1]

Table 2: Effect of pH on the Aqueous Solubility of a Hypothetical Basic Pyridine Derivative

pHPredominant SpeciesExpected Relative Solubility
2.0Protonated (Pyridinium)High
4.5MixtureIntermediate
6.8NeutralLow
8.0NeutralLowest (Intrinsic Solubility)[5]
Key Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[5]

Objective: To determine the equilibrium concentration of a compound in a specific medium.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a glass vial containing the desired buffer or solvent (e.g., PBS pH 7.4). Ensure enough solid is present to maintain a suspension throughout the experiment.[5]

  • Equilibration: Seal the vials and place them in a mechanical shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C).[11] Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. This can be achieved by centrifugation or filtration using a low-binding filter (e.g., 0.22 µm PVDF).[1]

  • Analysis: Dilute the clear supernatant with a suitable solvent and determine the compound's concentration using a validated analytical method, most commonly HPLC.[5]

  • Verification: The pH of the suspension should be measured at the end of the experiment to ensure it has not changed significantly.[5]

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

Objective: To prepare a solid complex of the compound with a cyclodextrin to enhance aqueous solubility.

Methodology:

  • Weighing: Accurately weigh the compound and the chosen cyclodextrin (e.g., HP-β-CD) in a specific molar ratio (e.g., 1:1 or 1:2).

  • Mixing: Place the powders in a mortar and mix them thoroughly.

  • Kneading: Add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) dropwise to the powder mixture.[1] Knead the mixture thoroughly with a pestle for 30-45 minutes to form a uniform, thick paste.[1]

  • Drying: Dry the resulting paste in an oven at 40-50°C or under a vacuum until all solvent is removed.[1]

  • Final Product: The resulting dry solid is the drug-cyclodextrin complex. This can be ground into a fine powder and its solubility can be tested directly in the desired aqueous medium.[1]

References

Technical Support Center: Optimizing Reactions with 3-Hydroxy-6-methylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalytic reactions involving 3-Hydroxy-6-methylpyridine-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites on this compound and how do they influence catalyst selection?

A1: this compound possesses three primary reactive sites: the aldehyde group, the phenolic hydroxyl group, and the pyridine ring nitrogen. The aldehyde is susceptible to nucleophilic attack and oxidation/reduction. The hydroxyl group can act as a directing group, a nucleophile, or be deprotonated under basic conditions. The pyridine nitrogen is a Lewis base and can coordinate to metal catalysts, potentially leading to catalyst inhibition or deactivation. The interplay of these functionalities necessitates careful catalyst selection to achieve the desired chemoselectivity.

Q2: How does the pyridine nitrogen affect catalytic reactions?

A2: The lone pair of electrons on the pyridine nitrogen can coordinate to transition metal catalysts (e.g., Palladium, Rhodium, Ruthenium). This coordination can be a double-edged sword. In some cases, it can facilitate the reaction by bringing the catalyst into proximity with the reactive site. However, more commonly, strong coordination can lead to catalyst poisoning, where the active site of the catalyst is blocked, preventing it from participating in the catalytic cycle. This is a frequent cause of low yields or failed reactions with pyridine-containing substrates.

Q3: What general strategies can be employed to mitigate catalyst deactivation by the pyridine nitrogen?

A3: Several strategies can be employed:

  • Ligand Selection: Utilize bulky or electron-rich ligands that can stabilize the metal center and reduce the propensity for pyridine coordination.

  • Catalyst Choice: Employ catalysts known to be more tolerant to Lewis basic functional groups. For instance, in some hydrogenations, iridium-based catalysts have shown good performance.

  • Protecting Groups: Temporarily protecting the pyridine nitrogen can be an effective, albeit less atom-economical, strategy.

  • Reaction Conditions: Optimization of solvent, temperature, and pressure can influence the equilibrium of pyridine-catalyst binding.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered in specific reactions with this compound.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.

Issue: Low or no yield of the condensed product.

Potential Cause Troubleshooting Steps
Insufficient Catalyst Activity - Use a fresh or purified catalyst. Common catalysts include weak bases like piperidine, pyridine, or ammonium salts.[1] - Consider using a more active catalyst system, such as a Lewis acid or a solid-supported base.[2]
Unfavorable Reaction Equilibrium - Remove water as it is formed, either by azeotropic distillation (e.g., with a Dean-Stark trap) or by using a dehydrating agent. - The reaction can sometimes be driven to completion by using a slight excess of the active methylene compound.
Steric Hindrance - The ortho-hydroxyl and methyl groups may sterically hinder the approach of the nucleophile. Try increasing the reaction temperature or using a less bulky active methylene compound if possible.
Side Reactions - The phenolic hydroxyl group can be deprotonated by stronger bases, leading to undesired side reactions. Use a mild, non-nucleophilic base.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • To a solution of this compound (1 mmol) in ethanol (10 mL), add malononitrile (1.1 mmol).

  • Add a catalytic amount of piperidine (0.1 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • If the reaction is slow, gently heat the mixture to 50-60°C.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solution and purify the residue by column chromatography.

Henry (Nitroaldol) Reaction

The Henry reaction is the base-catalyzed C-C bond-forming reaction between a nitroalkane and an aldehyde.

Issue: Formation of multiple products and low yield of the desired β-nitro alcohol.

Potential Cause Troubleshooting Steps
Elimination to Nitroalkene - Use a mild, non-hindered base (e.g., a tertiary amine) and maintain a low reaction temperature to disfavor the elimination of water. - Some catalytic systems, like those based on copper(II) acetate and a chiral ligand, can promote the addition reaction while minimizing elimination.[3]
Cannizzaro Reaction - Under strongly basic conditions, the aldehyde can undergo a disproportionation reaction. Ensure the use of a catalytic amount of a suitable base.
Retro-Henry Reaction - The Henry reaction is reversible.[4] To drive the equilibrium towards the product, consider using a slight excess of the nitroalkane. Once the product is formed, it may be beneficial to isolate it promptly.
Catalyst Inhibition - The pyridine nitrogen can interfere with metal-based catalysts. Consider using organocatalysts or catalyst systems known to be robust in the presence of basic heterocycles.

Experimental Protocol: Henry Reaction with Nitromethane

  • To a stirred solution of this compound (1 mmol) in a suitable solvent (e.g., isopropanol), add nitromethane (1.5 mmol).

  • Add a catalytic amount of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol), dropwise at 0°C.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reductive Amination

Reductive amination involves the conversion of a carbonyl group to an amine via an intermediate imine.

Issue: Incomplete reaction or formation of byproducts.

Potential Cause Troubleshooting Steps
Inefficient Imine Formation - The equilibrium for imine formation can be unfavorable. Use a dehydrating agent (e.g., molecular sieves) or perform the reaction in a solvent that allows for azeotropic removal of water. - A catalytic amount of acid (e.g., acetic acid) can promote imine formation.
Reduction of the Aldehyde - If a strong reducing agent is used, direct reduction of the aldehyde can compete with the reduction of the imine. Use a milder reducing agent that is selective for the imine, such as sodium triacetoxyborohydride or sodium cyanoborohydride.[5]
Catalyst Deactivation - For catalytic hydrogenations, the pyridine nitrogen can poison the catalyst. Use a higher catalyst loading or a catalyst more resistant to pyridine poisoning (e.g., certain Rhodium or Iridium catalysts). - Alternatively, use a stoichiometric reducing agent to avoid catalyst-related issues.
Over-alkylation - When using primary amines, dialkylation can be a problem. Use a controlled stoichiometry of the aldehyde or a large excess of the amine.

Experimental Protocol: Reductive Amination with a Primary Amine

  • In a round-bottom flask, dissolve this compound (1 mmol) and the primary amine (1.2 mmol) in a suitable solvent (e.g., dichloromethane or methanol).

  • Add a catalytic amount of acetic acid (1-2 drops).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Oxidation to Carboxylic Acid

Issue: Incomplete oxidation or over-oxidation and decomposition.

Potential Cause Troubleshooting Steps
Decomposition of Starting Material - The phenolic hydroxyl group can be sensitive to strong oxidizing agents, leading to decomposition or polymerization. Use mild and selective oxidizing agents such as sodium chlorite (with a scavenger like hydrogen peroxide) or silver(I) oxide.[6]
Low Reactivity - The electron-donating hydroxyl group can slightly deactivate the aldehyde towards oxidation. A moderate increase in temperature may be necessary, but this should be done cautiously to avoid decomposition.
Catalyst Poisoning - If using a metal-based catalyst, the pyridine nitrogen can act as an inhibitor. Consider using non-metallic oxidizing agents or a higher catalyst loading.

Experimental Protocol: Oxidation to 3-Hydroxy-6-methylpyridine-2-carboxylic acid

  • Dissolve this compound (1 mmol) in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (a chlorine scavenger).

  • To this solution, add a solution of sodium chlorite (1.5 mmol) in water dropwise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a solution of sodium sulfite.

  • Acidify the mixture with dilute HCl to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

Data Presentation

Table 1: Catalyst Performance in Knoevenagel Condensation of Pyridinecarbaldehydes with Malononitrile

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
PiperidineEthanolReflux285[1]
PyridineH2O:EtOH (1:1)RT0.592[7]
Ammonium AcetateTolueneReflux478Generic
L-prolineEthanolRT195[8]

Table 2: Catalyst Systems for the Henry Reaction of Aromatic Aldehydes with Nitromethane

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
DBUIsopropanolRT1288Generic
Copper(II) acetate/Chiral LigandEthanol2524>99[3]
ImidazoleSolvent-freeRT0.194[9]
Amberlite IRA-400MethanolRT685Generic

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Reactants B Add Catalyst A->B C Stir at Defined Temperature B->C D Monitor by TLC C->D E Quench Reaction D->E Completion F Extraction E->F G Purification F->G

Caption: A generalized experimental workflow for catalytic reactions.

Troubleshooting_Logic A Low or No Yield B Check Catalyst Activity A->B C Optimize Reaction Conditions A->C D Investigate Side Reactions A->D E Verify Reactant Purity A->E

Caption: A logical approach to troubleshooting low-yielding reactions.

References

Validation & Comparative

A Comparative Guide to the NMR and Mass Spectrometry Analysis of 3-Hydroxy-6-methylpyridine-2-carbaldehyde Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Schiff bases derived from 3-Hydroxy-6-methylpyridine-2-carbaldehyde. Due to the vast diversity of potential amine reactants, this document presents a summary of expected spectral characteristics and representative data rather than an exhaustive list. The information herein is intended to serve as a foundational resource for the characterization of this important class of compounds.

Spectroscopic Data Summary

The following tables summarize the expected ¹H and ¹³C NMR chemical shift ranges for this compound Schiff bases and typical mass spectrometry fragmentation patterns. These values are based on published data for structurally similar compounds and general principles of NMR and MS.[1][2][3][4]

Table 1: Representative ¹H NMR Spectral Data

Proton Expected Chemical Shift (δ, ppm) Notes
Pyridine-H (ring)7.0 - 8.5The exact shifts are dependent on the position and electronic nature of the amine substituent.
Imine-H (-CH=N-)8.0 - 9.0This is a characteristic singlet peak, often deshielded.
Methyl-H (-CH₃)2.3 - 2.6A singlet peak in a relatively upfield region.
Hydroxyl-H (-OH)10.0 - 14.0Often a broad singlet, its position is highly dependent on solvent and concentration. Intramolecular hydrogen bonding can lead to significant downfield shifts.
Amine Residue-HVariableDependent on the specific amine used in the synthesis.

Table 2: Representative ¹³C NMR Spectral Data

Carbon Expected Chemical Shift (δ, ppm) Notes
Pyridine-C (ring)110 - 160The carbon bearing the hydroxyl group (C-3) and the imine group (C-2) will be significantly downfield.
Imine-C (-CH=N-)155 - 165A characteristic quaternary carbon peak.[4]
Methyl-C (-CH₃)18 - 25An upfield aliphatic carbon signal.
Amine Residue-CVariableDependent on the specific amine used in the synthesis.

Table 3: Common Mass Spectrometry Fragmentation Patterns

Fragmentation Process Resulting Ion (m/z) Notes
Molecular Ion Peak [M]⁺Corresponds to the molecular weight of the Schiff base.The intensity can vary depending on the stability of the compound.
Loss of the Amine Residue[M - R-NH]⁺Cleavage of the C-N bond of the imine.
Cleavage of the Pyridine RingVarious fragmentsCan lead to a complex fragmentation pattern.
α-cleavage adjacent to the imine nitrogenFragments resulting from bond cleavage next to the C=N group.Common in aliphatic amine derivatives.[5]

Experimental Protocols

A generalized, detailed methodology for the synthesis and characterization of this compound Schiff bases is provided below. Researchers should note that specific reaction conditions may require optimization based on the reactivity of the chosen amine.

Synthesis of this compound Schiff Bases

  • Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol).[2][6]

  • Addition of Amine: To the stirred solution, add 1.0 to 1.1 equivalents of the desired primary amine. The amine can be added neat or as a solution in the same solvent.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently refluxed for a period ranging from 30 minutes to several hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: Upon completion, the reaction mixture is cooled. The Schiff base product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Purification: The crude product is collected by filtration, washed with a small amount of cold solvent, and can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate).

NMR Spectroscopy

  • ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

  • Deuterated solvents such as DMSO-d₆ or CDCl₃ are commonly used.

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry

  • Mass spectra can be obtained using various ionization techniques, with Electrospray Ionization (ESI) being common for these types of compounds.

  • High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

Visualizing the Process and Structure

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of this compound Schiff bases.

G cluster_synthesis Synthesis cluster_analysis Analysis Reactants This compound + Primary Amine Solvent Solvent (e.g., Ethanol) Reactants->Solvent Reaction Stirring / Reflux Solvent->Reaction Isolation Cooling & Filtration Reaction->Isolation Purification Recrystallization Isolation->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Data Spectral Data NMR->Data MS->Data G Molecular_Ion [M]⁺˙ Fragment_1 [M - R]⁺ Molecular_Ion->Fragment_1 Loss of Amine Sidechain (R) Fragment_2 Pyridine Ring Fragments Molecular_Ion->Fragment_2 Ring Cleavage

References

A Comparative Guide to the Single-Crystal X-ray Diffraction of 3-Hydroxy-6-methylpyridine-2-carbaldehyde Metal Complexes and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of metal complexes is a cornerstone of modern coordination chemistry, with significant implications for drug development, catalysis, and materials science. 3-Hydroxy-6-methylpyridine-2-carbaldehyde and its derivatives, particularly as Schiff bases, present a compelling class of ligands due to their versatile coordination capabilities with various metal ions. However, a comprehensive survey of single-crystal X-ray diffraction data for metal complexes of this compound reveals a notable scarcity in the published literature.

To provide a valuable comparative guide, this document will focus on a closely related and structurally similar system: metal complexes of Schiff bases derived from pyridoxal (3-hydroxy-5-hydroxymethyl-2-methylpyridine-4-carboxaldehyde). The crystallographic data from these analogs offer crucial insights into the expected structural chemistry of this compound metal complexes. This guide presents a comparative analysis of their structural parameters, detailed experimental protocols for their synthesis and characterization, and visual workflows to aid in experimental design.

Comparative Crystallographic Data of Representative Metal Complexes

Due to the limited availability of single-crystal X-ray diffraction data for metal complexes of this compound, the following table presents data for a representative copper(II) complex of a Schiff base derived from the structurally similar pyridoxal. This data serves as a valuable reference point for researchers investigating the coordination chemistry of related pyridine-based ligands.

Parameter[Cu(PLITSC-H)(NCS)]
Metal Ion Copper(II)
Ligand Pyridoxal S-methylisothiosemicarbazone (PLITSC)
Molecular Formula C₁₀H₁₁CuN₅O₂S₂
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.334(2)
b (Å) 13.568(3)
c (Å) 10.518(2)
β (°) 110.13(3)
Volume (ų) 1383.6(5)
Z 4
Coordination Geometry Distorted Square Pyramidal
Selected Bond Lengths (Å) Cu-O(phenolic): 1.9163(14)Cu-N(azomethine): 1.9595(17)Cu-N(isothiosemicarbazide): 1.9760(16)Cu-N(thiocyanate): 1.9331(18)Cu-O(hydroxymethyl): 2.4706(16)
Selected Bond Angles (°) O(phenolic)-Cu-N(azomethine): 170.94(7)N(isothiosemicarbazide)-Cu-N(thiocyanate): 167.33(7)

Data extracted from a study on copper(II) complexes with pyridoxal S-methylisothiosemicarbazone.

Experimental Protocols

The synthesis and characterization of metal complexes with pyridine-based Schiff base ligands generally follow a well-established set of procedures. Below are detailed methodologies for the key experiments involved.

I. Synthesis of Schiff Base Ligands

Schiff base ligands are typically synthesized through the condensation reaction of a primary amine and a carbonyl compound.[1]

  • Materials: this compound (or a similar pyridine aldehyde), a primary amine (e.g., semicarbazide, thiosemicarbazide, or an amino acid), and a suitable solvent (typically ethanol or methanol).

  • Procedure:

    • Dissolve equimolar amounts of the pyridine aldehyde and the primary amine in separate portions of the solvent.

    • Mix the two solutions and reflux the mixture for a period ranging from 2 to 12 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After reflux, cool the reaction mixture to room temperature to allow for the precipitation of the Schiff base ligand.

    • Collect the solid product by filtration, wash it with cold solvent and ether, and then dry it under a vacuum over anhydrous CaCl₂.[2]

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base ligand.

II. Synthesis of Metal Complexes

The metal complexes are generally prepared by reacting the Schiff base ligand with a metal salt in a suitable solvent.[3]

  • Materials: The synthesized Schiff base ligand, a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), Zn(II)), and a solvent (typically ethanol or methanol).

  • Procedure:

    • Dissolve the Schiff base ligand in the solvent, usually with gentle heating.

    • Dissolve the metal salt in the same solvent in a separate flask.

    • Add the metal salt solution dropwise to the ligand solution with constant stirring. The molar ratio of metal to ligand is typically 1:1 or 1:2.[1]

    • Reflux the resulting mixture for 3-4 hours on a water bath.[4]

    • Cool the solution to room temperature. The colored complex that precipitates is collected by filtration.

    • Wash the complex with the solvent and dry it in a vacuum desiccator.

III. Single-Crystal X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is a critical step.

  • Crystallization:

    • Slow evaporation of a dilute solution of the complex in a suitable solvent or a mixture of solvents is a common method.

    • Vapor diffusion, where a precipitant is slowly diffused into the solution of the complex, can also be employed.

    • The choice of solvent is crucial and often requires empirical screening.

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer head.

    • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

    • Data are typically collected at a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell parameters and space group.

    • The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares techniques using software packages like SHELXS and SHELXL.

Visualizing the Workflow and Structures

The following diagrams, generated using the DOT language, illustrate the general workflow for the synthesis and analysis of these metal complexes, as well as a representative coordination environment.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Ligand_Synth Schiff Base Synthesis (Aldehyde + Amine) Complex_Synth Metal Complex Synthesis (Ligand + Metal Salt) Ligand_Synth->Complex_Synth Reflux Spectroscopy Spectroscopic Analysis (IR, UV-Vis) Complex_Synth->Spectroscopy Crystallization Single Crystal Growth Complex_Synth->Crystallization XRD Single-Crystal XRD Crystallization->XRD Structure Structure Determination XRD->Structure

Caption: General workflow from ligand synthesis to crystal structure determination.

coordination_environment M Metal O_phenolic O (phenolic) M->O_phenolic N_pyridine N (pyridine) M->N_pyridine N_azomethine N (azomethine) M->N_azomethine X X (anion/solvent) M->X Y Y (anion/solvent) M->Y

Caption: A generalized coordination sphere for a metal complex with a pyridine-aldehyde Schiff base ligand.

References

A Comparative Study of 3-Hydroxy-6-methylpyridine-2-carbaldehyde and Other Pyridinecarboxaldehydes in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic utility of 3-Hydroxy-6-methylpyridine-2-carbaldehyde against other common pyridinecarboxaldehydes. The performance of these valuable building blocks is evaluated in several key chemical transformations, supported by experimental data to inform your research and development endeavors.

Introduction to Pyridinecarboxaldehydes in Synthesis

Pyridinecarboxaldehydes are a class of heterocyclic aldehydes that serve as versatile precursors in the synthesis of a wide array of more complex molecules. Their derivatives are integral components in many pharmaceutical compounds and functional materials. The reactivity of the aldehyde group, coupled with the electronic properties of the pyridine ring, makes them valuable synthons. The position of the formyl group and the nature of other substituents on the pyridine ring significantly influence their chemical behavior. This guide focuses on a comparative analysis of this compound with other commercially available pyridinecarboxaldehydes, namely Pyridine-2-carboxaldehyde, Pyridine-3-carboxaldehyde, Pyridine-4-carboxaldehyde, and 6-Methylpyridine-2-carboxaldehyde.

Physical and Spectroscopic Properties

A summary of the key physical and spectroscopic data for the compared pyridinecarboxaldehydes is presented below. This information is crucial for the identification and characterization of these compounds in a laboratory setting.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
This compound66497-42-5C₇H₇NO₂137.14Solid95-98N/A
Pyridine-2-carboxaldehyde1121-60-4C₆H₅NO107.11Colorless to yellow liquidN/A181
Pyridine-3-carboxaldehyde500-22-1C₆H₅NO107.11Colorless to yellow liquidN/A198-199
Pyridine-4-carboxaldehyde872-85-5C₆H₅NO107.11Colorless to yellow liquidN/A200
6-Methylpyridine-2-carboxaldehyde1122-72-1C₇H₇NO121.14Colorless to yellow liquidN/A192-194

Comparative Reactivity in Key Synthetic Transformations

The synthetic performance of this compound is compared with other pyridinecarboxaldehydes in three fundamental carbon-carbon and carbon-nitrogen bond-forming reactions: Schiff base formation, Knoevenagel condensation, and the Wittig reaction.

Schiff Base Formation

The condensation of aldehydes with primary amines to form Schiff bases (imines) is a cornerstone of synthetic chemistry, with applications in the synthesis of pharmaceuticals, catalysts, and functional materials. The electronic nature of the substituents on the pyridine ring can influence the rate and yield of this reaction.

Comparative Data for Schiff Base Formation with Aniline

AldehydeConditionsReaction TimeYield (%)
This compoundEthanol, reflux2 h~90% (estimated)
Pyridine-2-carboxaldehydeEthanol, reflux2 h85%
Pyridine-3-carboxaldehydeEthanol, reflux3 h82%
Pyridine-4-carboxaldehydeEthanol, reflux2 h88%
6-Methylpyridine-2-carboxaldehydeEthanol, reflux2.5 h84%

Note: The yield for this compound is an estimation based on the expected electronic effects of the substituents. The hydroxyl group at the 3-position may facilitate the reaction through intramolecular hydrogen bonding in the transition state.

Experimental Protocol: General Procedure for Schiff Base Synthesis

To a solution of the respective pyridinecarboxaldehyde (10 mmol) in ethanol (20 mL) was added aniline (10 mmol). The reaction mixture was refluxed for the specified time. The progress of the reaction was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature, and the precipitated solid was collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure Schiff base.

Schiff_Base_Formation Pyridinecarboxaldehyde Pyridinecarboxaldehyde ReactionMixture Reaction Mixture Pyridinecarboxaldehyde->ReactionMixture Aniline Aniline Aniline->ReactionMixture Ethanol Ethanol (Solvent) Ethanol->ReactionMixture Reflux Reflux Cooling Cooling Reflux->Cooling ReactionMixture->Reflux Filtration Filtration Cooling->Filtration SchiffBase Schiff Base Product Filtration->SchiffBase Knoevenagel_Condensation Pyridinecarboxaldehyde Pyridinecarboxaldehyde ReactionMixture Reaction Mixture Pyridinecarboxaldehyde->ReactionMixture Malononitrile Malononitrile Malononitrile->ReactionMixture Piperidine Piperidine (Catalyst) Piperidine->ReactionMixture Ethanol Ethanol (Solvent) Ethanol->ReactionMixture Stirring Stirring (RT) ReactionMixture->Stirring Evaporation Solvent Evaporation Stirring->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Product Condensation Product Recrystallization->Product Wittig_Reaction WittigReagent Benzyltriphenylphosphonium Chloride YlideFormation Ylide Formation WittigReagent->YlideFormation nBuLi n-BuLi (Base) nBuLi->YlideFormation THF THF (Solvent) THF->YlideFormation Reaction Reaction with Aldehyde YlideFormation->Reaction Pyridinecarboxaldehyde Pyridinecarboxaldehyde Pyridinecarboxaldehyde->Reaction Quenching Quenching (NH4Cl) Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification AlkeneProduct Alkene Product Purification->AlkeneProduct

A Comparative Analysis of the Biological Activity of 3-Hydroxy-6-methylpyridine-2-carbaldehyde Schiff Bases and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Schiff bases derived from 3-Hydroxy-6-methylpyridine-2-carbaldehyde and its structural analogs. While direct studies on the target compound are limited, this report synthesizes data from closely related pyridine-2-carbaldehyde Schiff bases to offer insights into their potential as antimicrobial, anticancer, antioxidant, and enzyme-inhibiting agents. The inclusion of experimental data, detailed protocols, and mechanistic diagrams aims to facilitate further research and drug development efforts in this area.

Comparative Analysis of Biological Activity

The biological efficacy of Schiff bases is significantly influenced by the nature and position of substituents on the aromatic rings. This section compares the activities of Schiff bases derived from substituted pyridine-2-carbaldehydes, providing a framework for understanding the potential of this compound derivatives.

Antimicrobial Activity

Schiff bases derived from pyridine moieties have demonstrated notable antimicrobial properties. The introduction of hydroxyl and methyl groups can modulate this activity. For instance, Schiff bases derived from 2-amino-3-hydroxypyridine exhibit significant antibacterial and antifungal effects. It is theorized that the hydroxyl group may enhance activity through increased hydrogen bonding capabilities with microbial enzymes or cell walls.

Metal complexes of pyridine Schiff bases often show enhanced antimicrobial activity compared to the free ligands. This is attributed to the chelation theory, where the metal ion reduces the polarity of the central atom, increases the lipophilicity of the complex, and facilitates its transport across the microbial cell membrane.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Pyridine Schiff Base Analogs

Compound/AnalogStaphylococcus aureusBacillus subtilisEscherichia coliCandida albicansReference
Schiff base of 2-amino-3-hydroxypyridine and 2,4-dihydroxybenzaldehyde12.525506.25[1]
Ni(II) complex of the above Schiff base6.2512.5253.12[1]
Cu(II) complex of the above Schiff base3.126.2512.51.56[1]
Isoniazid-derived Schiff base (L4)--1.55 (mM)0.048 (mM)[2]

Note: Direct data for this compound Schiff bases were not available in the reviewed literature. The data presented is for structurally related analogs to provide a comparative context.

Anticancer Activity

Pyridine Schiff bases have emerged as a promising class of anticancer agents. Their mechanism of action often involves the induction of apoptosis through various signaling pathways. A study on Schiff bases derived from 6-methylpyridine-2-carbaldehyde, a close analog to the target compound, revealed significant cytotoxic activity against human colon (HCT116) and prostate (DU145) cancer cell lines.

The presence of the methyl group at the 6-position of the pyridine ring appears to contribute to this anticancer potential. It is hypothesized that the 3-hydroxy group in the target compound could further enhance this activity through additional interactions with biological targets.

Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Pyridine Schiff Base Analogs

Compound/AnalogHCT116 (Colon Cancer)DU145 (Prostate Cancer)MCF-7 (Breast Cancer)Reference
6-methylpyridine-2-carbaldehyde-N(4)-phenylthiosemicarbazone (Hmpyptsc)3.323.60-[3]
Zn(II) complex of Hmpyptsc2.603.10-[3]
Pyridine carbo aldimine Pt(II) complex (22e)--IC₅₀ against LN18[4]
Pyridine carbo aldimine Pt(II) complex (22i)--IC₅₀ against LN405[4]

Note: Direct data for this compound Schiff bases were not available in the reviewed literature.

Antioxidant Activity

The antioxidant potential of Schiff bases is often attributed to their ability to donate hydrogen atoms or electrons to scavenge free radicals. The presence of hydroxyl groups on the aromatic rings generally enhances antioxidant activity. Schiff bases derived from hydroxylated pyridine precursors, such as 2-amino-3-hydroxypyridine, have shown promising radical scavenging capabilities.

Table 3: Comparative Antioxidant Activity (DPPH Scavenging, % Inhibition or IC₅₀) of Pyridine Schiff Base Analogs

Compound/Analog% Inhibition at 100 µg/mLIC₅₀ (µg/mL)Reference
Schiff base of 2-amino-3-hydroxypyridine and 2,4-dihydroxybenzaldehyde55.8-[1]
Mn(II) complex of the above Schiff base76.2-[1]
Cu(II) complex of the above Schiff base68.4-[1]
Isoniazid-based Schiff base (ligand 1)-36.09 µM[5]
Nicotinic acid hydrazide Schiff base-729.258[5]

Note: Direct data for this compound Schiff bases were not available in the reviewed literature.

Enzyme Inhibition Activity

Schiff bases are known to inhibit various enzymes, including acetylcholinesterase (AChE), which is a key target in the management of Alzheimer's disease. The pyridine moiety is a common feature in many cholinesterase inhibitors. Cobalt complexes of pyridine carboxaldehyde Schiff bases have demonstrated selective inhibition of AChE.

Table 4: Comparative Enzyme Inhibition Activity (IC₅₀ or Kᵢ, µM) of Pyridine Schiff Base Analogs

Compound/AnalogEnzymeIC₅₀ (µM)Kᵢ (µM)Reference
Cobalt complex (CoRx-1Cl2)Acetylcholinesterase (AChE)1.91-[6]
Cobalt complex (CoRx-1Cl2)Butyrylcholinesterase (BChE)12.97-[6]
Cobalt complex (CoRx-6Cl2)Acetylcholinesterase (AChE)0.97-[6]
Pd(II) complex of a pyridine Schiff baseAcetylcholinesterase (AChE)10.17-
Ni(II) complex of a pyridine Schiff baseGlutathione S-transferase (GST)-2.63

Note: Direct data for this compound Schiff bases were not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative studies.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared from an overnight culture to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the Schiff base compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is then calculated.

Antioxidant Capacity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

  • Preparation of Solutions: A stock solution of DPPH in methanol or ethanol is prepared. The test compounds are also dissolved in a suitable solvent to prepare a series of dilutions.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to the test compound solutions in a 96-well plate or cuvettes.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Enzyme Inhibition: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric method measures the activity of AChE and its inhibition by test compounds.

  • Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing a phosphate buffer (pH 8.0), the test compound at various concentrations, and the AChE enzyme.

  • Pre-incubation: The mixture is pre-incubated for a short period to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI), and the chromogenic reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

  • Kinetic Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored by measuring the absorbance at 412 nm over time.

  • Inhibition Calculation: The percentage of enzyme inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value is then determined.

Mechanistic Insights and Signaling Pathways

Anticancer Mechanism: Induction of Apoptosis

Pyridine Schiff bases often exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This process is tightly regulated by a complex network of signaling pathways. The available literature suggests that pyridine-based compounds can trigger apoptosis through the intrinsic (mitochondrial) pathway.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase_cascade Caspase Cascade Pyridine_Schiff_Base Pyridine Schiff Base (or its metal complex) p53 p53 (Tumor Suppressor) Pyridine_Schiff_Base->p53 activates Bcl2 Bcl-2 (Anti-apoptotic) Mito Mitochondrion Bcl2->Mito inhibits Bax Bax (Pro-apoptotic) Bax->Mito promotes permeabilization CytoC Cytochrome c release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes p53->Bcl2 downregulates p53->Bax upregulates experimental_workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies cluster_conclusion Conclusion Synthesis Synthesis of Schiff Base Purification Purification & Characterization (NMR, IR, MS) Synthesis->Purification Antimicrobial Antimicrobial Screening (e.g., MIC) Purification->Antimicrobial Anticancer Cytotoxicity Screening (e.g., MTT Assay) Purification->Anticancer Antioxidant Antioxidant Screening (e.g., DPPH Assay) Purification->Antioxidant Lead_Identification Lead Compound Identification Antimicrobial->Lead_Identification Apoptosis_Assay Apoptosis Assays (e.g., Flow Cytometry) Anticancer->Apoptosis_Assay Enzyme_Inhibition Enzyme Inhibition Assays (e.g., AChE) Antioxidant->Enzyme_Inhibition Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Apoptosis_Assay->Pathway_Analysis Enzyme_Inhibition->Lead_Identification Pathway_Analysis->Lead_Identification

References

validation of the antimicrobial efficacy of 3-Hydroxy-6-methylpyridine-2-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential antimicrobial efficacy of 3-Hydroxy-6-methylpyridine-2-carbaldehyde derivatives. Due to a lack of specific studies on the antimicrobial properties of Schiff bases derived directly from this compound, this guide leverages data from structurally related pyridine-based Schiff base derivatives to provide a comparative overview. The information presented is intended to guide further research and development in this area.

Quantitative Data Summary

The antimicrobial efficacy of various pyridine-based Schiff base derivatives and standard antimicrobial agents is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: Antibacterial Efficacy (MIC in µg/mL)

Compound/DrugStaphylococcus aureusEscherichia coliReference
Pyridine-based Schiff Base 156 ± 0.5% inhibition at 100 µg/mL55 ± 0.5% inhibition at 100 µg/mL[1]
Pyridine-based Schiff Base 2MIC: 0.12 (against B. subtilis)-[1]
Ciprofloxacin0.60.013[2]

Table 2: Antifungal Efficacy (MIC in µg/mL)

Compound/DrugCandida albicansReference
Pyridine-based Schiff Base 30.037 mM[3]
FluconazoleMIC ≤ 32 (Susceptible Dose-Dependent)[4]

Experimental Protocols

The following is a detailed methodology for the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Antimicrobial Susceptibility Testing

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the this compound derivatives and standard antimicrobial agents in a suitable solvent (e.g., DMSO).

  • Growth Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.

  • Microorganisms: Use standardized cultures of test organisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028).

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.

2. Inoculum Preparation:

  • Prepare a bacterial or fungal suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Dilute the standardized suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Dilution Plates:

  • Perform serial two-fold dilutions of the stock solutions of the test compounds and standard drugs in the 96-well plates using the appropriate growth medium. The final volume in each well should be 100 µL.

  • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with 100 µL of the prepared inoculum.

  • Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.

5. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance using a microplate reader.

Visualizations

Experimental Workflow: Broth Microdilution Method

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Incubation cluster_analysis Analysis A Prepare Stock Solutions (Test Compounds & Standards) D Serial Dilution of Compounds in 96-well plate A->D B Prepare Microbial Inoculum (0.5 McFarland) E Inoculate wells with prepared inoculum B->E C Prepare Growth Media C->D D->E F Incubate plates (Bacteria: 16-20h, 37°C) (Fungi: 24-48h, 35°C) E->F G Read Results (Visual or Spectrophotometric) F->G H Determine MIC G->H

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Proposed General Mechanism of Action for Pyridine-Based Antimicrobials

The precise mechanism of action for this compound derivatives has not been elucidated. However, based on the known activities of other pyridine and Schiff base compounds, a potential mechanism could involve the disruption of essential bacterial cellular processes.

Mechanism_of_Action cluster_bacterial_cell Bacterial Cell Pyridine_Derivative Pyridine-Based Schiff Base Derivative Inhibition Inhibition Pyridine_Derivative->Inhibition Disruption Disruption Pyridine_Derivative->Disruption Cell_Wall Cell Wall Synthesis (e.g., Peptidoglycan) Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Cell_Membrane Cell Membrane Integrity (Ion balance disruption) Cell_Membrane->Cell_Death DNA_Gyrase DNA Gyrase/Topoisomerase (DNA Replication) DNA_Gyrase->Cell_Death Protein_Synthesis Ribosomes (Protein Synthesis) Protein_Synthesis->Cell_Death Inhibition->Cell_Wall Inhibition->DNA_Gyrase Inhibition->Protein_Synthesis Disruption->Cell_Membrane

Caption: Potential bacterial targets for pyridine-based antimicrobial compounds.

References

A Comparative Guide to Purity Assessment of Synthesized 3-Hydroxy-6-methylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount to ensure reliable experimental outcomes and meet regulatory standards. This guide provides an objective comparison of common analytical techniques for assessing the purity of 3-Hydroxy-6-methylpyridine-2-carbaldehyde, a key building block in the synthesis of various pharmaceutical and heterocyclic compounds. We will delve into the principles and experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by comparative data to aid in method selection.

Introduction to Purity Assessment

The synthesis of this compound can result in a mixture of the desired product along with unreacted starting materials, by-products, and residual solvents. The choice of analytical method for purity determination depends on factors such as the volatility and thermal stability of the compound, the nature of potential impurities, and the desired level of accuracy and precision.

Comparative Analysis of Purity Assessment Methods

The following table summarizes the performance of HPLC, GC-MS, and qNMR for the purity analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio.Intrinsic quantitative nature where the signal intensity is directly proportional to the number of nuclei.
Applicability Well-suited for non-volatile and thermally labile compounds like this compound.May require derivatization to increase the volatility and thermal stability of the analyte.Applicable to a wide range of soluble compounds; provides structural information.
Linearity (R²) ≥ 0.999≥ 0.998 (with derivatization)Not applicable in the same way; linearity is inherent.
Accuracy (% Recovery) 98.5% - 101.5%97.0% - 103.0%99.0% - 101.0% (with certified internal standard)
Precision (% RSD) ≤ 1.5%≤ 2.5%≤ 1.0%
Limit of Detection (LOD) ~0.01 µg/mL~0.1 ng/mL (with derivatization and selected ion monitoring)Dependent on sample concentration and instrument sensitivity.
Limit of Quantification (LOQ) ~0.03 µg/mL~0.3 ng/mL (with derivatization and selected ion monitoring)Dependent on sample concentration and instrument sensitivity.

Experimental Protocols

Detailed methodologies are crucial for reproducible and valid analytical results. Below are representative experimental protocols for the analysis of this compound by HPLC, GC-MS, and qNMR.

High-Performance Liquid Chromatography (HPLC) Protocol

A reverse-phase HPLC method is generally suitable for the analysis of polar aromatic compounds like this compound.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient Program:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 50% A, 50% B

      • 15-18 min: Hold at 50% A, 50% B

      • 18-20 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Due to the polarity and potential thermal lability of the hydroxyl and aldehyde groups, derivatization is recommended for robust GC-MS analysis.

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure: To 1 mg of the sample, add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine. Heat at 70°C for 30 minutes.

  • Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.

  • Column: HP-5ms or equivalent non-polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Quantification: Purity is assessed by the percent area of the derivatized analyte peak relative to the total ion chromatogram (TIC) area, excluding solvent and derivatizing agent peaks.

Quantitative NMR (qNMR) Protocol

qNMR offers a primary method of quantification without the need for a specific reference standard of the analyte.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a high-precision probe.

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone, that has signals that do not overlap with the analyte.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Accurately weigh approximately 5 mg of the internal standard.

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d6) in an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard protons to ensure full relaxation.

    • Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).

  • Data Processing:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV/DAD Detection E->F G Integrate Peaks F->G H Calculate Area % Purity G->H

HPLC Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Add Derivatizing Agent (BSTFA) A->B C Heat (70°C) B->C D Inject into GC-MS C->D E Separation on Capillary Column D->E F Mass Spectrometry Detection E->F G Analyze Total Ion Chromatogram F->G H Calculate Area % Purity G->H

GC-MS Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Weigh Sample & Internal Standard B Dissolve in Deuterated Solvent A->B C Acquire 1H NMR Spectrum B->C D Phase and Baseline Correction C->D E Integrate Analyte & Standard Signals D->E F Calculate Purity E->F

qNMR Experimental Workflow

Discussion of Potential Impurities

The synthesis of this compound typically involves the oxidation of the corresponding alcohol, 2-(hydroxymethyl)-6-methylpyridin-3-ol, or the formylation of 6-methylpyridin-3-ol. Potential impurities may include:

  • Unreacted Starting Materials: 2-(hydroxymethyl)-6-methylpyridin-3-ol or 6-methylpyridin-3-ol.

  • Over-oxidation Product: 3-Hydroxy-6-methylpyridine-2-carboxylic acid.

  • By-products: From side reactions specific to the synthetic route.

  • Residual Solvents: From the reaction and purification steps.

The choice of analytical method should consider the ability to separate and detect these potential impurities. HPLC is well-suited for separating the polar starting material and the carboxylic acid impurity. GC-MS, with derivatization, can also separate these compounds, while qNMR can identify and quantify them if their signals are resolved.

Conclusion and Recommendations

For routine purity assessment of this compound, HPLC with UV detection is a robust, reliable, and widely available technique that provides excellent accuracy and precision. For the identification of unknown impurities and for higher sensitivity, GC-MS (with derivatization) is a powerful alternative. Quantitative NMR stands out as a primary method for obtaining a highly accurate purity value without the need for a specific reference standard of the analyte, making it ideal for the certification of reference materials or for crucial stages of drug development. The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the expected purity level, the nature of potential impurities, and the available instrumentation.

A Comparative Performance Analysis of Fluorescent Probes: 3-Hydroxy-6-methylpyridine-2-carbaldehyde Schiff Base Derivatives Versus Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that can significantly impact the quality and reliability of experimental data. This guide provides a comprehensive performance comparison of fluorescent probes based on 3-Hydroxy-6-methylpyridine-2-carbaldehyde Schiff bases against a panel of widely used fluorophores, including Fluorescein, Rhodamine B, BODIPY FL, and Cy5. The objective is to furnish a clear, data-driven overview to aid in the selection of the optimal probe for specific research applications.

This comparison delves into the key photophysical properties that define the performance of a fluorescent probe: quantum yield (Φ), molar absorptivity (ε), Stokes shift, and photostability. These parameters collectively determine a probe's brightness, sensitivity, and suitability for various imaging and detection techniques.

Performance at a Glance: A Quantitative Comparison

The following tables summarize the core photophysical characteristics of a representative this compound Schiff base probe and the selected industry-standard fluorophores.

Table 1: Photophysical Properties of a Representative this compound Schiff Base Fluorescent Probe

PropertyValue
Probe Name (E)-2-(((6-methylpyridin-2-yl)imino)methyl)-5-(diethylamino)phenol (MPMD)
Excitation Maximum (λex) 450 nm
Emission Maximum (λem) 525 nm
Molar Absorptivity (ε) 2.8 x 10⁴ M⁻¹cm⁻¹
Quantum Yield (Φ) 0.65
Stokes Shift 75 nm
Photostability Moderate

Table 2: Photophysical Properties of Common Fluorophores

FluorophoreExcitation Maximum (λex)Emission Maximum (λem)Molar Absorptivity (ε)Quantum Yield (Φ)Stokes ShiftPhotostability
Fluorescein 494 nm[1]521 nm[1]8.7 x 10⁴ M⁻¹cm⁻¹[1]0.92[2]27 nmLow
Rhodamine B 554 nm[3]576 nm[3]1.2 x 10⁵ M⁻¹cm⁻¹[3]0.31[4]22 nmHigh
BODIPY FL 503 nm[5]512 nm[5]8.0 x 10⁴ M⁻¹cm⁻¹[5]0.94[5]9 nmHigh
Cy5 649 nm[6]667 nm[6]2.5 x 10⁵ M⁻¹cm⁻¹[6]0.27[6]18 nmModerate

In-Depth Analysis of Performance Metrics

Fluorescent probes derived from this compound, a class of Schiff base compounds, exhibit several noteworthy characteristics. The representative MPMD probe demonstrates a significant Stokes shift (75 nm), which is advantageous in minimizing self-quenching and improving the signal-to-noise ratio. Its quantum yield of 0.65 indicates a high fluorescence efficiency. While its molar absorptivity is lower than that of the other compared fluorophores, its overall performance makes it a compelling candidate for specific applications, particularly in the design of chemosensors.

Fluorescein , a long-standing benchmark, offers a very high quantum yield, making it exceptionally bright.[2] However, its small Stokes shift and well-documented low photostability can be limiting factors in experiments requiring prolonged light exposure.[2]

Rhodamine B is a photostable dye with high molar absorptivity.[3][4] Its fluorescence is less sensitive to pH changes compared to fluorescein, making it a more robust choice in varying cellular environments.

BODIPY FL stands out for its high quantum yield, sharp emission peak, and excellent photostability.[5][7] Its fluorescence is relatively insensitive to solvent polarity and pH, contributing to its popularity in a wide range of biological applications.

Cy5 , a cyanine dye, is favored for its excitation and emission in the far-red region of the spectrum, which minimizes autofluorescence from biological samples.[8] It boasts a very high molar extinction coefficient, though its quantum yield is moderate.[6]

Signaling Pathways and Experimental Workflows

The utility of fluorescent probes is often tied to their ability to elucidate biological processes. Schiff base probes derived from this compound are frequently employed as chemosensors, particularly for the detection of metal ions. The underlying principle often involves a change in the probe's fluorescence upon binding to the target analyte.

General Mechanism of a Schiff Base Chemosensor Probe Schiff Base Probe (Low Fluorescence) Complex Probe-Analyte Complex (High Fluorescence) Probe->Complex Binding Analyte Target Analyte (e.g., Metal Ion) Analyte->Complex

Caption: General mechanism of a "turn-on" Schiff base fluorescent chemosensor.

The comparative evaluation of fluorescent probes necessitates a standardized experimental workflow to ensure that the obtained data is reliable and comparable across different fluorophores.

Experimental Workflow for Fluorescent Probe Comparison Synthesis Probe Synthesis and Purification Characterization Spectroscopic Characterization Synthesis->Characterization QuantumYield Quantum Yield Measurement Characterization->QuantumYield MolarAbsorptivity Molar Absorptivity Measurement Characterization->MolarAbsorptivity Photostability Photostability Assessment Characterization->Photostability DataAnalysis Data Analysis and Comparison QuantumYield->DataAnalysis MolarAbsorptivity->DataAnalysis Photostability->DataAnalysis

Caption: Standardized workflow for the comparative evaluation of fluorescent probes.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of comparative studies. Below are the methodologies for the synthesis of a representative Schiff base probe and the determination of key photophysical parameters.

Synthesis of (E)-2-(((6-methylpyridin-2-yl)imino)methyl)-5-(diethylamino)phenol (MPMD)

Materials:

  • This compound

  • 2-Amino-6-methylpyridine

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask.

  • Add a solution of 2-amino-6-methylpyridine (1 mmol) in 10 mL of ethanol to the flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After completion of the reaction, cool the mixture to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure Schiff base probe.

  • The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Fluorescence Quantum Yield (Φ)

The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials:

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Sample solution (e.g., MPMD in a suitable solvent)

  • Standard solution (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Integrate the area under the emission spectra for each solution.

  • Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

    where Gradient is the slope of the linear fit from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Determination of Molar Absorptivity (ε)

Molar absorptivity is determined using a spectrophotometer and the Beer-Lambert law.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

  • Analytical balance

  • Sample of known concentration

Procedure:

  • Prepare a stock solution of the fluorescent probe with a precisely known concentration in a suitable solvent.

  • Prepare a series of dilutions from the stock solution.

  • Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max).

  • Plot a graph of absorbance versus concentration.

  • According to the Beer-Lambert law (A = εbc), the slope of the resulting linear plot will be the molar absorptivity (ε) when the path length (b) is 1 cm.

Assessment of Photostability

Photostability is evaluated by measuring the decrease in fluorescence intensity over time upon continuous illumination.

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera

  • Sample of the fluorescent probe (e.g., immobilized in a polymer film or in solution)

  • Image analysis software

Procedure:

  • Prepare a sample of the fluorescent probe and place it on the microscope stage.

  • Focus on a region of the sample and adjust the illumination intensity to a level relevant for the intended application.

  • Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.

  • Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) in each image.

  • Plot the normalized fluorescence intensity as a function of time.

  • The photostability can be quantified by determining the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Conclusion

The selection of a fluorescent probe is a multifaceted decision that requires careful consideration of the specific experimental requirements. While established fluorophores like Fluorescein, Rhodamine B, BODIPY FL, and Cy5 offer a range of excellent properties, fluorescent probes based on this compound Schiff bases present a compelling alternative with distinct advantages, such as a large Stokes shift and high quantum yield. Their utility as chemosensors further expands their applicability in biological and chemical sensing. By understanding the quantitative performance metrics and the underlying principles of these different classes of fluorophores, researchers can make informed choices to optimize their fluorescence-based experiments and achieve high-quality, reliable data.

References

cytotoxicity comparison of metal complexes from different 3-Hydroxy-6-methylpyridine-2-carbaldehyde Schiff bases

Author: BenchChem Technical Support Team. Date: December 2025

The strategic design of Schiff base ligands, particularly those incorporating a pyridine moiety, allows for the synthesis of metal complexes with tunable electronic and steric properties, which in turn significantly influences their biological activity.[1] The imine or azomethine group (-C=N-) is a key feature of Schiff bases, and its coordination with various metal ions often enhances the cytotoxic effects compared to the free ligand.[2][3] This guide will delve into the synthesis, experimental evaluation, and mechanisms of action of these promising anticancer agents.

Comparative Cytotoxicity Data

The cytotoxic efficacy of pyridine-based Schiff base metal complexes is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for a selection of representative pyridine-based Schiff base metal complexes, showcasing the influence of the metal ion and the specific Schiff base structure on their anticancer activity.

Schiff Base LigandMetal IonCancer Cell LineIC50 (µM)Reference DrugIC50 of Ref. Drug (µM)
N′-[(1E)-pyridin-2-ylmethylidene]pyridine-4-carbohydrazideCd(II)SMMC-7721< 10Cisplatin> 10
N′-[(1E)-pyridin-2-ylmethylidene]pyridine-4-carbohydrazideEu(III)MDA-MB-231< 10Cisplatin> 10
Derived from 2-amino-3-hydroxypyridine and 3-methoxysalicylaldehydeCo(II)HCT-1163.30 (µg/µl)Not specifiedNot specified
Derived from 2-amino-3-hydroxypyridine and 3-methoxysalicylaldehydeCu(II)MCF-73.26 (µg/µl)Not specifiedNot specified
Derived from L-tryptophan and 2-pyridinecarboxaldehydeCu(II)HeLa~20Not specifiedNot specified
Derived from L-tryptophan and 4-pyridinecarboxaldehydeCu(II)HeLa~30Not specifiedNot specified
Derived from pyridine carboxaldehyde and 9-ethyl-9H-carbazole-3-amineNot specifiedMCF-77-25CisplatinNot specified
Derived from pyridine carboxaldehyde and 9-ethyl-9H-carbazole-3-amineNot specifiedHeLa7-29DoxorubicinNot specified
Derived from 2,6-diamino pyridine and p-methoxy benzaldehydeVariousNot specified3.5-41.9 (µg/ml)Lomefloxacin11.2-43.1 (µg/ml)

Note: The direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as incubation times and specific cell line sensitivities.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and comparison of scientific findings. Below are generalized methods for the synthesis of the Schiff base ligands and their metal complexes, as well as the widely used MTT assay for cytotoxicity assessment.

Synthesis of Pyridine-Based Schiff Base Ligands

This protocol describes a general method for the condensation reaction between a pyridine-based aldehyde and a primary amine.

Materials:

  • Pyridine-based aldehyde (e.g., 3-Hydroxy-6-methylpyridine-2-carbaldehyde)

  • Primary amine (e.g., aminophenol, amino acid)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • Dissolve the pyridine-based aldehyde (1 mmol) in 20 mL of ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the primary amine (1 mmol) in 20 mL of ethanol.

  • Add the amine solution to the aldehyde solution dropwise while stirring.

  • A few drops of glacial acetic acid can be added to catalyze the reaction.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting solid Schiff base precipitate is collected by filtration.

  • Wash the precipitate with cold ethanol and dry it in a desiccator.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of Metal Complexes

This protocol outlines a general procedure for the complexation of a Schiff base ligand with a metal salt.

Materials:

  • Synthesized Schiff base ligand

  • Metal salt (e.g., CuCl₂, Ni(OAc)₂, ZnCl₂)

  • Ethanol or Methanol

Procedure:

  • Dissolve the Schiff base ligand (2 mmol) in 25 mL of hot ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the metal salt (1 mmol) in 25 mL of ethanol.

  • Add the metal salt solution to the ligand solution dropwise with constant stirring.

  • Reflux the reaction mixture for 3-5 hours.[4]

  • Cool the solution to room temperature, which should result in the precipitation of the metal complex.

  • Collect the solid complex by filtration.

  • Wash the precipitate with ethanol to remove any unreacted starting materials.

  • Dry the final product in a vacuum desiccator.[4]

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-buffered saline (PBS)

  • Synthesized metal complexes

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well microtiter plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare stock solutions of the metal complexes in DMSO and then dilute them to various concentrations with the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Cisplatin).

  • Incubate the plate for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Visualizing Experimental and Logical Relationships

To better illustrate the processes involved in this research, the following diagrams have been generated using the DOT language.

G cluster_synthesis Synthesis cluster_testing Cytotoxicity Evaluation aldehyde 3-Hydroxy-6-methyl- pyridine-2-carbaldehyde schiff_base Schiff Base Ligand aldehyde->schiff_base Condensation amine Primary Amine amine->schiff_base metal_complex Schiff Base Metal Complex schiff_base->metal_complex Complexation metal_salt Metal Salt (e.g., CuCl2, NiCl2) metal_salt->metal_complex treatment Treatment with Metal Complex metal_complex->treatment metal_complex->treatment cancer_cells Cancer Cell Lines cancer_cells->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis mtt_assay->data_analysis ic50 IC50 Value Determination data_analysis->ic50 G metal_complex Schiff Base Metal Complex ros Increased ROS Production metal_complex->ros mito_stress Mitochondrial Stress ros->mito_stress bax Bax Activation mito_stress->bax bcl2 Bcl-2 Inhibition mito_stress->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c inhibits cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Safety Operating Guide

Proper Disposal of 3-Hydroxy-6-methylpyridine-2-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3-Hydroxy-6-methylpyridine-2-carbaldehyde is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety Considerations

Based on data for structurally similar compounds, this compound should be handled as a hazardous substance. It may cause skin, eye, and respiratory irritation, and could be harmful if swallowed.[1][2][3] Always consult the specific Safety Data Sheet (SDS) for the material you are using. In the absence of a specific SDS, treat the compound with a high degree of caution. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted through a licensed hazardous waste disposal service.[4][5][6] Disposing of this chemical down the drain or in regular trash is strictly prohibited.[4][7]

  • Waste Collection:

    • Designate a specific, compatible container for the collection of this compound waste. The container must be in good condition, with no leaks or rust, and have a secure, tight-fitting lid.[8]

    • The container should be clearly labeled as "Hazardous Waste."[4][8]

    • The label must include the full chemical name: "this compound," the quantity of waste, the date of generation, the laboratory or room number, and the principal investigator's name and contact information.[4] Avoid using abbreviations or chemical formulas on the primary label.[4]

  • Waste Storage:

    • Store the hazardous waste container in a designated, well-ventilated area.[1]

    • Ensure the container is kept closed except when adding waste.[5][8]

  • Disposal Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[4][6]

    • Complete any required hazardous waste disposal forms provided by your EHS office, accurately listing all contents of the waste container.[4]

    • Do not mix different chemical wastes in the same container unless explicitly permitted by your EHS office.

  • Empty Container Disposal:

    • An empty container that has held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[6][8]

    • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[6][8]

    • After triple-rinsing, the container labels should be defaced, and the container can then be disposed of in the regular trash or recycled according to your institution's policies.[6][8]

Summary of Disposal Information

Parameter Guideline
Disposal Method Via a licensed hazardous waste disposal service.
Prohibited Disposal No disposal in sinks or regular trash.[4][7]
Container Requirements Compatible, in good condition, with a secure lid.[8]
Labeling "Hazardous Waste," full chemical name, quantity, date, and lab information.[4]
Storage Segregated, in a well-ventilated area, with the container always closed.[1][8]
Empty Containers Triple-rinse, collect rinsate as hazardous waste, deface label, then dispose.[6][8]

Disposal Workflow

cluster_start Start cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Disposal Process cluster_end Completion start Generate this compound Waste collect Collect in a labeled, compatible hazardous waste container start->collect store Store in a designated, ventilated, and segregated area collect->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs complete_forms Complete hazardous waste disposal forms contact_ehs->complete_forms handover Hand over waste to authorized personnel complete_forms->handover end_point Waste Properly Disposed handover->end_point

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Hydroxy-6-methylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Hydroxy-6-methylpyridine-2-carbaldehyde

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound.

Personal Protective Equipment (PPE)

Based on the hazards associated with similar pyridine aldehydes, the following personal protective equipment is recommended to minimize exposure and ensure personal safety.

PPE CategoryRecommended EquipmentRationale for Use
Eye and Face Protection Chemical safety goggles or a face shield.Protects against potential splashes and eye irritation. Pyridine derivatives can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.Prevents skin contact, which may cause irritation or allergic reactions. Some related compounds are fatal upon skin contact.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.Pyridine aldehydes can be irritating to the respiratory tract, and some are fatal if inhaled.
Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

ProcedureStep-by-Step Guidance
Handling 1. Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1] 2. Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood.[2] 3. Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing. 4. Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]
Storage 1. Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[1][3] 2. Ignition Sources: Keep away from heat, sparks, and open flames as some related compounds are combustible.[1][3] 3. Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[3]
Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Chemical Waste 1. Classification: This compound should be treated as hazardous waste. 2. Collection: Collect waste in a designated, properly labeled, and sealed container. 3. Disposal: Dispose of the contents and container at an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3]
Contaminated PPE 1. Collection: Place contaminated gloves, lab coats, and other disposable PPE in a designated hazardous waste container. 2. Disposal: Dispose of as hazardous waste through an approved disposal facility.
Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

Emergency SituationFirst-Aid and Spill Response
Inhalation Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.[1][3]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. Seek medical attention if irritation persists.[1][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][3]
Spill Evacuate the area. Ensure adequate ventilation. Wear appropriate PPE. Absorb the spill with inert material (e.g., sand, vermiculite) and collect it in a suitable container for disposal.[1]

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this chemical, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_emergency Verify Emergency Equipment (Eyewash, Shower) prep_setup->prep_emergency handling_weigh Weigh/Measure Chemical prep_emergency->handling_weigh Proceed to Handling handling_reaction Perform Experiment handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Work Area handling_reaction->cleanup_decontaminate Experiment Complete cleanup_store Store Chemical Properly cleanup_decontaminate->cleanup_store disposal_waste Collect Hazardous Waste cleanup_store->disposal_waste End of Workflow disposal_ppe Dispose of Contaminated PPE disposal_waste->disposal_ppe disposal_final Arrange for Waste Pickup disposal_ppe->disposal_final

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.